6-Chloro-3-indolyl alpha-D-galactopyranoside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWBAXBVBGNSPW-HTOAHKCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401259204 | |
| Record name | 6-Chloro-1H-indol-3-yl α-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401259204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198402-61-8 | |
| Record name | 6-Chloro-1H-indol-3-yl α-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198402-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1H-indol-3-yl α-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401259204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Mechanism and Application of 6-Chloro-3-indolyl-α-D-galactopyranoside
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core mechanism of action and practical applications of the chromogenic substrate, 6-Chloro-3-indolyl-α-D-galactopyranoside. This document provides a detailed exploration of the underlying biochemical principles, validated experimental protocols, and critical insights to empower its effective utilization in research and diagnostics.
Introduction: The Utility of Chromogenic Substrates
In the realm of molecular biology and microbiology, chromogenic substrates are invaluable tools for the qualitative and quantitative assessment of enzymatic activity.[1][2] These compounds are colorless molecules that, upon enzymatic cleavage, yield a colored product, providing a direct visual readout of the presence and activity of a specific enzyme.[3][4] 6-Chloro-3-indolyl-α-D-galactopyranoside, often referred to as Salmon-Gal or Rose-α-Gal, is a specialized chromogenic substrate designed for the detection of α-D-galactosidase activity.[5][6] Its application is particularly prominent in the selective identification of microorganisms, most notably Salmonella species, which are distinguished by the presence of α-galactosidase activity.[1][5]
The Core Mechanism of Action: A Two-Step Process
The chromogenic properties of 6-Chloro-3-indolyl-α-D-galactopyranoside are realized through a sequential two-step mechanism: enzymatic hydrolysis followed by oxidative dimerization. This process is contingent on the presence of the target enzyme, α-D-galactosidase, and an oxidizing environment, typically provided by atmospheric oxygen.
Step 1: Enzymatic Hydrolysis by α-D-Galactosidase
The initial and rate-limiting step in the colorimetric reaction is the enzymatic hydrolysis of the glycosidic bond in 6-Chloro-3-indolyl-α-D-galactopyranoside. The enzyme α-D-galactosidase specifically recognizes and cleaves the α-D-galactosyl moiety from the indolyl group.[1][3] This enzymatic action releases two products: a free galactose molecule and the intermediate compound, 6-chloro-3-hydroxyindole (6-chloroindoxyl).[7]
Step 2: Oxidative Dimerization to a Colored Precipitate
The 6-chloro-3-hydroxyindole intermediate, in the presence of oxygen, undergoes a spontaneous oxidative dimerization. This reaction involves the coupling of two molecules of 6-chloro-3-hydroxyindole to form an insoluble, colored precipitate.[3] This final product is a halogenated indigo dye, specifically 6,6'-dichloro-indigo, which imparts a characteristic salmon-pink to red color.[5][6] The insolubility of this dimer ensures that the color is localized to the site of enzymatic activity, such as a bacterial colony, allowing for clear differentiation.[3]
The Target Enzyme: α-D-Galactosidase
α-D-Galactosidase (E.C. 3.2.1.22) is a glycoside hydrolase that catalyzes the cleavage of terminal α-D-galactose residues from a variety of substrates, including oligosaccharides, polysaccharides, glycolipids, and glycoproteins.[8] The substrate specificity of α-galactosidases can vary between different organisms.[9][10][11] While some α-galactosidases exhibit broad specificity, others may have a more restricted range of substrates they can hydrolyze. The use of synthetic chromogenic substrates like 6-Chloro-3-indolyl-α-D-galactopyranoside allows for the sensitive detection of this enzymatic activity.
Enzyme Kinetics
| Parameter | Description | Typical Value (for pNP-α-Gal) |
| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. | ~0.5 - 8.3 mM |
| Vmax (Maximum Velocity) | The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. | Varies with enzyme concentration and conditions. |
| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Varies with enzyme source and conditions. |
Practical Applications and Experimental Protocols
The primary application of 6-Chloro-3-indolyl-α-D-galactopyranoside is in the field of microbiology for the selective identification of bacteria possessing α-galactosidase activity.
Detection of Salmonella in a Clinical and Food Setting
A key use of this chromogenic substrate is in the formulation of selective agar media for the detection of Salmonella species.[1][5] Many Salmonella serovars express α-galactosidase, while many other enteric bacteria, such as E. coli, do not.[1] This differential enzymatic activity allows for the clear visual distinction of Salmonella colonies on a specially formulated agar plate.
This protocol provides a general guideline for the preparation of a chromogenic agar medium incorporating 6-Chloro-3-indolyl-α-D-galactopyranoside. Specific formulations may vary based on the desired selectivity and the nature of the samples being tested.
Materials:
-
Agar base (e.g., Tryptone Soya Agar or a specialized chromogenic agar base)
-
6-Chloro-3-indolyl-α-D-galactopyranoside
-
Dimethylformamide (DMF) or a 1:1 mixture of DMF and water for stock solution
-
Selective agents (e.g., bile salts, antibiotics) to inhibit the growth of non-target organisms
-
Sterile distilled water
-
Autoclave
-
Sterile Petri dishes
Procedure:
-
Prepare the Agar Base: Suspend the agar base powder in sterile distilled water according to the manufacturer's instructions.
-
Sterilization: Autoclave the agar medium at 121°C for 15 minutes.
-
Cooling: Cool the autoclaved medium to 45-50°C in a water bath. It is crucial to avoid premature solidification.
-
Prepare the Chromogenic Substrate Stock Solution: Dissolve 6-Chloro-3-indolyl-α-D-galactopyranoside in a minimal amount of DMF or a 1:1 DMF/water mixture to create a stock solution (e.g., 20 mg/mL).[1] This substrate is soluble in dimethylformamide at a concentration of 5%.[1] Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Addition of Supplements: Aseptically add the filter-sterilized 6-Chloro-3-indolyl-α-D-galactopyranoside stock solution to the cooled agar medium to a final concentration typically ranging from 40 to 80 mg/L.[1] Also, add any other heat-sensitive selective agents at this stage.
-
Mixing and Pouring: Gently swirl the medium to ensure uniform distribution of the supplements. Pour the agar into sterile Petri dishes and allow them to solidify.
-
Storage: Store the prepared plates in the dark at 2-8°C until use.
Expected Results:
-
α-Galactosidase-positive colonies (e.g., Salmonella) : Will appear as salmon-pink to red colonies due to the hydrolysis of the substrate and subsequent dimerization of the indoxyl derivative.
-
α-Galactosidase-negative colonies (e.g., E. coli) : Will appear colorless or take on the natural color of the bacterial growth.
Conclusion
6-Chloro-3-indolyl-α-D-galactopyranoside stands as a robust and reliable tool for the detection of α-D-galactosidase activity. Its well-defined mechanism of action, culminating in the formation of a distinctively colored and insoluble precipitate, provides a clear and unambiguous signal. This technical guide has elucidated the core principles governing its function and provided a foundational protocol for its application in a microbiological context. For researchers and professionals in drug development, a thorough understanding of this substrate's mechanism and its enzymatic target is paramount for the design of novel diagnostic assays and the exploration of new therapeutic avenues targeting glycosidic enzymes.
References
- Perry, J. D., & Freydière, A. M. (2007). The application of chromogenic media in clinical microbiology. Journal of applied microbiology, 103(6), 2046-2055.
- Manafi, M. (2000). New developments in chromogenic and fluorogenic culture media. International journal of food microbiology, 60(2-3), 205-218.
- Holt, J. G., & Krieg, N. R. (1984). Bergey's manual of systematic bacteriology (Vol. 1). Williams & Wilkins.
- Ley, A. N., Bowers, R. J., & Wolfe, S. (1988). Indigogenic disaccharides for the detection of glycosidases in bacteria. Canadian journal of microbiology, 34(5), 690-693.
- Dey, P. M., & Pridham, J. B. (1972). Biochemistry of α-galactosidases. Advances in enzymology and related areas of molecular biology, 36, 91-130.
- Shibuya, H., Kobayashi, H., & Park, E. Y. (1998). Purification and some properties of an α-galactosidase from Penicillium purpurogenum. Biotechnology and applied biochemistry, 28(Pt 1), 7-12.
- Shibuya, H., Nagasaki, H., Kaneko, S., & Kobayashi, H. (1999). Cloning and high-level expression of the alpha-galactosidase gene from Penicillium purpurogenum. Applied and environmental microbiology, 65(6), 2333-2338.
- Garman, S. C., & Garboczi, D. N. (2004). The molecular defect leading to Fabry disease: structure of human alpha-galactosidase. Journal of molecular biology, 337(2), 319-335.
- Rambach, A. (1990). New plate medium for facilitated differentiation of Salmonella spp. from Proteus spp. and other enteric bacteria. Applied and environmental microbiology, 56(1), 301-303.
-
PubChem. (n.d.). 6-Chloro-3-indolyl alpha-D-galactopyranoside. Retrieved from [Link]
-
Glycosynth. (n.d.). This compound. Retrieved from [Link]
- Cook, C. M. (Ed.). (2012). Tyrian purple: 6,6'-dibromoindigo and related compounds. Molecules, 17(8), 9784-9801.
- Voss, G., & Gerlach, H. (1993). Synthesis of 6, 6'-dibromoindigo (Tyrian purple). Liebigs Annalen der Chemie, 1993(1), 91-92.
Sources
- 1. Glycosynth - this compound [glycosynth.co.uk]
- 2. Kinetic properties and substrate inhibition of α-galactosidase from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycosynth - 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside [glycosynth.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C14H16ClNO6 | CID 10286594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tekhelet.com [tekhelet.com]
- 7. goldbio.com [goldbio.com]
- 8. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate specificity and kinetic properties of α-galactosidases from Vicia faba - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Substrate specificity and kinetic properties of alpha-galactosidases from Vicia faba - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Chloro-3-indolyl α-D-galactopyranoside: Properties and Applications
This guide provides a comprehensive overview of the chemical properties and applications of 6-Chloro-3-indolyl α-D-galactopyranoside, a chromogenic substrate pivotal for the detection of α-galactosidase activity. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical characteristics, mechanism of action, and practical applications of this versatile compound.
Introduction: The Significance of a Chromogenic Substrate
6-Chloro-3-indolyl α-D-galactopyranoside, often referred to as Rose™-α-Gal, is a crucial tool in molecular biology and microbiology.[1] Its primary utility lies in its ability to act as a chromogenic substrate for the enzyme α-galactosidase. The enzymatic cleavage of this substrate yields a distinctively colored, insoluble precipitate, providing a clear visual indicator of enzyme activity. This characteristic is particularly valuable in identifying and differentiating microorganisms, such as certain species of Salmonella, based on their enzymatic capabilities.[1]
Core Chemical Properties
A thorough understanding of the chemical properties of 6-Chloro-3-indolyl α-D-galactopyranoside is fundamental to its effective application in research and diagnostics.
Structural and Physical Characteristics
The molecule consists of a galactose sugar moiety linked to a chlorinated indole derivative. This unique structure is central to its function as a chromogenic substrate.[2]
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₆ClNO₆ | [1][2][3] |
| Molecular Weight | 329.73 g/mol | [2][3][4] |
| Appearance | White to off-white powder | [2] |
| Purity | ≥ 97% (TLC) | [2] |
| CAS Number | 198402-61-8 | [1][2][3] |
Solubility and Storage
Proper handling and storage are critical to maintain the integrity and performance of the compound.
| Parameter | Recommendation | Source |
| Solubility | Soluble in dimethylformamide (DMF) at a concentration of 5% | [1] |
| Storage Temperature | -20°C | [1][5] |
| Storage Conditions | Store in tightly closed containers under nitrogen to prevent deterioration. | [1] |
Mechanism of Action: The Chromogenic Transformation
The utility of 6-Chloro-3-indolyl α-D-galactopyranoside as a detection agent is rooted in a specific enzymatic reaction. The process is a classic example of substrate hydrolysis leading to a visually identifiable product.
Enzymatic Cleavage and Dimerization
-
Enzymatic Hydrolysis: The process begins when the enzyme α-galactosidase hydrolyzes the α-glycosidic bond linking the galactose to the 6-chloro-3-indolyl group.
-
Formation of an Unstable Intermediate: This cleavage releases 6-chloro-indoxyl, an unstable intermediate.
-
Oxidative Dimerization: In the presence of oxygen, the 6-chloro-indoxyl molecules undergo oxidative dimerization.
-
Formation of a Colored Precipitate: This dimerization results in the formation of an insoluble, tightly-localized red precipitate.[1] This colored product is visually distinct and remains localized to the site of enzymatic activity, such as a bacterial colony.
Caption: Enzymatic hydrolysis of 6-Chloro-3-indolyl α-D-galactopyranoside and subsequent oxidative dimerization to form a colored precipitate.
Applications in Research and Diagnostics
The primary application of 6-Chloro-3-indolyl α-D-galactopyranoside is in the detection of α-galactosidase activity, which has significant implications in various scientific fields.
Microbiological Identification
A key use of this substrate is in clinical and food microbiology for the identification of pathogenic bacteria. For instance, it is employed in selective media to differentiate Salmonella species, which often express α-galactosidase, from other enteric bacteria.[1] The resulting red colonies provide a clear and easily interpretable result.
Molecular Biology
In molecular biology, chromogenic substrates are fundamental to reporter gene assays. While the β-anomer, 6-Chloro-3-indolyl-β-D-galactopyranoside (Salmon-Gal), is more commonly used in conjunction with the lacZ gene for blue-white screening, the α-anomer serves a similar purpose for detecting α-galactosidase reporter gene expression.[6][7]
Experimental Protocol: Detection of α-Galactosidase Activity in Bacterial Colonies
This protocol provides a generalized procedure for using 6-Chloro-3-indolyl α-D-galactopyranoside in agar media to detect α-galactosidase-positive bacterial colonies.
Materials
-
6-Chloro-3-indolyl α-D-galactopyranoside
-
Dimethylformamide (DMF)
-
Bacteriological growth medium (e.g., Tryptic Soy Agar)
-
Sterile petri dishes
-
Bacterial culture for testing
Procedure
-
Prepare the Substrate Stock Solution:
-
Dissolve 6-Chloro-3-indolyl α-D-galactopyranoside in DMF to a concentration of 20 mg/mL.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C, protected from light.
-
-
Prepare the Chromogenic Agar Medium:
-
Prepare the desired bacteriological agar medium according to the manufacturer's instructions.
-
Autoclave the medium and allow it to cool to 45-50°C in a water bath.
-
Aseptically add the 6-Chloro-3-indolyl α-D-galactopyranoside stock solution to the cooled medium to a final concentration of 40-80 µg/mL.
-
Mix gently but thoroughly to ensure even distribution of the substrate.
-
Pour the medium into sterile petri dishes and allow it to solidify.
-
-
Inoculation and Incubation:
-
Inoculate the prepared agar plates with the bacterial sample using standard streaking techniques to obtain isolated colonies.
-
Incubate the plates under aerobic conditions at the optimal temperature for the growth of the target microorganism (typically 35-37°C for 18-24 hours).
-
-
Interpretation of Results:
-
Examine the plates for bacterial growth.
-
Colonies of bacteria that produce α-galactosidase will appear red due to the hydrolysis of the substrate and the subsequent formation of the insoluble precipitate.[1]
-
Colonies of bacteria that do not produce α-galactosidase will remain their natural color (e.g., white or beige).
-
Caption: A streamlined workflow for the detection of α-galactosidase activity in bacterial colonies using 6-Chloro-3-indolyl α-D-galactopyranoside.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 6-Chloro-3-indolyl α-D-galactopyranoside.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
While this specific compound is not classified as hazardous under GHS, it is good laboratory practice to handle all chemicals with care.[8]
Conclusion
6-Chloro-3-indolyl α-D-galactopyranoside is a highly effective and reliable chromogenic substrate for the detection of α-galactosidase activity. Its distinct color change upon enzymatic cleavage provides a clear and unambiguous signal, making it an invaluable tool in microbiology for the identification of specific microorganisms and in molecular biology for reporter gene assays. By understanding its chemical properties and following established protocols, researchers can effectively leverage this compound to advance their scientific investigations.
References
-
Glycosynth. (n.d.). 6-Chloro-3-indolyl alpha-D-galactopyranoside. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Glycosynth. (n.d.). 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-3-indolyl-beta-D-galactopyranoside. Retrieved from [Link]
-
Carl ROTH. (2024). Safety data sheet: 6-Chloro-3-indoxyl-β-D-galactopyranoside. Retrieved from [Link]
-
Genprice Inc. (n.d.). 6-Chloro-3-indolyl α-D-galactopyranoside | Cyan Dye. Retrieved from [Link]
-
Enzo Life Sciences. (n.d.). 6-Chloro-3-indolyl α-D-galactopyranoside. Retrieved from [Link]
-
MDPI. (2022). High Molecular Weight α-Galactosidase from the Novel Strain Aspergillus sp. D-23 and Its Hydrolysis Performance. Journal of Fungi, 8(9), 941. Retrieved from [Link]
-
Inalco. (n.d.). 6-Chloro-3-Indolyl-β-D-Galactopyranoside. Retrieved from [Link]
-
Conference on Nonlinear Systems Biology and Dynamics. (n.d.). 6-Chloro-3-indolyl α-D-galactopyranoside. Retrieved from [Link]
-
Wikipedia. (n.d.). pUC19. Retrieved from [Link]
-
ResearchGate. (2025). Use of 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside for the isolation of β-galactosidase-positive bacteria from municipal water supplies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Tools, Strains, and Strategies To Effectively Conduct Anaerobic and Aerobic Transcriptional Reporter Screens and Assays in Staphylococcus aureus. Retrieved from [Link]
-
National Institutes of Health. (2025). Chromogenic hydroxyanthraquinone-based enzyme substrates for the detection of microbial β-d-galactosidase, β-d-glucuronidase and β-d-ribosidase. Retrieved from [Link]
-
PubMed Central. (n.d.). Galactoside-Based Molecule Enhanced Antimicrobial Activity through Acyl Moiety Incorporation: Synthesis and In Silico Exploration for Therapeutic Target. Retrieved from [Link]
Sources
- 1. Glycosynth - this compound [glycosynth.co.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C14H16ClNO6 | CID 10286594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Chloro-3-indolyl-beta-D-galactopyranoside | C14H16ClNO6 | CID 10286593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. moleculardepot.com [moleculardepot.com]
- 6. 6-Chloro-3-Indolyl-β-D-Galactopyranoside [inalcopharm.com]
- 7. goldbio.com [goldbio.com]
- 8. carlroth.com:443 [carlroth.com:443]
6-Chloro-3-indolyl alpha-D-galactopyranoside chromogenic substrate
An In-Depth Technical Guide to 6-Chloro-3-indolyl α-D-galactopyranoside
This guide provides a comprehensive technical overview of 6-Chloro-3-indolyl α-D-galactopyranoside, a specialized chromogenic substrate for the detection of α-galactosidase activity. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of its mechanism, applications, and best practices for experimental design.
The Role of Chromogenic Substrates in Enzyme Detection
In molecular and cellular research, visualizing and quantifying enzymatic activity is a fundamental requirement. Chromogenic substrates are indispensable tools in this endeavor, offering a straightforward method for detecting enzyme presence and activity through a visible color change.[1][2] These compounds are ingeniously designed with two key moieties: a substrate-specific group recognized by the target enzyme and a chromophore that is released upon enzymatic cleavage.[3] The simplicity of detecting a color change eliminates the need for complex instrumentation associated with fluorescent or radioactive methods, making chromogenic assays a staple in genetics, microbiology, and environmental science.[1]
6-Chloro-3-indolyl α-D-galactopyranoside, also known as Rose-α-Gal, belongs to the indoxyl family of chromogenic substrates.[3][4] Unlike substrates that produce soluble, diffusing colors, indoxyl-based compounds have the distinct advantage of forming a tightly localized, insoluble precipitate upon reaction, making them exceptionally well-suited for solid-phase assays like microbial colony screening.[3]
Core Physicochemical Properties
Understanding the fundamental properties of 6-Chloro-3-indolyl α-D-galactopyranoside is critical for its effective use in experimental settings. These properties dictate its handling, storage, and application in various buffer systems.
| Property | Value | Source(s) |
| Synonyms | Rose-α-Gal, 6-Chloro-3-indolyl α-D-galactoside | [4] |
| Molecular Formula | C₁₄H₁₆ClNO₆ | [4][5] |
| Molecular Weight | 329.73 g/mol | [6][7] |
| Appearance | White to off-white powder | [6] |
| Solubility | Soluble in dimethylformamide (DMF) at 5% | [4][8] |
| Storage | -20°C, under nitrogen, protected from light | [4][9] |
Mechanism of Action: From Colorless Substrate to Red Precipitate
The utility of 6-Chloro-3-indolyl α-D-galactopyranoside lies in a precise, multi-step biochemical reaction initiated by the target enzyme, α-galactosidase.
-
Enzymatic Hydrolysis : The process begins when α-galactosidase recognizes and cleaves the α-galactosyl bond of the substrate. This hydrolysis releases the D-galactose moiety.
-
Formation of Indoxyl Intermediate : The cleavage unmasks the unstable 6-chloro-3-indoxyl intermediate.
-
Dimerization and Oxidation : In the presence of oxygen, this intermediate undergoes spontaneous oxidative dimerization. Two molecules of 6-chloro-3-indoxyl combine to form 6,6'-dichloro-indigo, a water-insoluble molecule.
-
Color Formation : This final dimeric product is a vibrant red-to-rose colored precipitate, providing a clear visual indication of enzymatic activity at the site of the reaction.[4]
This localized precipitation is a key advantage, as it prevents diffusion and allows for the precise identification of individual bacterial colonies expressing the enzyme.[3]
Caption: Enzymatic cleavage and subsequent oxidative dimerization.
Key Applications in Research
The specific nature of this substrate lends itself to several important applications, primarily centered around the detection of α-galactosidase.
-
Microbiological Identification : It is a valuable tool in diagnostic microbiology for the identification of bacterial species that express α-galactosidase. A notable application is in selective media for the detection of Salmonella, which can be differentiated by the formation of red-colored colonies.[4]
-
Biochemical Assays : The substrate is employed in various enzyme assays to measure or detect α-galactosidase activity in complex biological samples like cell lysates or tissue homogenates.[6] This is crucial in metabolic research and in studying lysosomal storage disorders like Fabry disease, which is characterized by a deficiency in α-galactosidase A.[10]
-
Gene Expression and Plant Research : It can be used as a reporter in studies investigating gene expression and metabolic processes in plants and other organisms where α-galactosidase activity is a marker.[6]
Experimental Protocols and Methodologies
The following protocols provide standardized, self-validating frameworks for the most common uses of 6-Chloro-3-indolyl α-D-galactopyranoside.
Protocol 1: Qualitative Detection of α-Galactosidase in Microbial Colonies
This protocol is designed for screening bacterial colonies on a solid medium.
A. Materials
-
Appropriate bacteriological growth medium (e.g., LB Agar, Tryptic Soy Agar)
-
6-Chloro-3-indolyl α-D-galactopyranoside (Rose-α-Gal)
-
Dimethylformamide (DMF)
-
Petri dishes
-
Bacterial cultures for testing (including positive and negative controls)
B. Methodology
-
Prepare Substrate Stock Solution : Aseptically prepare a 20 mg/mL stock solution of Rose-α-Gal in DMF. Store this solution at -20°C, protected from light.
-
Prepare Chromogenic Media : Autoclave the desired growth medium and cool it to 45-50°C in a water bath. This temperature is critical to prevent degradation of the substrate while ensuring the agar remains molten.
-
Add Substrate : Add the Rose-α-Gal stock solution to the molten agar to a final concentration of 40-80 µg/mL. For example, add 2-4 mL of the 20 mg/mL stock solution per liter of medium. Mix thoroughly but gently to avoid introducing air bubbles.
-
Pour Plates : Immediately pour the chromogenic agar into sterile petri dishes (~20-25 mL per plate). Allow the plates to solidify completely at room temperature.
-
Inoculate Plates : Streak the bacterial cultures (test strains, positive control, and negative control) onto the surface of the plates.
-
Incubate : Incubate the plates under the appropriate conditions for the bacteria being tested (e.g., 35-37°C for 18-24 hours).
-
Interpret Results : Examine the plates for colony color. Colonies expressing α-galactosidase will appear red or rose-colored. Negative colonies will retain their natural color. The localized precipitate ensures that the color does not diffuse into the surrounding medium.[3][4]
Protocol 2: Quantitative In Vitro Assay of α-Galactosidase Activity
This protocol outlines a microplate-based assay for quantifying enzyme activity in biological samples. It is adapted from general principles of glycosidase assays.[11]
Caption: General workflow for a quantitative chromogenic enzyme assay.
A. Reagent Preparation
| Reagent | Preparation |
| Assay Buffer | 100 mM Citrate Buffer, pH 4.0-4.5 at 37°C. The optimal pH should be empirically determined for the specific enzyme source. |
| Substrate Stock | 20 mg/mL 6-Chloro-3-indolyl α-D-galactopyranoside in DMF. |
| Substrate Working Solution | Dilute the substrate stock in Assay Buffer to the desired final concentration (e.g., 1-5 mM). Prepare fresh before use. |
| Stop Solution | 200 mM Sodium Borate or Sodium Carbonate, pH 9.8. This raises the pH to halt the enzymatic reaction. |
| Sample Preparation | Prepare cell or tissue lysates in ice-cold Assay Buffer. Centrifuge to pellet debris and collect the supernatant.[11] Determine protein concentration using a standard method (e.g., BCA assay). |
B. Assay Procedure
-
Plate Setup : In a 96-well clear flat-bottom plate, add your samples (e.g., 2-20 µL of lysate). Include appropriate controls:
-
Sample Control : Sample with Assay Buffer instead of substrate to measure background absorbance.
-
Reagent Blank : Assay Buffer only, to zero the spectrophotometer.
-
-
Volume Adjustment : Adjust the volume in all wells to a uniform amount (e.g., 50 µL) with Assay Buffer.
-
Initiate Reaction : Add the Substrate Working Solution (e.g., 50 µL) to all wells except the Reagent Blank. Mix gently.
-
Incubation : Incubate the plate at 37°C for a predetermined time (e.g., 30-120 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop Reaction : Add Stop Solution (e.g., 100 µL) to all wells. The color of the product may change or intensify at high pH; this is expected and should be consistent across wells.
-
Measure Absorbance : Read the absorbance of the plate on a microplate reader at the appropriate wavelength for the 6,6'-dichloro-indigo product. While the peak for a similar product (from X-gal) is ~615 nm, the optimal wavelength for this red product should be determined empirically by scanning a positive sample.
-
Data Analysis : Subtract the absorbance of the Sample Control from the test sample reading. Quantify the enzyme activity by comparing the corrected absorbance to a standard curve generated with a known amount of purified enzyme or by calculating the specific activity based on the sample's protein concentration.
Technical Considerations and Best Practices
-
Substrate Stability : The substrate is sensitive to light and moisture. Store the powder at -20°C under dry conditions.[4] Stock solutions in DMF are stable for a limited time at -20°C; prepare fresh for critical applications.
-
Aerobic Conditions : The final color-forming step, oxidative dimerization, requires the presence of oxygen. This is readily available in standard plate-based assays but may be a limiting factor in anaerobic environments or oxygen-depleted liquid cultures.[3]
-
pH Optimization : The activity of α-galactosidase is highly pH-dependent. The optimal pH for the enzyme from your specific biological source should be confirmed. Lysosomal α-galactosidase, for example, has an acidic pH optimum (~4.5).[10]
-
Avoiding False Positives : Ensure that the media components or sample buffers do not contain substances that could non-enzymatically hydrolyze the substrate or interfere with the colorimetric reading. Always include a "no-enzyme" or negative control.
References
-
Glycosynth. (n.d.). 6-Chloro-3-indolyl alpha-D-galactopyranoside. Retrieved from [Link]
-
Creative BioMart. (n.d.). Alpha-Galactosidase Assay Kit. Retrieved from [Link]
-
Glycosynth. (n.d.). Chromogenic Substrates. Retrieved from [Link]
-
Inalco. (n.d.). 6-Chloro-3-Indolyl-β-D-Galactopyranoside. Retrieved from [Link]
-
Greenwood Genetic Center. (n.d.). Fabry Disease: Alpha-galactosidase Enzyme Analysis. Retrieved from [Link]
-
Bio-Rad. (n.d.). 6-Chloro-3-indolyl α-D-galactopyranoside. Retrieved from [Link]
-
PCR Society. (n.d.). 6-Chloro-3-indolyl α-D-galactopyranoside. Retrieved from [Link]
-
Wikipedia. (n.d.). X-gal. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Conference on Nonlinear Systems Biology and Dynamics. (n.d.). 6-Chloro-3-indolyl α-D-galactopyranoside. Retrieved from [Link]
-
Glycosynth. (n.d.). 6-Chloro-3-indolyl beta-D-galactopyranoside. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-3-indolyl-beta-D-galactopyranoside. Retrieved from [Link]
-
Cepham Life Sciences. (n.d.). X-Gal; 5-bromo-4-chloro-3-indolyl-ß-D-galactopyranoside. Retrieved from [Link]
-
Juers, D. H., et al. (2012). LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science, 21(12), 1792–1807. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. biosynth.com [biosynth.com]
- 3. Glycosynth - Chromogenic Substrates [glycosynth.co.uk]
- 4. Glycosynth - this compound [glycosynth.co.uk]
- 5. This compound | C14H16ClNO6 | CID 10286594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 6-Chloro-3-indolyl-beta-D-galactopyranoside | C14H16ClNO6 | CID 10286593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Glycosynth - 6-Chloro-3-indolyl beta-D-galactopyranoside [glycosynth.co.uk]
- 9. moleculardepot.com [moleculardepot.com]
- 10. Fabry Disease: Alpha-galactosidase Enzyme Analysis | Greenwood Genetic Center [ggc.org]
- 11. Alpha-Galactosidase Assay Kit - Creative BioMart [creativebiomart.net]
A Technical Guide to the Detection of α-Galactosidase Activity Using 6-Chloro-3-indolyl-α-D-galactopyranoside
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the principle and application of 6-Chloro-3-indolyl-α-D-galactopyranoside for the detection of α-galactosidase activity. This chromogenic substrate provides a reliable and visually distinct method for identifying and quantifying the enzymatic activity of α-galactosidase, an enzyme of significant interest in various fields including glycobiology, microbiology, and the study of lysosomal storage disorders like Fabry disease.[1][2][3]
The Foundational Principle: Chromogenic Detection of Enzymatic Activity
The core of this detection method lies in the enzymatic hydrolysis of a synthetic substrate, which generates a product that is either directly colored or can be converted into a colored compound.[4][5] This allows for the qualitative and, with further instrumentation, quantitative assessment of enzyme activity.[4] 6-Chloro-3-indolyl-α-D-galactopyranoside is a specifically designed chromogenic substrate for α-galactosidase.[6]
The process begins with the enzymatic cleavage of the glycosidic bond in 6-Chloro-3-indolyl-α-D-galactopyranoside by α-galactosidase. This hydrolysis releases two products: a galactose molecule and a 6-chloro-3-indoxyl molecule. The 6-chloro-3-indoxyl is an unstable intermediate that, in the presence of oxygen, undergoes rapid dimerization and oxidation to form 6,6'-dichloro-indigo, a vibrant and insoluble blue-purple precipitate. The intensity of this colored precipitate is directly proportional to the amount of α-galactosidase activity present in the sample.
Key Experimental Parameters and Considerations
The successful application of this detection method hinges on the careful control of several experimental parameters. The following table summarizes critical factors that can influence the enzymatic reaction and the subsequent color development.
| Parameter | Optimal Range/Consideration | Rationale and Impact |
| pH | 5.0 - 6.0[7][8] | α-Galactosidase activity is highly pH-dependent. The optimal pH ensures maximal enzyme activity, leading to a more sensitive and rapid detection. Deviations from the optimal pH can significantly reduce or even abolish enzymatic activity. |
| Temperature | 37°C - 45°C[8] | Similar to pH, temperature plays a crucial role in enzyme kinetics. The optimal temperature promotes the highest rate of substrate hydrolysis. Temperatures that are too high can lead to enzyme denaturation and loss of activity. |
| Substrate Concentration | Typically 20-40 mg/L in solid media[8] | Sufficient substrate must be available to ensure the reaction proceeds at a rate proportional to the enzyme concentration. However, excessively high concentrations can sometimes lead to substrate inhibition in certain enzymatic systems. |
| Incubation Time | Varies (hours to overnight) | The incubation time required for visible color development depends on the concentration of the enzyme in the sample. Longer incubation times may be necessary for samples with low α-galactosidase activity. |
| Oxygen Availability | Aerobic conditions required | The final color-forming step, the oxidation of the indolyl dimer, is an oxygen-dependent process. Assays should be performed under aerobic conditions to ensure efficient color development.[9] |
Detailed Experimental Protocol: In Situ Detection of α-Galactosidase Activity in Microbial Colonies
This protocol provides a step-by-step guide for the detection of α-galactosidase-producing microbial colonies on agar plates.
Materials:
-
Sterile petri dishes
-
Appropriate growth medium for the target microorganism
-
6-Chloro-3-indolyl-α-D-galactopyranoside
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sterile spreading tools
-
Incubator
Procedure:
-
Prepare the Growth Medium: Prepare the desired agar medium according to the manufacturer's instructions and autoclave to sterilize.
-
Cool the Medium: Allow the autoclaved medium to cool to approximately 50-55°C in a water bath. It is crucial that the medium is not too hot as it can degrade the substrate.
-
Prepare the Substrate Stock Solution: Dissolve 6-Chloro-3-indolyl-α-D-galactopyranoside in a minimal amount of DMF or DMSO to create a concentrated stock solution (e.g., 20 mg/ml). This solution should be filter-sterilized.
-
Add the Substrate to the Medium: Aseptically add the 6-Chloro-3-indolyl-α-D-galactopyranoside stock solution to the cooled agar medium to a final concentration of 20-40 mg/L. Mix gently but thoroughly to ensure even distribution.
-
Pour the Plates: Pour the medium containing the substrate into sterile petri dishes and allow them to solidify.
-
Inoculate the Plates: Streak or spread the microbial sample onto the surface of the agar plates.
-
Incubate: Incubate the plates at the optimal temperature for the growth of the target microorganism (e.g., 37°C).
-
Observe for Color Development: Observe the plates for the appearance of blue-purple colonies. The time required for color development will vary depending on the level of α-galactosidase expression by the microorganism.
Applications in Research and Development
The detection of α-galactosidase activity using 6-Chloro-3-indolyl-α-D-galactopyranoside has a broad range of applications across various scientific disciplines:
-
Microbiology: It is used for the identification and differentiation of microorganisms based on their ability to produce α-galactosidase. For example, it can aid in the identification of certain Salmonella species.[6]
-
Molecular Biology: In molecular cloning, the gene encoding α-galactosidase (melA) can be used as a reporter gene. The presence of a blue-purple color indicates successful cloning and expression of the gene of interest.
-
Food Industry: This method can be employed to screen for microorganisms with α-galactosidase activity, which are useful in food processing to break down complex sugars like raffinose found in legumes, thereby reducing flatulence.
-
Pharmaceutical Research: It is a valuable tool in the study of Fabry disease, an X-linked lysosomal storage disorder caused by a deficiency in α-galactosidase A. This assay can be used to screen for potential therapeutic agents that can enhance or restore enzyme activity.[2][3]
Concluding Remarks
The use of 6-Chloro-3-indolyl-α-D-galactopyranoside offers a specific, sensitive, and straightforward method for the detection of α-galactosidase activity. Its ability to produce a distinct, insoluble colored precipitate makes it particularly well-suited for in situ screening applications on solid media. By understanding the underlying biochemical principles and carefully controlling experimental conditions, researchers can effectively leverage this powerful tool in their respective fields of study.
References
- Chem-Impex. (n.d.). 6-Chloro-3-indolyl α-D-galactopyranoside.
- Glycosynth. (n.d.). 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside.
- GoldBio. (n.d.). Chromogenic Substrates Overview.
- DC Fine Chemicals. (2023, June 15). Chromogenic Substrates Overview.
- Biotium. (n.d.). Chromogenic β-Galactosidase Substrate Sampler.
- Buck Institute. (n.d.). CAMPISI LAB PROTOCOL FOR DETECTING SENESCENCE-ASSOCIATED B-GALACTOSIDASE (SA-Bgal) ACTIVITY.
- Biosynth. (n.d.). Enzyme Substrates Toolbox Part I.
- PubMed. (n.d.). Comparison of several new chromogenic galactosides as substrates for various beta-D-galactosidases.
- Glycosynth. (n.d.). 6-Chloro-3-indolyl alpha-D-galactopyranoside.
- Molecular Depot. (n.d.). 6-Chloro-3-indolyl β-D-Galactopyranoside.
- Sigma-Aldrich. (n.d.). Alpha Galactosidase (α-Gal) Activity Assay Kit (Fluorometric).
- Molecular Depot. (n.d.). 6-chloro-3-indoxyl-alpha-D-galactopyranoside.
- Nature Protocols. (2009, November 19). Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and tissues.
- Santa Cruz Biotechnology. (n.d.). 6-Chloro-3-indolyl-β-D-galactopyranoside.
- Conference on Nonlinear Systems Biology and Dynamics (CNSD). (n.d.). 6-Chloro-3-indolyl α-D-galactopyranoside.
- PubChem. (n.d.). This compound.
- ResearchGate. (2025, August 10). β-Galactosidase Assay.
- Thermo Fisher Scientific. (n.d.). β-Gal Assay Kit.
- MDPI. (n.d.). High Molecular Weight α-Galactosidase from the Novel Strain Aspergillus sp. D-23 and Its Hydrolysis Performance.
- United States Biological. (n.d.). 6-Chloro-3-indolyl a-D-galactopyranoside CAS 198402-61-8.
- National Institutes of Health. (2022, September 13). Isolation and Identification of an α-Galactosidase-Producing Lactosphaera pasteurii Strain and Its Enzymatic Expression Analysis.
- National Institutes of Health. (n.d.). Catalytic Mechanism of Human α-Galactosidase.
- MDPI. (2021, March 12). Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements.
- PubChem. (n.d.). 6-Chloro-3-indolyl-beta-D-galactopyranoside.
- National Institutes of Health. (2024, May 9). Diagnosis of Fabry Disease Using Alpha-Galactosidase A Activity or LysoGb3 in Blood Fails to Identify Up to Two Thirds of Female Patients.
- PubMed. (n.d.). Enzymatic hydrolysis of penicillin for 6-APA production in three-liquid-phase system.
- ResearchGate. (2025, August 8). Improving the Industrial Production of 6-APA: Enzymatic Hydrolysis of Penicillin G in the Presence of Organic Solvents.
- ResearchGate. (2025, August 6). Enzymatic hydrolysis of penicillin G to 6-aminopenicillanic acid in cloud point system with discrete countercurrent experiment.
- ResearchGate. (2025, August 6). (PDF) Enzymatic hydrolysis of penicillin G to 6-aminopenicillanic acid in cloud point system with discrete countercurrent experiment.
Sources
- 1. 6-Chloro-3-indolyl α-D-galactopyranoside | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 2. Catalytic Mechanism of Human α-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnosis of Fabry Disease Using Alpha-Galactosidase A Activity or LysoGb3 in Blood Fails to Identify Up to Two Thirds of Female Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. Glycosynth - this compound [glycosynth.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. Isolation and Identification of an α-Galactosidase-Producing Lactosphaera pasteurii Strain and Its Enzymatic Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycosynth - 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside [glycosynth.co.uk]
A-Z Guide to Red Precipitate Production from 6-Chloro-3-indolyl-α-D-galactopyranoside Hydrolysis
This comprehensive technical guide delves into the enzymatic hydrolysis of 6-Chloro-3-indolyl-α-D-galactopyranoside, a chromogenic substrate that yields a distinct red precipitate. This guide is intended for researchers, scientists, and professionals in drug development, providing in-depth knowledge of the underlying mechanisms, practical applications, and detailed protocols.
Introduction: The Power of Chromogenic Substrates
In the realm of molecular biology and diagnostics, chromogenic substrates are invaluable tools. They undergo enzymatic cleavage to produce a colored product, enabling the visual detection and quantification of specific enzyme activity. 6-Chloro-3-indolyl-α-D-galactopyranoside, also known as Salmon™-α-D-galactoside or Rose-α-gal, is a prominent member of this class, specifically designed for the detection of α-galactosidase activity.[1][2] Its utility spans various research and industrial applications, from biochemical assays and plant research to the development of diagnostic tools and pharmaceuticals.[3]
The key feature of this substrate is its ability to form a tightly-localized red precipitate upon hydrolysis, providing a clear and distinct signal.[1] This characteristic makes it a valuable tool for identifying specific microorganisms, such as Salmonella, and for various other applications where α-galactosidase activity is a key indicator.
The Chemistry of Color: Mechanism of Action
The formation of the red precipitate is a two-step process initiated by the enzymatic cleavage of the glycosidic bond in 6-Chloro-3-indolyl-α-D-galactopyranoside by α-galactosidase.
Step 1: Enzymatic Hydrolysis
The α-galactosidase enzyme catalyzes the hydrolysis of the substrate, breaking the α-glycosidic linkage between the galactose sugar and the 6-chloro-3-indolyl group. This reaction releases galactose and an unstable intermediate, 6-chloro-3-hydroxyindole (6-chloroindoxyl).
Step 2: Oxidative Dimerization
In the presence of oxygen, the highly reactive 6-chloro-3-hydroxyindole molecules undergo oxidative dimerization. This process involves the formation of a carbon-carbon bond between two 6-chloroindoxyl molecules, resulting in the formation of an insoluble, red-colored indigo dye, 6,6'-dichloro-indigo. This dimerization is a critical step, as the resulting product is what provides the visible red precipitate.
Key Applications in Research and Development
The unique properties of 6-Chloro-3-indolyl-α-D-galactopyranoside make it a versatile tool in several scientific disciplines:
-
Microbiology: It is widely used for the detection and identification of microorganisms that express α-galactosidase, such as Salmonella.[1] The distinct red color allows for easy differentiation of colonies on solid media.
-
Molecular Biology: In gene expression studies, it can be used as a reporter gene substrate to monitor the activity of promoters and other regulatory elements linked to an α-galactosidase gene.
-
Enzyme Assays: This substrate is crucial for the characterization and kinetic analysis of α-galactosidase enzymes from various sources.[3] The intensity of the red color can be correlated with enzyme concentration and activity.
-
Pharmaceutical Development: It serves as a valuable tool in drug discovery for screening and characterizing inhibitors of α-galactosidase, which is relevant in certain metabolic disorders.[3]
Experimental Protocol: Detection of α-Galactosidase Activity
This section provides a detailed, step-by-step methodology for a typical application of 6-Chloro-3-indolyl-α-D-galactopyranoside in a microbiological setting.
Materials and Reagents
| Reagent | Specifications |
| 6-Chloro-3-indolyl-α-D-galactopyranoside | Purity: ≥ 97% |
| Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) | ACS grade |
| Bacterial growth medium (e.g., LB agar) | Sterilized |
| Petri dishes | Sterile |
| Incubator | Set to the optimal growth temperature for the target microorganism |
| Positive control (α-galactosidase-producing organism) | e.g., a known Salmonella strain |
| Negative control (non-α-galactosidase-producing organism) | e.g., Escherichia coli K-12 |
Preparation of the Chromogenic Medium
-
Prepare the Stock Solution: Dissolve 6-Chloro-3-indolyl-α-D-galactopyranoside in DMF or DMSO to a final concentration of 20 mg/mL. This solution should be stored at -20°C and protected from light.
-
Prepare the Growth Medium: Prepare the desired bacterial growth medium according to the manufacturer's instructions and autoclave to sterilize.
-
Cool the Medium: Allow the autoclaved medium to cool to approximately 45-50°C. This is a critical step to prevent the degradation of the heat-labile substrate.
-
Add the Substrate: Aseptically add the 6-Chloro-3-indolyl-α-D-galactopyranoside stock solution to the cooled medium to a final concentration of 40-80 µg/mL. Mix gently but thoroughly to ensure even distribution.
-
Pour the Plates: Pour the chromogenic medium into sterile petri dishes and allow them to solidify at room temperature.
Inoculation and Incubation
-
Streak the Plates: Using a sterile inoculating loop, streak the bacterial samples (including positive and negative controls) onto the surface of the prepared chromogenic agar plates.
-
Incubate: Incubate the plates at the optimal growth temperature for the target microorganism (e.g., 37°C for Salmonella) for 18-24 hours.
Interpretation of Results
-
Positive Result: Colonies of bacteria that produce α-galactosidase will appear as red or rose-colored due to the hydrolysis of the substrate and the subsequent formation of the red precipitate.
-
Negative Result: Colonies of bacteria that do not produce α-galactosidase will remain colorless or their natural color.
Workflow and Reaction Visualization
The following diagrams illustrate the experimental workflow and the chemical reaction pathway.
Caption: Experimental workflow for α-galactosidase detection.
Caption: Hydrolysis and dimerization reaction pathway.
Troubleshooting and Considerations
-
Faint Color Development: This may be due to low enzyme activity, suboptimal pH or temperature, or insufficient incubation time. Ensure all parameters are optimized for the specific enzyme and organism being tested.
-
False Positives: Contamination with other α-galactosidase-producing organisms can lead to false-positive results. Strict aseptic techniques are essential.
-
Substrate Solubility: 6-Chloro-3-indolyl-α-D-galactopyranoside is soluble in DMF and DMSO. Ensure complete dissolution before adding it to the medium to avoid precipitation.[1]
-
Light Sensitivity: The substrate and its solutions should be protected from light to prevent degradation.
Conclusion
The hydrolysis of 6-Chloro-3-indolyl-α-D-galactopyranoside provides a reliable and visually distinct method for the detection of α-galactosidase activity. Its application in various scientific fields underscores its importance as a powerful diagnostic and research tool. By understanding the underlying chemical principles and adhering to optimized protocols, researchers can effectively leverage this chromogenic substrate to achieve accurate and reproducible results.
References
-
Glycosynth. (n.d.). 6-Chloro-3-indolyl alpha-D-galactopyranoside. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Applications of 6-Chloro-3-indolyl α-D-galactopyranoside in Biochemical Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 6-Chloro-3-indolyl α-D-galactopyranoside, a specialized chromogenic substrate for the detection of α-galactosidase activity. We will delve into its core mechanism, key applications, and detailed protocols, offering field-proven insights to ensure experimental success.
Introduction: The Chemistry of Detection
6-Chloro-3-indolyl α-D-galactopyranoside is a synthetic glycoside designed for the specific detection of α-galactosidase, an enzyme that catalyzes the hydrolysis of terminal α-galactosyl moieties from glycoproteins and glycolipids. Often referred to by synonyms such as "Rose α-Gal," this substrate is an invaluable tool in microbiology, molecular biology, and histochemistry.[1] Its utility lies in its ability to produce a distinct and localized colorimetric signal upon enzymatic cleavage, providing a clear visual indicator of enzyme presence and activity.[1]
Unlike its more famous cousin, X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), which detects β-galactosidase, 6-Chloro-3-indolyl α-D-galactopyranoside is tailored for a different class of enzymes, enabling specific assays where α-galactosidase is the biomarker of interest.
Physicochemical Properties
A firm grasp of the substrate's properties is foundational to its effective use. Proper handling and storage are critical for maintaining its integrity and ensuring reproducible results.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₆ClNO₆ | [2] |
| Molecular Weight | 329.73 g/mol | [2][3] |
| Appearance | White to off-white powder | [4] |
| Solubility | Insoluble in water; Soluble in DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide) | [1][5] |
| Storage | Store desiccated and protected from light at -20°C or 2-8°C as recommended by the supplier | [6] |
The Mechanism of Color Formation
The elegance of this assay lies in a two-step enzymatic and chemical reaction. Understanding this pathway is key to optimizing experimental conditions and troubleshooting potential issues.
-
Enzymatic Hydrolysis : The process begins when α-galactosidase recognizes and cleaves the α-glycosidic bond linking the galactose sugar to the 6-chloro-3-indoxyl moiety. This reaction releases the colorless, soluble 6-chloro-3-indoxyl molecule.
-
Oxidative Dimerization : In the presence of oxygen (aerobic conditions), two of the liberated 6-chloro-3-indoxyl molecules spontaneously dimerize and undergo oxidation. This reaction forms 6,6'-dichloro-indigo, an intensely colored, insoluble precipitate.
The resulting precipitate is a vibrant rose or red color, which is tightly localized to the site of enzymatic activity.[1] This property is exceptionally useful for applications like colony screening and tissue staining, as it prevents diffusion of the signal.
Caption: Enzymatic cleavage and color formation pathway.
Core Applications & Methodologies
The specificity of 6-Chloro-3-indolyl α-D-galactopyranoside for α-galactosidase makes it a superior choice for several key applications.
Microbiological Identification of Pathogens
One of the most prominent uses of this substrate is in clinical and food microbiology for the selective identification of bacteria that express α-galactosidase. A prime example is the detection of Salmonella species. Many selective agar formulations incorporate 6-Chloro-3-indolyl α-D-galactopyranoside.
Causality : Salmonella species typically produce α-galactosidase, whereas many other enteric bacteria do not. When plated on media containing the substrate, Salmonella colonies will hydrolyze it, resulting in the formation of distinct red or rose-colored colonies that are easily distinguishable from the colorless colonies of non-target organisms.[1] This provides a clear, visual-based screening method that accelerates identification.
Experimental Protocol: Salmonella Screening on Selective Agar
-
Media Preparation : Prepare a selective agar base (e.g., Brilliance™ Salmonella Agar or a similar chromogenic medium) according to the manufacturer's instructions. Autoclave to sterilize and cool to 45-50°C.
-
Substrate Addition : Aseptically add a sterile, pre-weighed supplement containing 6-Chloro-3-indolyl α-D-galactopyranoside and other selective agents to the molten agar. The substrate is typically dissolved in an organic solvent like DMF. Mix gently but thoroughly to ensure even distribution.
-
Plating : Pour the medium into sterile Petri dishes and allow it to solidify.
-
Inoculation : Inoculate the plates with the test sample (e.g., food homogenate, clinical swab) using a standard streaking technique for colony isolation.
-
Incubation : Incubate the plates under aerobic conditions at the appropriate temperature (typically 37°C) for 24-48 hours.
-
Result Interpretation : Examine the plates for colony morphology. Rose-red colonies are presumptive positive for Salmonella. Colorless or blue/green colonies (if other chromogens are present for differentiation) are considered negative for the target α-galactosidase activity.
Reporter Gene Assays and "Rose-White" Screening
In molecular biology, the E. coli lacZ gene, which codes for β-galactosidase, is a widely used reporter gene for blue-white screening with the substrate X-gal.[7][8] An analogous system can be employed using a gene for α-galactosidase (e.g., melA or agaL) as the reporter.
Causality : In this "rose-white" screening system, a plasmid vector is engineered to contain the α-galactosidase gene with a multiple cloning site (MCS) within its coding sequence. When foreign DNA is successfully ligated into the MCS, it disrupts the gene (insertional inactivation), preventing the expression of a functional enzyme.[9]
-
Non-recombinant colonies (plasmid without insert) will express functional α-galactosidase, cleave the 6-Chloro-3-indolyl α-D-galactopyranoside in the medium, and appear rose-red .
-
Recombinant colonies (plasmid with insert) will not produce a functional enzyme, leaving the substrate untouched, and will therefore appear white .
This provides a direct visual screen to identify successful cloning events, much like its blue-white counterpart.
Caption: Logic of "Rose-White" screening for recombinants.
Histochemical Staining
6-Chloro-3-indolyl α-D-galactopyranoside can be used to visualize the localization of α-galactosidase activity within tissues and cells. This is particularly relevant in studying lysosomal storage disorders like Fabry disease, which is characterized by a deficiency in α-galactosidase A.
Causality : When a tissue section is incubated with a staining solution containing the substrate, the enzyme present in the cells will cleave it. The resulting insoluble red precipitate is deposited at the site of the enzyme, effectively "painting" the cells or subcellular compartments (like lysosomes) where the activity is present.
Substrate Comparison: Choosing the Right Tool
While 6-Chloro-3-indolyl α-D-galactopyranoside is highly specific, it is part of a larger family of indolyl-based chromogenic substrates. Understanding their differences is crucial for proper assay selection.
| Substrate | Common Name | Target Enzyme | Precipitate Color | Primary Application |
| 6-Chloro-3-indolyl α-D-galactopyranoside | Rose α-Gal | α-Galactosidase | Rose-Red | Salmonella detection, α-gal reporter gene assays[1] |
| 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside | X-Gal | β-Galactosidase | Intense Blue | Blue-white screening (lacZ), histochemistry, immunoassays[10][11][12] |
| 6-Chloro-3-indolyl β-D-galactopyranoside | Salmon-Gal, S-Gal | β-Galactosidase | Salmon-Pink | Alternative to X-Gal for blue-white screening, offering a different color contrast[6][10] |
| 5-Bromo-6-chloro-3-indolyl β-D-galactopyranoside | Magenta-Gal | β-Galactosidase | Magenta/Red | Alternative to X-Gal, produces a red-colored precipitate[10][13] |
| 5-Bromo-3-indolyl β-D-galactopyranoside | Bluo-Gal | β-Galactosidase | Blue | Alternative to X-Gal[10] |
Conclusion: A Specialized Tool for Specific Questions
6-Chloro-3-indolyl α-D-galactopyranoside is a powerful and highly specific substrate for the detection of α-galactosidase. Its ability to produce a distinct, localized rose-red precipitate makes it an indispensable tool in microbiology for pathogen identification and in molecular biology for reporter gene assays. By understanding its underlying mechanism and the practical considerations for its use, researchers can effectively leverage this compound to generate clear, reliable, and visually compelling data.
References
-
6-Chloro-3-Indolyl-β-D-Galactopyranoside . Inalco. Available at: [Link].
-
Kiernan, J. A. (2018). Overview and assessment of the histochemical methods and reagents for the detection of β-galactosidase activity in transgenic animals . Journal of Histochemistry & Cytochemistry, 66(10), 701-724. Available at: [Link].
-
6-Chloro-3-indolyl alpha-D-galactopyranoside . Glycosynth. Available at: [Link].
-
6-Chloro-3-indolyl α-D-galactopyranoside . Bio Meeter. Available at: [Link].
-
Hosseini, S. M., et al. (2017). Blue-white screening as a new readout for deoxyribozyme activity in bacterial cells . Scientific Reports, 7(1), 1-9. Available at: [Link].
-
Beta-galactosidase enzyme assay . Community College of Baltimore County. Available at: [Link].
-
Beta-Galactosidase Activity Assay . Roth Lab, University of California, Davis. Available at: [Link].
-
pUC19 . Wikipedia. Available at: [Link].
-
β–Galactosidase Assay Kit . Agilent. Available at: [Link].
-
X-gal . Wikipedia. Available at: [Link].
-
Protocol to measure ß-galactosidase in Drosophila extracts using a CPRG assay . protocols.io. Available at: [Link].
-
5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside . Glycosynth. Available at: [Link].
-
X-Gal; 5-bromo-4-chloro-3-indolyl-ß-D-galactopyranoside . Cepham Life Sciences. Available at: [Link].
-
This compound . PubChem, National Center for Biotechnology Information. Available at: [Link].
-
6-Chloro-3-indolyl-beta-D-galactopyranoside . PubChem, National Center for Biotechnology Information. Available at: [Link].
-
Nutritional Health & Food Engineering . MedCrave online. Available at: [Link].
Sources
- 1. Glycosynth - this compound [glycosynth.co.uk]
- 2. This compound | C14H16ClNO6 | CID 10286594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Chloro-3-indolyl-beta-D-galactopyranoside | C14H16ClNO6 | CID 10286593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 6-Chloro-3-indolyl-beta-D-galactopyranoside, 98% 0.1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 6. goldbio.com [goldbio.com]
- 7. goldbio.com [goldbio.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pUC19 - Wikipedia [en.wikipedia.org]
- 10. Overview and assessment of the histochemical methods and reagents for the detection of β-galactosidase activity in transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-gal - Wikipedia [en.wikipedia.org]
- 12. goldbio.com [goldbio.com]
- 13. biotium.com [biotium.com]
The Rose-Tinted View: A Technical Guide to 6-Chloro-3-indolyl-α-D-galactopyranoside for Plant Research
This guide provides an in-depth exploration of 6-Chloro-3-indolyl-α-D-galactopyranoside as a chromogenic substrate for the detection of α-galactosidase activity in plant research. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage this reporter system for gene expression analysis and other applications.
Introduction: Beyond the Blue—A Niche for Red Detection
In the realm of plant molecular biology, reporter genes are indispensable tools for visualizing and quantifying gene expression. While the β-glucuronidase (GUS) system, with its characteristic blue precipitate from X-Gluc, has long been a workhorse, alternative systems offer unique advantages.[1] The α-galactosidase reporter system, paired with a substrate like 6-Chloro-3-indolyl-α-D-galactopyranoside, provides a distinct rose or salmon-colored precipitate, offering a valuable alternative or complement to traditional methods.[1] This guide delves into the core principles, practical applications, and detailed methodologies for employing this powerful tool in plant science.
The Chemistry of Color: Mechanism of Action
The utility of 6-Chloro-3-indolyl-α-D-galactopyranoside lies in a straightforward enzymatic reaction. The substrate itself is a colorless, soluble molecule. In the presence of the enzyme α-galactosidase, the α-glycosidic bond is cleaved, releasing galactose and a 6-chloro-3-indoxyl moiety. This indoxyl derivative is unstable and undergoes a rapid oxidation and dimerization process, forming an insoluble, vibrant rose-colored precipitate at the site of enzyme activity.
Caption: Enzymatic cleavage of 6-Chloro-3-indolyl-α-D-galactopyranoside.
The α-Galactosidase Reporter System vs. GUS: A Comparative Analysis
The choice of a reporter system is a critical experimental decision. While GUS is well-established, the α-galactosidase system presents a compelling alternative with its own set of strengths and weaknesses.
| Feature | α-Galactosidase System | GUS (β-Glucuronidase) System |
| Substrate | 6-Chloro-3-indolyl-α-D-galactopyranoside | 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) |
| Precipitate Color | Rose/Salmon | Blue |
| Endogenous Activity | Present in some plant tissues, particularly in seeds and during germination. This requires careful use of negative controls. | Generally low to absent in most plant tissues, making it a widely applicable system.[2] |
| pH Optimum | Varies depending on the specific α-galactosidase isoenzyme. | Broad pH optimum, generally active in a wide range of buffer conditions.[1] |
| Sensitivity | Can be highly sensitive, but may be influenced by endogenous activity. | Very high sensitivity, a well-established and robust system.[3] |
| Applications | Dual-reporter studies with GUS, specific applications where a red precipitate is advantageous for visualization against certain tissue backgrounds. | Broadly used for gene expression analysis, promoter studies, and protein localization. |
Experimental Protocol: Histochemical Localization of α-Galactosidase Activity
The following protocol is an adapted methodology for the histochemical staining of plant tissues using 6-Chloro-3-indolyl-α-D-galactopyranoside. It is crucial to optimize fixation, incubation times, and substrate concentration for your specific plant species and tissue type.
Caption: Workflow for histochemical staining with 6-Chloro-3-indolyl-α-D-galactopyranoside.
A. Reagents and Buffers
-
Fixation Solution:
-
90% (v/v) Acetone (pre-chilled to -20°C)
-
Alternative: Formalin-Aceto-Alcohol (FAA): 50% ethanol, 5% acetic acid, 10% formalin (37% formaldehyde solution).
-
-
Wash Buffer: 50 mM Sodium Phosphate Buffer (pH 7.0).
-
Staining Solution:
-
50 mM Sodium Phosphate Buffer (pH 7.0)
-
0.5 mM Potassium Ferricyanide
-
0.5 mM Potassium Ferrocyanide
-
1 mM 6-Chloro-3-indolyl-α-D-galactopyranoside (dissolved in a small volume of N,N-dimethylformamide before adding to the buffer)
-
0.1% (v/v) Triton X-100 (optional, to improve tissue penetration)
-
-
Clearing Solution: Ethanol series (e.g., 30%, 50%, 70%, 95%, 100% v/v in water).
B. Step-by-Step Methodology
-
Tissue Sampling: Excise plant tissues of interest. For whole seedlings, ensure they are of an appropriate developmental stage.
-
Fixation: Immediately immerse the tissue in ice-cold 90% acetone and incubate for 1-2 hours at -20°C. Alternatively, fix in FAA for at least 4 hours at 4°C. Rationale: Fixation preserves tissue morphology and inactivates endogenous enzymes that could degrade the substrate or interfere with the reaction.
-
Washing: Rinse the tissues thoroughly with 50 mM sodium phosphate buffer (pH 7.0) three times for 15 minutes each on ice. Rationale: This step removes the fixative, which can inhibit the reporter enzyme.
-
Infiltration: Place the tissues in the staining solution and apply a vacuum for 10-15 minutes to facilitate substrate penetration. Rationale: Vacuum infiltration ensures that the substrate reaches all cells within the tissue, preventing patchy staining.
-
Incubation: Incubate the tissues in the staining solution at 37°C in the dark. Incubation times can vary from a few hours to overnight, depending on the strength of the promoter driving α-galactosidase expression. Rationale: Incubation in the dark prevents photodegradation of the substrate and the reaction product.
-
Clearing: After incubation, wash the tissues with 50 mM sodium phosphate buffer. For chlorophyll-containing tissues, de-stain by incubating in an ethanol series (e.g., 70% ethanol) until the chlorophyll is removed.
-
Microscopy and Documentation: Mount the cleared tissues on a microscope slide in 50% glycerol and observe under a light microscope. Document the staining pattern using a digital camera.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No or Weak Staining | Inactive enzyme due to improper fixation or storage. | Ensure proper fixation conditions and fresh tissue. For long-term storage, consider flash-freezing in liquid nitrogen. |
| Poor substrate penetration. | Increase vacuum infiltration time or include a mild detergent like Triton X-100 in the staining buffer. | |
| Low promoter activity. | Increase incubation time or consider a more sensitive detection method if available. | |
| High Background Staining | Endogenous α-galactosidase activity. | Include non-transgenic wild-type tissue as a negative control to assess the level of endogenous activity. Adjust staining time accordingly. |
| Over-incubation. | Optimize and reduce the incubation time. | |
| Patchy or Uneven Staining | Incomplete infiltration of the substrate. | Ensure the tissue is fully submerged in the staining solution during vacuum infiltration. |
| Uneven fixation. | Use smaller tissue samples to ensure complete and even fixation. |
Conclusion and Future Perspectives
6-Chloro-3-indolyl-α-D-galactopyranoside, in conjunction with the α-galactosidase reporter system, offers a valuable and visually distinct method for studying gene expression in plants. While the potential for endogenous enzyme activity necessitates careful experimental design and the use of appropriate controls, the resulting rose-colored precipitate provides a clear and localized signal. This system is particularly advantageous for multi-reporter gene studies, allowing for the simultaneous visualization of different genetic constructs within the same tissue. As plant synthetic biology and metabolic engineering advance, the availability of a diverse toolkit of reporter genes, including the α-galactosidase system, will be crucial for dissecting complex biological processes and engineering novel plant functionalities.
References
-
Jefferson, R. A. (1987). Assaying chimeric genes in plants: The GUS gene fusion system. Plant Molecular Biology Reporter, 5(4), 387-405. ([Link])
-
Lojda, Z. (1970). Indigogenic methods for glycosidases. II. An improved method for β-D-galactosidase and its application to localization studies of the enzymes in the intestine and in other tissues. Histochemie, 23(3), 266-288. ([Link])
-
Karcher, S. J. (2002). Blue plants: Transgenic plants with the GUS reporter gene. In Tested studies for laboratory teaching, Volume 23 (M. A. O'Donnell, Editor). Proceedings of the 23rd Workshop/Conference of the Association for Biology Laboratory Education (ABLE). ([Link])
-
Basu, C., Kausch, A. P., & Chandlee, J. M. (2004). Use of beta-glucuronidase reporter gene for gene expression analysis in turfgrasses. Biochemical and Biophysical Research Communications, 320(1), 7-10. ([Link])
-
Sundararajan, R., et al. (2012). Overview and assessment of the histochemical methods and reagents for the detection of β-galactosidase activity in transgenic animals. Journal of Histochemistry & Cytochemistry, 60(9), 634-642. ([Link])
-
Glycosynth. (n.d.). 6-Chloro-3-indolyl alpha-D-galactopyranoside. ([Link])
Sources
Methodological & Application
Protocol for using 6-Chloro-3-indolyl alpha-D-galactopyranoside in alpha-galactosidase assay
An Application Guide for Researchers
Protocol for Using 6-Chloro-3-indolyl-α-D-galactopyranoside in α-Galactosidase Assays
Abstract
This technical guide provides a comprehensive protocol for the use of 6-Chloro-3-indolyl-α-D-galactopyranoside, a chromogenic substrate, for the detection and quantification of α-galactosidase activity. We delve into the underlying biochemical principles, offer detailed step-by-step methodologies for both qualitative and quantitative assays, and provide critical insights for experimental optimization. This document is intended for researchers, scientists, and drug development professionals engaged in glycobiology, enzyme kinetics, and diagnostics related to lysosomal storage disorders like Fabry disease.
Introduction to α-Galactosidase and Chromogenic Detection
α-Galactosidase (EC 3.2.1.22) is a glycoside hydrolase that catalyzes the cleavage of terminal α-galactosyl moieties from a wide variety of glycoconjugates, including glycoproteins and glycolipids.[1][2][3] In humans, the lysosomal enzyme α-galactosidase A is critical for the degradation of globotriaosylceramide (Gb3). A deficiency in this enzyme leads to the X-linked lysosomal storage disorder known as Fabry disease, characterized by the pathological accumulation of Gb3 in various cells and organs.[1][4] Beyond its medical relevance, α-galactosidase is utilized in the food and beverage industry to process complex carbohydrates.[5][6]
The quantification of α-galactosidase activity is fundamental to both basic research and clinical diagnostics. Chromogenic assays provide a straightforward and visually interpretable method for this purpose.[7] These assays employ substrates that are colorless until acted upon by the enzyme, which releases a chromophore that can be measured spectrophotometrically. 6-Chloro-3-indolyl-α-D-galactopyranoside is a specialized substrate designed for this purpose, yielding a distinctively colored, insoluble precipitate upon enzymatic hydrolysis, making it suitable for various assay formats.[8]
Assay Principle and Mechanism
The assay is based on the enzymatic hydrolysis of 6-Chloro-3-indolyl-α-D-galactopyranoside by α-galactosidase. The reaction proceeds in two key steps:
-
Enzymatic Cleavage: α-Galactosidase specifically hydrolyzes the α-glycosidic bond, releasing D-galactose and a 6-chloro-3-indoxyl intermediate.
-
Oxidative Dimerization: In the presence of oxygen, the highly reactive 6-chloro-3-indoxyl molecules spontaneously dimerize to form 6,6'-dichloro-indigo, a tightly localized, insoluble precipitate with a characteristic rose-to-red color.
The intensity of the color produced is directly proportional to the amount of α-galactosidase activity in the sample.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare 100 mM Citrate-Phosphate Buffer at the predetermined optimal pH. Warm to the assay temperature (e.g., 37°C).
-
Substrate Working Solution: Dilute the 20 mg/mL stock solution 1:20 in Assay Buffer to a final concentration of 1 mg/mL. Prepare this solution fresh.
-
Sample Preparation: Prepare serial dilutions of your enzyme sample in ice-cold Assay Buffer. For cell/tissue lysates, clarify the homogenate by centrifugation (e.g., 14,000 x g for 10 minutes at 4°C) and use the supernatant. [5]
-
-
Assay Plate Setup:
-
In a 96-well clear, flat-bottom plate, add reagents as described in the table below:
-
| Well Type | Assay Buffer | Sample/Control | Total Volume |
| Sample | 40 µL | 10 µL of diluted enzyme | 50 µL |
| Positive Control | 40 µL | 10 µL of known α-galactosidase | 50 µL |
| Negative Control (Blank) | 50 µL | 0 µL | 50 µL |
-
Reaction Initiation and Incubation:
-
Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the Substrate Working Solution to all wells. The total reaction volume will be 100 µL.
-
Mix gently by tapping the plate or using an orbital shaker for 10 seconds.
-
Incubate the plate at 37°C for 30-120 minutes. The incubation time must be optimized to ensure the reaction remains in the linear range. Protect the plate from light.
-
-
Stopping the Reaction:
-
Add 100 µL of 1 M Na₂CO₃ Stop Solution to each well to terminate the reaction. The high pH will denature the enzyme.
-
-
Measurement:
-
Measure the absorbance of the resulting red/rose product. While the exact maximum absorbance can vary, a wavelength of 540 nm is a recommended starting point.
-
-
Data Analysis and Calculation:
-
Correct for Blank: Subtract the average absorbance of the Negative Control (Blank) wells from all other readings.
-
Calculate Activity: Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions. To calculate this, a standard curve using a known amount of the 6,6'-dichloro-indigo product would be required. Alternatively, for relative activity comparisons:
Activity (Abs/min) = (Absorbance_Sample - Absorbance_Blank) / Incubation Time (min)
-
Assay Optimization and Validation
To ensure data integrity and trustworthiness, several parameters of the assay must be validated.
-
Linearity with Time: Perform a time-course experiment, measuring absorbance at multiple time points (e.g., 10, 20, 30, 60, 90 minutes). The reaction rate should be linear over the chosen incubation period.
-
Linearity with Enzyme Concentration: Assay several dilutions of your enzyme sample. The resulting activity should be directly proportional to the enzyme concentration. This confirms that the substrate is not limiting. [4]* Substrate Concentration (Kₘ Determination): To determine the Michaelis constant (Kₘ), vary the concentration of the 6-Chloro-3-indolyl-α-D-galactopyranoside substrate while keeping the enzyme concentration constant. Plot the initial reaction velocity against substrate concentration and fit to the Michaelis-Menten equation. [1][9]For routine assays, a substrate concentration of 5-10 times the Kₘ value is recommended to ensure zero-order kinetics with respect to the substrate.
Conclusion
The protocol described herein provides a reliable framework for utilizing 6-Chloro-3-indolyl-α-D-galactopyranoside to measure α-galactosidase activity. This chromogenic substrate offers a convenient and visually distinct endpoint. By carefully optimizing parameters such as pH, temperature, and enzyme/substrate concentrations, researchers can achieve sensitive and reproducible results applicable to a wide range of scientific and diagnostic investigations.
References
-
High Throughput Screening for Inhibitors of Alpha-Galactosidase - PMC. (n.d.). National Institutes of Health (NIH). [Link]
-
Optimization of the GLA assay. (a) GLA activity at different pH values... (n.d.). ResearchGate. [Link]
-
Optimizing α-galactosidase A enzyme cutoff for Fabry disease screening in chronic kidney disease patients: a single-center reassessment of diagnostic yield and cost-effectiveness. (2025). National Institutes of Health (NIH). [Link]
-
Extracellular α-Galactosidase from Trichoderma sp. (WF-3): Optimization of Enzyme Production and Biochemical Characterization. (n.d.). National Institutes of Health (NIH). [Link]
-
6-Chloro-3-Indolyl-β-D-Galactopyranoside. (n.d.). Inalco. [Link]
-
Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements. (2025). ResearchGate. [Link]
-
6-Chloro-3-indolyl alpha-D-galactopyranoside. (n.d.). Glycosynth. [Link]
-
High Molecular Weight α-Galactosidase from the Novel Strain Aspergillus sp. D-23 and Its Hydrolysis Performance. (n.d.). MDPI. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
High-yield production and biochemical characterization of α-galactosidase produced from locally isolated Penicillium sp. (n.d.). SpringerLink. [Link]
Sources
- 1. High Throughput Screening for Inhibitors of Alpha-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha Galactosidase Activity Assay Kit. Fluorometric (ab239716) | Abcam [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. d-nb.info [d-nb.info]
- 7. goldbio.com [goldbio.com]
- 8. Glycosynth - this compound [glycosynth.co.uk]
- 9. Extracellular α-Galactosidase from Trichoderma sp. (WF-3): Optimization of Enzyme Production and Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of a 6-Chloro-3-indolyl-α-D-galactopyranoside Stock Solution: An Application Note
Introduction: The Utility of a Chromogenic α-Galactosidase Substrate
6-Chloro-3-indolyl-α-D-galactopyranoside, often referred to as Salmon-α-Gal, is a specialized chromogenic substrate essential for the detection of α-galactosidase activity in a variety of research applications.[1] This indolyl derivative provides a clear, visual readout of enzymatic activity, making it an invaluable tool in microbiology, molecular biology, and glycobiology.[2] Upon enzymatic cleavage by α-galactosidase, the colorless substrate is hydrolyzed, releasing a 6-chloro-3-indoxyl moiety. This intermediate product subsequently undergoes oxidative dimerization to form an insoluble, tightly localized salmon-pink precipitate at the site of enzyme activity. This distinct colorimetric signal allows for the straightforward identification of α-galactosidase-positive bacterial colonies, such as certain species of Salmonella, or for monitoring reporter gene expression in various experimental systems.[1]
This application note provides a detailed, field-proven protocol for the preparation, storage, and application of a 6-Chloro-3-indolyl-α-D-galactopyranoside stock solution, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.
Principle of Detection: A Visual Cascade
The detection mechanism of 6-Chloro-3-indolyl-α-D-galactopyranoside is a two-step enzymatic and oxidative process. The α-D-galactopyranoside moiety serves as a specific target for the α-galactosidase enzyme.
-
Enzymatic Hydrolysis: α-galactosidase cleaves the glycosidic bond, releasing the galactose sugar and a 6-chloroindoxyl intermediate.
-
Oxidative Dimerization: In the presence of oxygen, the 6-chloroindoxyl molecules dimerize, forming the insoluble salmon-colored precipitate.
This process ensures that the colored signal is deposited directly at the location of the enzymatic activity, providing high-resolution localization.
Caption: Enzymatic cleavage of Salmon-α-Gal by α-galactosidase and subsequent oxidative dimerization.
Key Reagent Properties and Storage
A comprehensive understanding of the substrate's properties is critical for successful experimental design. The following table summarizes the key characteristics of 6-Chloro-3-indolyl-α-D-galactopyranoside.
| Property | Value | Source(s) |
| Synonyms | Salmon-α-Gal, Rose-α-Gal | [1] |
| Molecular Formula | C₁₄H₁₆ClNO₆ | [1] |
| Molecular Weight | 329.73 g/mol | |
| Appearance | White to off-white or pale pink powder | [3] |
| Recommended Solvent | N,N-Dimethylformamide (DMF) | [1][4] |
| Solubility in DMF | 5% (50 mg/mL) | [1] |
| Storage (Powder) | -20°C, protect from light, store in a tightly closed container. | [1][5] |
| Storage (Stock Solution) | -20°C, protect from light in a glass or polypropylene container. | [4] |
Protocol: Preparation of a 20 mg/mL Stock Solution
This protocol is adapted from established methods for structurally similar indolyl-galactosidase substrates, such as X-α-Gal, and is designed to ensure the stability and efficacy of the resulting stock solution.[4]
Materials
-
6-Chloro-3-indolyl-α-D-galactopyranoside powder
-
N,N-Dimethylformamide (DMF), high purity
-
Sterile, light-protecting (amber) glass or polypropylene vials
-
Calibrated analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Methodology
Causality Behind Choices:
-
Solvent: DMF is the solvent of choice due to its ability to dissolve the substrate at a high concentration and its stability at low temperatures.[1][4]
-
Concentration: A 20 mg/mL stock solution is a standard concentration that provides a convenient basis for dilution into various assay formats without introducing excessive solvent into the final system.[4]
-
Container: Light-protecting vials are crucial as indolyl derivatives can be light-sensitive, leading to degradation and increased background signal.[4] Glass or polypropylene is specified to avoid reactions with the DMF solvent.[6]
Step-by-Step Procedure:
-
Pre-weighing Preparation: In a chemical fume hood, ensure all materials are clean, dry, and readily accessible. Allow the 6-Chloro-3-indolyl-α-D-galactopyranoside powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing the Substrate: Carefully weigh out the desired amount of the substrate. For example, to prepare 1 mL of a 20 mg/mL solution, weigh 20 mg of the powder.
-
Dissolution: Transfer the weighed powder into the light-protecting vial. Add the appropriate volume of DMF. For 20 mg of powder, add 1 mL of DMF.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. The resulting solution should be clear and colorless.
-
Aliquoting and Storage: For long-term stability and to avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. Store these aliquots at -20°C, protected from light.[4] A properly stored stock solution in DMF is stable for at least 6-12 months.[6]
Caption: Workflow for preparing Salmon-α-Gal stock solution.
Application Example: Preparing Indicator Plates
A primary application of Salmon-α-Gal is in the preparation of indicator plates for detecting α-galactosidase activity in microorganisms.
-
Prepare and autoclave the desired agar medium (e.g., LB Agar) and cool it to approximately 55°C in a water bath.
-
Add the Salmon-α-Gal stock solution (20 mg/mL in DMF) to the molten agar to achieve a final concentration of 40 µg/mL. For 1 liter of media, this would typically require adding 2 mL of the stock solution.
-
Mix gently but thoroughly to ensure even distribution of the substrate.
-
Pour the plates and allow them to solidify at room temperature.
-
Store the prepared plates at 4°C, protected from light, for up to one month.
Best Practices and Troubleshooting
-
Precipitation in Media: If the substrate precipitates upon addition to the agar, ensure the agar has cooled to 55°C. Adding the DMF solution to overly hot media can cause precipitation.
-
Inconsistent Color Development: Uneven spreading of the substrate on top of pre-poured plates can lead to patchy color. Incorporating the substrate directly into the molten agar before pouring is recommended for uniform results.
-
High Background: If uninoculated plates or known negative colonies develop a pinkish hue, the stock solution may have degraded due to light exposure or improper storage. Discard the solution if it appears discolored (e.g., pinkish or yellow).[6]
-
Solvent Purity: Use high-purity, anhydrous DMF to prevent potential side reactions or degradation of the substrate.
References
-
X-Gal (5-bromo-4-chloro-3-indolyl-β-D- galactopyranoside). (2006). QIAGEN. Retrieved January 14, 2026, from [Link]
-
6-Chloro-3-indolyl alpha-D-galactopyranoside. (n.d.). Glycosynth. Retrieved January 14, 2026, from [Link]
-
X-GAL. (n.d.). Bioline. Retrieved January 14, 2026, from [Link]
-
X-α-Gal Protocol-at-a-Glance. (2003, March 13). Takara Bio. Retrieved January 14, 2026, from [Link]
Sources
Optimal concentration of 6-Chloro-3-indolyl alpha-D-galactopyranoside for bacterial screening
Abstract
This comprehensive application guide provides an in-depth exploration of 6-Chloro-3-indolyl-β-D-galactopyranoside, commonly known as Salmon-Gal, a premier chromogenic substrate for the visual screening of recombinant bacterial colonies. Moving beyond the conventional blue-white paradigm offered by X-Gal, Salmon-Gal presents a distinct salmon-pink to red coloration, enhancing visual contrast and simplifying the identification of positive clones. This document furnishes researchers, scientists, and drug development professionals with the foundational knowledge, field-proven protocols, and expert insights required to effectively integrate Salmon-Gal into their molecular cloning workflows. We will dissect the underlying biochemical mechanism, provide validated protocols for optimal concentration, and offer a comparative analysis against traditional screening agents.
Introduction: The Need for an Alternative Chromogenic Substrate
In the realm of molecular biology, the identification of successful ligation events is a critical bottleneck. For decades, blue-white screening utilizing the substrate 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) has been the standard.[1][2] This method hinges on the principle of α-complementation of the β-galactosidase enzyme, where a functional enzyme produced in non-recombinant colonies cleaves X-Gal to produce a blue precipitate.[1] While effective, this technique is not without its drawbacks, including the potential for ambiguous pale blue colonies and the light sensitivity of X-Gal.[2][3]
6-Chloro-3-indolyl-β-D-galactopyranoside (Salmon-Gal) emerges as a robust alternative, offering a distinct visual marker and enhanced performance in certain applications.[4][5] When cleaved by β-galactosidase, Salmon-Gal yields a salmon-colored precipitate, providing a clear and easily distinguishable phenotype against a background of white recombinant colonies.[4] This guide will provide the necessary technical details to harness the full potential of Salmon-Gal in your bacterial screening experiments.
Mechanism of Action: The Biochemistry of Color Development
The screening process with Salmon-Gal operates on the same principle of α-complementation as traditional blue-white screening. The key components are a host E. coli strain with a genomic deletion of the lacZα peptide and a plasmid vector carrying the lacZα sequence within its multiple cloning site (MCS).
-
Non-Recombinant Plasmids: In the absence of a DNA insert in the MCS, the lacZα gene on the plasmid is expressed, typically induced by Isopropyl β-D-1-thiogalactopyranoside (IPTG).[6] The translated α-peptide complements the defective β-galactosidase produced by the host bacterium, forming a functional enzyme.
-
Enzymatic Cleavage: This functional β-galactosidase hydrolyzes the glycosidic bond of Salmon-Gal.[7]
-
Color Formation: The hydrolysis releases galactose and 6-chloro-3-hydroxyindole. The latter undergoes oxidative dimerization to form an insoluble, salmon-pink precipitate, coloring the colony.
-
Recombinant Plasmids: When foreign DNA is successfully ligated into the MCS, it disrupts the lacZα reading frame. This prevents the synthesis of a functional α-peptide, and thus, no active β-galactosidase is formed. Consequently, Salmon-Gal is not hydrolyzed, and the colonies remain white.
Figure 1. Mechanism of Salmon-Gal based screening.
Comparative Analysis: Salmon-Gal vs. X-Gal
Choosing the appropriate chromogenic substrate is pivotal for efficient and accurate screening. Below is a comparative summary of Salmon-Gal and the traditional X-Gal.
| Feature | Salmon-Gal (6-Chloro-3-indolyl-β-D-galactopyranoside) | X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) |
| Colony Color | Salmon-pink to red | Blue |
| Stock Solution Solvent | N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[7] | N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[8] |
| Stock Solution Stability | Stable for months at -20°C when protected from light. | Stable for 6-12 months at -20°C when protected from light.[9] |
| Visual Contrast | High contrast against white colonies. | Can sometimes result in pale blue "ambiguous" colonies.[3] |
| Sensitivity | Reported to be more sensitive in some applications, potentially allowing for earlier detection.[10] | Standard sensitivity, well-characterized. |
Experimental Protocols
Preparation of Salmon-Gal Stock Solution
A properly prepared and stored stock solution is crucial for consistent results.
Materials:
-
6-Chloro-3-indolyl-β-D-galactopyranoside (Salmon-Gal) powder
-
N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), histology grade
-
Sterile, light-protecting microcentrifuge tubes or glass vials
Protocol (for a 20 mg/mL stock solution):
-
Weighing: In a chemical fume hood, carefully weigh 200 mg of Salmon-Gal powder.
-
Dissolving: Transfer the powder to a sterile, light-protected 15 mL tube. Add 10 mL of DMF or DMSO.
-
Mixing: Vortex the solution until the Salmon-Gal is completely dissolved. The solution should be clear and colorless.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in light-protecting tubes to minimize freeze-thaw cycles. Store at -20°C. Properly stored solutions are stable for several months.
Note: DMF can degrade some plastics. Use glass or polypropylene tubes for storage.[9]
Preparation of Salmon-Gal Screening Plates
The optimal concentration of Salmon-Gal in agar plates is key to achieving clear differentiation between recombinant and non-recombinant colonies.
Recommended Final Concentrations:
-
Salmon-Gal: 40-80 µg/mL
-
IPTG: 0.1 mM
Protocol (for 1 Liter of LB Agar):
-
Prepare LB Agar: Prepare 1 L of Luria-Bertani (LB) agar according to your standard laboratory protocol. Autoclave to sterilize.
-
Cooling: Place the sterilized agar in a 50-55°C water bath to cool. Allowing the agar to cool is critical to prevent the degradation of the antibiotic and Salmon-Gal.
-
Additives:
-
Add the appropriate antibiotic to the desired final concentration (e.g., 1 mL of a 100 mg/mL ampicillin stock for a final concentration of 100 µg/mL).
-
Add IPTG to a final concentration of 0.1 mM (e.g., 1 mL of a 100 mM stock solution).
-
Add Salmon-Gal to a final concentration of 40-80 µg/mL. For a 40 µg/mL final concentration, add 2 mL of a 20 mg/mL Salmon-Gal stock solution.
-
-
Mixing and Pouring: Gently swirl the flask to ensure all additives are evenly distributed. Avoid introducing air bubbles. Pour approximately 25 mL of the agar into sterile 100 mm petri dishes.
-
Solidification and Storage: Allow the plates to solidify at room temperature. For long-term storage, store the plates in a dark container at 4°C for up to one month.[11]
Figure 2. Workflow for preparing Salmon-Gal screening plates.
Bacterial Transformation and Screening
This protocol outlines a standard heat-shock transformation and subsequent plating.
Materials:
-
Competent E. coli cells (e.g., DH5α, JM109)
-
Ligation reaction mixture
-
Salmon-Gal/IPTG/Antibiotic plates
-
SOC medium
-
Sterile spreaders
Protocol:
-
Transformation: Thaw competent cells on ice. Add 1-5 µL of your ligation reaction to the cells. Incubate on ice for 30 minutes.
-
Heat Shock: Transfer the tube to a 42°C water bath for 45 seconds. Immediately return the tube to ice for 2 minutes.[6]
-
Recovery: Add 900 µL of pre-warmed SOC medium to the cells. Incubate at 37°C for 1 hour with gentle shaking (250 rpm).
-
Plating: Spread 100-200 µL of the transformed cell culture onto pre-warmed Salmon-Gal/IPTG/Antibiotic plates using a sterile spreader.
-
Incubation: Incubate the plates inverted at 37°C for 16-24 hours.
-
Colony Selection: After incubation, observe the plates.
-
White/Pale Colonies: Presumptive recombinant clones containing the DNA insert.
-
Salmon/Pink/Red Colonies: Non-recombinant clones without the DNA insert.
-
-
Verification: Pick well-isolated white colonies for downstream analysis, such as colony PCR, plasmid purification, and sequencing, to confirm the presence and orientation of the insert.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No colonies or very few colonies | - Inefficient transformation. - Incorrect antibiotic concentration. - Antibiotic plates are old. | - Verify the transformation efficiency of your competent cells with a control plasmid. - Double-check antibiotic concentration calculations. - Use freshly prepared plates. |
| All colonies are salmon-colored | - No DNA insert in ligation reaction. - Inactive ligase. - Self-ligation of the vector. | - Run a ligation control (vector only) to assess background. - Use a new aliquot of ligase and buffer. - Dephosphorylate the vector prior to ligation. |
| All colonies are white | - Antibiotic in plates is inactive. - Problems with the lacZα gene in the vector or host. | - Plate untransformed cells on an antibiotic plate to confirm antibiotic activity. - Use a control vector known to produce colored colonies to test the system. |
| Faint color development | - Insufficient incubation time. - Suboptimal concentration of Salmon-Gal or IPTG. - Low expression of β-galactosidase. | - Increase incubation time at 37°C or leave plates at 4°C for an additional 24 hours. - Optimize the concentration of Salmon-Gal (try the higher end of the recommended range, e.g., 80 µg/mL). - Ensure the bacterial strain and vector are compatible for α-complementation. |
Conclusion
6-Chloro-3-indolyl-β-D-galactopyranoside (Salmon-Gal) provides a reliable and visually distinct alternative to X-Gal for the screening of recombinant bacterial colonies. Its characteristic salmon-pink precipitate offers excellent contrast, simplifying the identification of positive clones and streamlining the molecular cloning workflow. By adhering to the optimized concentrations and protocols outlined in this guide, researchers can effectively leverage the benefits of Salmon-Gal to enhance the speed and accuracy of their screening processes.
References
-
Duchefa Biochemie. (n.d.). Salmon Gal. Retrieved from [Link][7]
-
Sundararajan, K., et al. (2012). A fast and sensitive alternative for β-galactosidase detection in mouse embryos. Development, 139(23), 4484–4490.[10]
-
ResearchGate. (2015). Any advice on X-gal blue white screening? Retrieved from [Link][3]
-
Nucleus Biotech. (n.d.). LB Agar Plates with Ampicillin-100, X-Gal, and IPTG. Retrieved from [Link][12]
-
Sjaastad, L. E., et al. (2022). Whole-mount Senescence-Associated Beta-Galactosidase (SA-β-GAL) Activity Detection Protocol for Adult Zebrafish. Journal of Visualized Experiments, (185), e64129.[13]
-
Dohlman Lab, UNC School of Medicine. (n.d.). PLATE Transformation. Retrieved from [Link][14]
-
Richards, M. R., et al. (2021). Indolyl Septanoside Synthesis for In Vivo Screening of Bacterial Septanoside Hydrolases. Molecules, 26(9), 2517.[15]
-
Crystalgen. (n.d.). LB Agar with IPTG, X-gal-100X15mm-20/PK. Retrieved from [Link][16]
-
The Open Lab Book. (2014). LB Agar Plates. Retrieved from [Link][17]
-
Cold Spring Harbor Laboratory. (2003). Bacterial Transformation. Retrieved from [Link][18]
-
Wikipedia. (n.d.). Blue–white screen. Retrieved from [Link][2]
-
Mair, M., et al. (2017). Advantages and Limitations of Salmon-Gal/Tetrazolium Salt Histochemistry for the Detection of LacZ Reporter Gene Activity in Murine Epithelial Tissue. Journal of Histochemistry & Cytochemistry, 65(5), 287–298.[20]
-
Patharkar, A. (2018). E. coli transformation and plating. Retrieved from [Link][21]
-
Sundararajan, K., et al. (2012). Overview and assessment of the histochemical methods and reagents for the detection of β-galactosidase activity in transgenic animals. Histochemistry and Cell Biology, 138(5), 659–668.[11]
Sources
- 1. 蓝白斑筛选和菌落筛选实验方案 [sigmaaldrich.com]
- 2. Blue–white screen - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. biosynth.com [biosynth.com]
- 5. goldbio.com [goldbio.com]
- 6. 大腸菌形質転換ワークフロー–四つの主要ステップ | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Salmon Gal | Duchefa Biochemie [duchefa-biochemie.com]
- 8. X-Gal solubility: in DMF, soluble, solubility: in methanol, soluble, storage temp.:2-8°C | Sigma-Aldrich [sigmaaldrich.com]
- 9. bioline.com [bioline.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Overview and assessment of the histochemical methods and reagents for the detection of β-galactosidase activity in transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. teknova.com [teknova.com]
- 13. Whole-mount Senescence-Associated Beta-Galactosidase (SA-β-GAL) Activity Detection Protocol for Adult Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PLATE Transformation | Dohlman Lab [med.unc.edu]
- 15. Indolyl Septanoside Synthesis for In Vivo Screening of Bacterial Septanoside Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. crystalgen.com [crystalgen.com]
- 17. LB Agar Plates — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 18. dnalc.cshl.edu [dnalc.cshl.edu]
- 19. tiarisbiosciences.com [tiarisbiosciences.com]
- 20. Advantages and Limitations of Salmon-Gal/Tetrazolium Salt Histochemistry for the Detection of LacZ Reporter Gene Activity in Murine Epithelial Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Application Note: Presumptive Identification of Salmonella Species Using 6-Chloro-3-indolyl-α-D-galactopyranoside
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the chromogenic substrate 6-Chloro-3-indolyl-α-D-galactopyranoside (Salmon-α-Gal) for the rapid, presumptive identification of Salmonella species. Traditional methods for Salmonella detection rely on selective media followed by biochemical and serological confirmation, which can be time-consuming. Chromogenic media incorporating specific enzyme substrates offer a streamlined workflow by providing visually distinct colonies, thereby reducing the need for extensive downstream testing of negative samples. This note details the biochemical principle, a comprehensive protocol for preparing and using chromogenic agar, and guidance on the interpretation of results.
Principle of Detection
The selective identification of Salmonella in chromogenic media is based on the detection of specific enzymatic activities that are characteristic of the target organism and absent in most other members of the Enterobacteriaceae family. The substrate 6-Chloro-3-indolyl-α-D-galactopyranoside is designed to detect the activity of α-galactosidase.
When Salmonella colonies grow on a medium containing Salmon-α-Gal, the α-galactosidase enzyme produced by the bacteria hydrolyzes the substrate. This cleavage releases the 6-chloro-3-indolyl moiety, which then undergoes spontaneous oxidative dimerization to form an insoluble, salmon-pink precipitate.[1] This localized color deposition results in vividly colored colonies, allowing for straightforward visual identification against a background of other organisms that do not possess this specific enzyme and thus remain colorless or take on a different color from other substrates in the medium.
Many modern chromogenic agars for Salmonella use a dual-substrate system to enhance specificity. For instance, a second substrate, such as a β-D-galactopyranoside derivative (e.g., X-Gal), is often included to identify coliforms like E. coli.[2][3] Salmonella are typically β-galactosidase negative, while many other enteric bacteria are positive.[4] Therefore, on a dual-substrate medium, Salmonella will hydrolyze the Salmon-α-Gal to produce salmon-colored colonies, while β-galactosidase-positive organisms will produce blue-green colonies, and organisms lacking both enzymes will remain colorless.[5]
Biochemical Pathway of Chromogen Hydrolysis
Caption: Enzymatic cleavage of Salmon-α-Gal by Salmonella α-galactosidase and subsequent color formation.
Materials and Protocol
This section outlines the necessary components and a step-by-step procedure for preparing a selective chromogenic agar and identifying Salmonella.
Required Materials
-
Base Agar: Peptone, Yeast Extract, NaCl, Bacteriological Agar. A commercial chromogenic Salmonella agar base is recommended for consistency.
-
Chromogenic Substrate: 6-Chloro-3-indolyl-α-D-galactopyranoside (Salmon-α-Gal).
-
Selective Agents: Bile salts, Novobiocin, Cefsulodin to inhibit Gram-positive bacteria, Proteus, and Pseudomonas respectively.[6]
-
Additional Substrate (Optional): 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) for differentiation of coliforms.
-
Sterile Deionized Water
-
Sterile Petri Dishes
-
Autoclave and Water Bath
-
Incubator (35-37°C)
-
Control Strains:
-
Positive Control: Salmonella enterica serovar Typhimurium (e.g., ATCC 14028)
-
Negative Control (β-galactosidase positive): Escherichia coli (e.g., ATCC 25922)
-
Negative Control (inhibited): Enterococcus faecalis (e.g., ATCC 29212)
-
Preparation of Chromogenic Agar
This protocol is a general guideline. Always refer to the manufacturer's instructions for specific commercial media formulations.
-
Suspend Powder: Slowly disperse the recommended amount of powdered agar base (e.g., 35-40 g) into 1 liter of purified, deionized water. Mix thoroughly until a homogenous suspension is achieved.
-
Dissolve by Heating: Heat the suspension while stirring regularly and bring to a boil. Continue boiling for one minute to ensure complete dissolution of the agar.[5] CRITICAL: Avoid overheating. Do not autoclave chromogenic media containing heat-labile substrates unless specified by the manufacturer, as this can degrade the chromogens.[5][7]
-
Cooling: Cool the molten agar in a water bath to 45-50°C. Allowing the medium to cool prevents the degradation of heat-sensitive supplements and reduces condensation in Petri dishes.
-
Add Supplements: Aseptically add the rehydrated chromogenic and selective supplements to the cooled agar base. Swirl gently but thoroughly to ensure even distribution without creating air bubbles.
-
Pour Plates: Pour approximately 20 mL of the medium into sterile Petri dishes. Allow the plates to solidify on a level surface.
-
Storage: Once solidified, the plates can be stored at 2-8°C for up to one month, protected from light and dehydration.[7]
Inoculation and Incubation Protocol
-
Sample Preparation: For clinical or food samples, follow standard pre-enrichment and selective enrichment procedures (e.g., ISO 6579) using media like Buffered Peptone Water and Rappaport-Vassiliadis Soy Peptone Broth (RVS).[5]
-
Inoculation: Streak a loopful of the enriched sample onto the surface of the chromogenic agar plate to obtain isolated colonies.
-
Incubation: Invert the plates and incubate aerobically at 35-37°C for 18-24 hours. Some strains may require up to 48 hours for optimal color development.
-
Quality Control: Concurrently, streak the positive and negative control strains on separate plates to validate the performance of the medium.
Experimental Workflow for Salmonella Identification
Caption: Standard laboratory workflow from sample enrichment to presumptive identification.
Interpretation of Results and Performance
Expected Colony Morphology
-
Salmonella spp.: Produce distinct salmon-pink or magenta colonies due to the hydrolysis of Salmon-α-Gal.[1][2]
-
E. coli & other Coliforms: If a β-galactosidase substrate like X-Gal is included, these will typically appear as blue or blue-green colonies.[2][5]
-
Other Bacteria (Proteus, Pseudomonas, Gram-positives): Growth is largely inhibited by the selective agents in the medium. Any breakthrough colonies will typically be colorless or have their natural pigmentation.
Performance Data
Chromogenic media consistently demonstrate higher specificity compared to traditional media like Hektoen Enteric (HE) or Xylose Lysine Deoxycholate (XLD) agar. This significantly reduces the number of false-positive colonies that require unnecessary and costly follow-up testing.
| Medium Type | Sensitivity (Post-Enrichment) | Specificity (Post-Enrichment) | Key Advantage | Source |
| Chromogenic Agar (SCM) | 100% | 95.8% | High specificity, rapid visual results | [2] |
| DCLS Agar | 81.8% | 72.8% | Traditional method | [2] |
| Hektoen Enteric Agar | >98% | ~75-80% | Differentiates H₂S producers | [3][8] |
Note: Performance data is aggregated from cited studies and may vary based on the specific formulation and sample matrix.
Limitations and Troubleshooting
-
Atypical Strains: Some rare Salmonella serovars may be α-galactosidase negative and will not produce the characteristic salmon color. For this reason, chromogenic media are considered for presumptive identification.
-
Confirmation Required: All presumptive positive colonies must be confirmed using standard biochemical (e.g., API 20E) and/or serological tests according to laboratory protocols (e.g., ISO 6579).[5]
-
Reading Time: It is crucial to read the plates within the recommended incubation period (18-24 hours). Extended incubation may lead to color changes in non-target organisms, potentially complicating interpretation.
-
Weak Coloration: If colonies show weak coloration, ensure the medium was prepared correctly and that the incubation temperature was optimal.
Conclusion
The use of 6-Chloro-3-indolyl-α-D-galactopyranoside in chromogenic media provides a highly specific and efficient method for the presumptive identification of Salmonella. By leveraging the α-galactosidase activity unique to many Salmonella species, this technique allows for rapid visual differentiation, streamlining laboratory workflows, reducing costs, and enabling faster turnaround times in clinical and industrial settings.
References
-
Discovery Fine Chemicals. 6-Chloro-3-Indolyl α-D-Galactopyranoside (Salmon α-Gal).
-
ITW Reagents. Chromogenic Salmonella Agar (Dehydrated Culture Media) for microbiology.
-
Gaillot, O., et al. (2000). Comparison of Four Chromogenic Media and Hektoen Agar for Detection and Presumptive Identification of Salmonella Strains in Human Stools. Journal of Clinical Microbiology.
- Perry, J. D., & Freydière, A. M. (2007). The application of chromogenic media in clinical microbiology. Journal of Applied Microbiology.
-
Özçelik, F., et al. (2005). Comparison of Salmonella Chromogenic Medium with DCLS Agar for Isolation of Salmonella Species from Stool Specimens. Journal of Clinical Microbiology, 43(6), 2966–2968.
-
Thermo Fisher Scientific. Salmonella Chromogenic Agar Technical Specification.
-
Uyttendaele, M., et al. (2009). Evaluation and Implementation of a Chromogenic Agar Medium for Salmonella Detection in Stool in Routine Laboratory Diagnostics. Journal of Clinical Microbiology, 47(11), 3746–3748.
-
CHROMagar. CHROMagar™ Salmonella Instructions For Use.
-
Gascón, J., et al. (2005). Comparison of Salmonella Chromogenic Medium with DCLS Agar for Isolation of Salmonella Species from Stool Specimens. Journal of Clinical Microbiology, 43(6), 2966-2968.
-
Inalco. 6-Chloro-3-Indolyl-β-D-Galactopyranoside.
-
GoldBio. Salmon Gal (6-Chloro-3-indoxyl-β-D-galactopyranoside).
-
Gaillot O, et al. Comparison of Four Chromogenic Media and Hektoen Agar for Detection and Presumptive Identification of Salmonella Strains in Human Stools.
-
CHROMagar. CHROMagarTM Salmonella Product Information.
-
Van der Veken, T., et al. (2009). Evaluation and Implementation of a Chromogenic Agar Medium for Salmonella Detection in Stool in Routine Laboratory Diagnostics. Journal of Clinical Microbiology.
-
ResearchGate. Evaluation of a New Chromogenic Medium for the Isolation and Presumptive Identification of Salmonella Species from Stool Specimens.
-
Boadi, S., et al. (2011). Selective testing of ß-galactosidase activity in the laboratory identification of Salmonella and Shigella species. Journal of Clinical Pathology.
Sources
- 1. discofinechem.com [discofinechem.com]
- 2. Comparison of Salmonella Chromogenic Medium with DCLS Agar for Isolation of Salmonella Species from Stool Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective testing of ß-galactosidase activity in the laboratory identification of Salmonella and Shigella species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. itwreagents.com [itwreagents.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromagar.com [chromagar.com]
- 8. chromagar.com [chromagar.com]
Application of 6-Chloro-3-indolyl alpha-D-galactopyranoside in yeast two-hybrid screening
An In-Depth Technical Guide for Researchers
Introduction: The Quest for Protein Interactions
The yeast two-hybrid (Y2H) system is a powerful genetic method for identifying and characterizing protein-protein interactions (PPIs) in vivo.[1][2][3][4] Pioneered by Stanley Fields in 1989, the technique ingeniously leverages the modular nature of eukaryotic transcription factors, which typically possess a physically separable DNA-binding domain (DBD) and a transcriptional activation domain (AD).[5][6] In a typical GAL4-based Y2H setup, the interaction between two proteins, a "bait" fused to the GAL4-DBD and a "prey" fused to the GAL4-AD, reconstitutes a functional transcription factor.[7][8][9] This reconstituted factor then drives the expression of downstream reporter genes, signaling an interaction event.[1][5]
While auxotrophic markers (e.g., HIS3, ADE2) provide a primary selection for interacting partners, colorimetric reporters offer a crucial secondary validation, allowing for visual confirmation and differentiation of interaction strength.[10][11] This guide focuses on the application of the chromogenic substrate 6-Chloro-3-indolyl α-D-galactopyranoside (commonly known as X-α-Gal or Salmon-α-Gal) for the sensitive detection of PPIs through the activation of the MEL1 reporter gene.[12][13][14]
The MEL1/X-α-Gal Reporter System: A Superior Visual Assay
The MEL1 gene in Saccharomyces cerevisiae encodes a secreted α-galactosidase.[12][15][16] In many modern Y2H strains, such as Y2HGold, the endogenous MEL1 gene is placed under the control of a GAL4-responsive promoter.[17][18][19] When a bait-prey interaction occurs, the reconstituted GAL4 transcription factor binds to the upstream activating sequence (UAS) of the MEL1 promoter, inducing the expression and secretion of the α-galactosidase enzyme.[10][12]
This secreted enzyme then acts upon the X-α-Gal substrate present in the growth medium. The enzymatic cleavage of X-α-Gal produces galactose and a 6-chloro-3-hydroxyindole intermediate. This intermediate spontaneously dimerizes and is oxidized to form 6,6'-dichloro-indigo, an intensely blue, insoluble precipitate that accumulates in and around the yeast colony.[10][12]
The key advantage of the MEL1/X-α-Gal system is its convenience and clarity. Because the α-galactosidase is secreted, the blue color develops directly on the agar plate, eliminating the need for subsequent, often cumbersome, filter lift assays required for the traditional lacZ/X-Gal system.[10] This allows for immediate visual assessment of interactions on the primary selection plates.[10]
Diagram: Mechanism of X-α-Gal Detection
Caption: Biochemical pathway of X-α-Gal cleavage by secreted α-galactosidase.
Core Experimental Workflow
The integration of X-α-Gal into a Y2H screen is a straightforward process that combines selection for auxotrophic markers with simultaneous colorimetric validation. The general workflow is designed to first select for diploid yeast that have successfully received both the bait and prey plasmids and then to identify those diploids in which a genuine protein interaction activates all reporter genes.
Diagram: Y2H Screening Workflow with X-α-Gal
Caption: Overview of the yeast two-hybrid mating protocol incorporating X-α-Gal.
Detailed Protocols and Methodologies
Part 1: Preparation of Materials and Reagents
Yeast Strains and Plasmids:
-
Bait Strain (MATa): e.g., Y2HGold, which contains four reporter genes (AUR1-C, ADE2, HIS3, MEL1).[17][18]
-
Prey Strain (MATα): e.g., Y187, typically used for constructing prey libraries.[17][20]
-
Bait Vector: e.g., pGBKT7, carrying the GAL4 DNA-BD and a TRP1 selectable marker.
-
Prey Vector/Library: e.g., pGADT7, carrying the GAL4 AD and a LEU2 selectable marker.
X-α-Gal Stock Solution:
-
Solvent: Use N,N-Dimethylformamide (DMF).
-
Concentration: Dissolve X-α-Gal powder to a final concentration of 20 mg/mL.[21]
-
Storage: Store the stock solution in a glass or polypropylene tube, protected from light, at -20°C. The solution is stable for at least 6 months under these conditions.[10][21]
Selective Media Preparation: Prepare appropriate synthetic defined (SD) dropout agar media according to standard yeast protocols. For the final interaction screening plates, X-α-Gal must be added. There are two validated methods for this:
Method A: Pouring X-α-Gal Indicator Plates (Recommended for large screenings) This method ensures an even distribution of the substrate.
-
Prepare 1 liter of the desired SD agar medium (e.g., SD/-Trp/-Leu/-His/-Ade).
-
Autoclave the medium and allow it to cool in a 55°C water bath. Holding the medium at this temperature is critical; if it's too hot, the X-α-Gal may be degraded, and if it's too cool, it will solidify prematurely.
-
Add 2 mL of the 20 mg/mL X-α-Gal stock solution to the 1 liter of cooled medium (final concentration: 40 µg/mL).[21]
-
Gently swirl to mix thoroughly, avoiding the introduction of air bubbles.
-
Pour the plates and let them solidify at room temperature.
Method B: Spreading X-α-Gal on Pre-made Plates This method is useful for smaller experiments or when testing different concentrations.
-
Prepare and pour the selective dropout agar plates without the substrate.
-
Dilute the 20 mg/mL X-α-Gal stock solution to 4 mg/mL in DMF.[21]
-
Pipette an appropriate volume onto the surface of each plate (e.g., 100 µL for a 10-cm plate or 200 µL for a 15-cm plate).[21]
-
Use sterile glass beads to spread the solution evenly across the entire surface.
-
Allow the plates to dry for at least 15-30 minutes at room temperature in a laminar flow hood before plating the yeast cells.[21]
| Parameter | Method A (Pouring) | Method B (Spreading) | Rationale |
| X-α-Gal Conc. | 40 µg/mL (final) | 4 mg/mL (spreading solution) | Ensures sufficient substrate for a robust colorimetric reaction. |
| Distribution | Highly uniform | Can be less uniform | Uniform distribution in poured plates leads to more consistent color development across colonies. |
| Convenience | Best for large batches | Flexible for small scale | Spreading is ideal for testing a few plates without preparing a large batch of media. |
| Labor | Less hands-on time per plate | More hands-on time per plate | Pouring is more efficient for high-throughput screening. |
Part 2: The Y2H Screening Protocol
Step 1: Bait Auto-activation Test (Critical Prerequisite) Before initiating a library screen, it is essential to confirm that the bait protein does not autonomously activate the reporter genes in the absence of a prey protein.[20]
-
Transform the Y2HGold strain with your pGBKT7-Bait construct.
-
Plate the transformation mixture onto SD/-Trp and SD/-Trp/X-α-Gal/Aureobasidin A (AbA) plates.
-
Incubate at 30°C for 3-5 days.
-
Expected Result: Colonies should grow on the SD/-Trp plate and be white. No growth should occur on plates containing AbA, and colonies should not turn blue on plates with X-α-Gal.[20] Growth or blue color indicates auto-activation, which will require troubleshooting (e.g., using a more stringent reporter strain or truncating the bait protein) before proceeding.
Step 2: Yeast Mating
-
Inoculate a single colony of the bait strain (Y2HGold containing pGBKT7-Bait) into 50 mL of appropriate SD/-Trp liquid medium.
-
In parallel, inoculate the pre-transformed prey library (in Y187) into 50 mL of SD/-Leu liquid medium.
-
Grow both cultures overnight at 30°C with shaking (200-250 rpm) until they reach the mid-log phase (OD₆₀₀ ≈ 0.8).
-
Combine the bait and prey cultures in a sterile flask. The volume ratio may need optimization, but a 1:1 ratio is a good starting point.
-
Allow the combined culture to mate by incubating at 30°C for 20-24 hours with very gentle shaking (30-50 rpm) to facilitate cell-to-cell contact.[22]
Step 3: Plating and Selection
-
Pellet the mated yeast cells by centrifugation.
-
Resuspend the pellet in sterile 0.5x YPDA medium.
-
Plate the cell suspension onto high-stringency selective media plates prepared in Part 1 (e.g., SD/-Trp/-Leu/-His/-Ade + X-α-Gal + AbA).
-
Incubate the plates at 30°C for 3-7 days.
Part 3: Data Interpretation
-
Negative Result: No growth, or the growth of small, white/off-white colonies. This indicates either no interaction or an interaction too weak to activate the high-stringency reporters.
-
Positive Result: The appearance of robust yeast colonies that are distinctly blue. The intensity of the blue color can be an initial indicator of the interaction strength.
-
False Positives: The use of multiple reporters, including the nutritional markers (HIS3, ADE2), antibiotic resistance (AUR1-C for AbA), and the colorimetric MEL1, drastically reduces the rate of false positives.[17][19][23] A true positive must activate all reporters. Colonies that grow but remain white may represent a weaker interaction or a specific type of false positive that circumvents the MEL1 reporter, though this is rare in multi-reporter strains.
Trustworthiness and Self-Validation
The protocol's integrity is maintained by a multi-layered validation system:
-
Orthogonal Reporters: The system relies on activating at least three different types of reporter genes (HIS3, ADE2, MEL1, AUR1-C) driven by distinct promoter structures.[18][19] A prey protein that might spuriously bind to one promoter is highly unlikely to bind to all three, thus filtering out a major class of false positives.[19]
-
Bait Auto-activation Control: The mandatory initial test ensures the bait protein is inert on its own, preventing misleading results from the outset.
-
Positive and Negative Controls: Every experiment should include known strong interactors (e.g., pGBKT7-53 + pGADT7-T), weak interactors, and negative controls (e.g., pGBKT7-Lam + pGADT7-T) to benchmark the assay's performance and color development time.
By integrating the direct visual evidence from X-α-Gal with the stringent nutritional and antibiotic selection, this methodology provides a robust and reliable platform for discovering and validating novel protein-protein interactions.
References
-
Singer Instruments. (n.d.). Yeast 2-Hybrid. Retrieved from Singer Instruments website. [Link]
-
Creative Biolabs. (n.d.). Understanding the Yeast Two-Hybrid Assay: Principles and Applications. Retrieved from Creative Biolabs website. [Link]
-
Springer Nature Experiments. (n.d.). Yeast Two-Hybrid Screening. Retrieved from Springer Nature Experiments. [Link]
-
Wikipedia. (n.d.). Two-hybrid screening. Retrieved from Wikipedia. [Link]
-
PubMed. (n.d.). Yeast two-hybrid screening. Retrieved from PubMed. [Link]
-
Takara Bio. (2003). X-α-Gal Protocol-at-a-Glance. Retrieved from Takara Bio website. [Link]
-
Evans, T. C., et al. (2006). "One Plate/Three-Reporter" Assay Format for the Detection and Validation Of Yeast Two-Hybrid Interactions. BioTechniques, 40(6), 840-846. [Link]
-
Glycosynth. (n.d.). X-Alpha-Gal. Retrieved from Glycosynth website. [Link]
-
NIH. (2016). A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions. PMC. [Link]
-
Takara Bio. (n.d.). X-alpha-Gal for yeast two-hybrid studies. Retrieved from Takara Bio website. [Link]
-
Profacgen. (n.d.). Yeast Two-Hybrid Screening Technical. Retrieved from Profacgen website. [Link]
-
Takara Bio. (n.d.). Yeast strains for yeast two-hybrid screening. Retrieved from Takara Bio website. [Link]
-
Aho, S., et al. (1997). A novel reporter gene MEL1 for the yeast two-hybrid system. Analytical Biochemistry, 253(2), 270-272. [Link]
-
Takara Bio. (n.d.). Matchmaker™ Gold Yeast Two-Hybrid System. Retrieved from Takara Bio website. [Link]
-
NIH. (2012). Modified Yeast-Two-Hybrid System to Identify Proteins Interacting with the Growth Factor Progranulin. PMC. [Link]
-
Takara Bio. (2009). Matchmaker™ Gold Yeast Two Hybrid System User Manual. Retrieved from Takara Bio website. [Link]
-
Takara Bio. (n.d.). Matchmaker Gold Yeast Two-Hybrid System. Retrieved from Takara Bio website. [Link]
-
ResearchGate. (2014). Which one of these two substrates ( x-gal and x-alpha gal) is better for blue colour development in Y1H and Y2H assays and why?. Retrieved from ResearchGate. [Link]
-
NIH. (2016). Mapping the Protein–Protein Interactome Networks Using Yeast Two-Hybrid Screens. PMC. [Link]
-
University of Massachusetts Amherst. (n.d.). Yeast Two Hybrid Assay: A Fishing Tale. Retrieved from UMass Amherst website. [Link]
-
Bio-protocol. (2019). Yeast two-hybrid (Y2H). Retrieved from Bio-protocol. [Link]
-
Takara Bio. (2024). Matchmaker® Gold Yeast Two-Hybrid System User Manual. Retrieved from Takara Bio website. [Link]
-
The Open Lab Book. (n.d.). X-gal overlay assay for Yeast plates. Retrieved from The Open Lab Book. [Link]
-
PCR Society. (n.d.). 6-Chloro-3-indolyl α-D-galactopyranoside. Retrieved from PCR Society. [Link]
-
Clontech. (n.d.). Yeast Protocols Handbook. Retrieved from a publicly available PDF. [Link]
-
Wikipedia. (n.d.). X-gal. Retrieved from Wikipedia. [Link]
-
Protocol Online. (2004). yeast two hybridization. Retrieved from Protocol Online. [Link]
-
NIH. (2009). Yeast Two-Hybrid, a Powerful Tool for Systems Biology. PMC. [Link]
-
Genetics and Molecular Research. (2003). Evaluation of alternative reporter genes for the yeast two-hybrid system. Genetics and Molecular Research. [Link]
-
ResearchGate. (2024). Hi everyone, Why the yeast did not turn blue in QDO+x-alpha-Gal medium?. Retrieved from ResearchGate. [Link]
-
Biology LibreTexts. (n.d.). yeast two hybrid system. Retrieved from Biology LibreTexts. [Link]
-
NIH. (1998). Yeast Two-Hybrid: State of the Art. PMC. [Link]
-
ResearchGate. (2022). Only false positives: ¿Two-hybrid not working in yeast?. Retrieved from ResearchGate. [Link]
Sources
- 1. singerinstruments.com [singerinstruments.com]
- 2. Understanding the Yeast Two-Hybrid Assay: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 3. Yeast two-hybrid screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mapping the Protein–Protein Interactome Networks Using Yeast Two-Hybrid Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yeast Two-Hybrid, a Powerful Tool for Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yeast two hybrid system [bio.davidson.edu]
- 7. Yeast Two-Hybrid Screening | Springer Nature Experiments [experiments.springernature.com]
- 8. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioteach.ubc.ca [bioteach.ubc.ca]
- 10. Glycosynth - - X-Alpha-Gal [glycosynth.co.uk]
- 11. geneticsmr.org [geneticsmr.org]
- 12. X-alpha-Gal for yeast two-hybrid studies [takarabio.com]
- 13. ≥98.0% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 14. goldbio.com [goldbio.com]
- 15. tandfonline.com [tandfonline.com]
- 16. A novel reporter gene MEL1 for the yeast two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Yeast strains for yeast two-hybrid screening [takarabio.com]
- 18. takara.co.kr [takara.co.kr]
- 19. Matchmaker Gold Yeast Two-Hybrid System [takarabio.com]
- 20. takarabio.com [takarabio.com]
- 21. takarabio.com [takarabio.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
Application Notes and Protocols for the Detection of α-Galactosidase in Microbial Colonies using 6-Chloro-3-indolyl α-D-galactopyranoside
Introduction: The Principle of Chromogenic Detection
In the realm of molecular biology and microbiology, the ability to visually identify and differentiate microbial colonies based on their enzymatic activity is a cornerstone of genetic screening and microbial identification. 6-Chloro-3-indolyl α-D-galactopyranoside is a chromogenic substrate specifically designed for the detection of α-galactosidase activity.[1][2] This compound, a member of the indolyl glycoside family, provides a straightforward and effective method for identifying microorganisms that express this particular enzyme. When α-galactosidase-positive colonies are grown on a medium containing this substrate, they develop a distinct rose-to-red color, allowing for easy visual screening.[2]
The fundamental principle of this assay lies in the enzymatic cleavage of the colorless 6-Chloro-3-indolyl α-D-galactopyranoside. Microorganisms expressing α-galactosidase hydrolyze the α-glycosidic bond, releasing galactose and a 6-chloro-3-hydroxyindole intermediate. This intermediate subsequently undergoes spontaneous dimerization and oxidation in the presence of oxygen to form an insoluble, intensely colored 6,6'-dichloro-indigo precipitate. This precipitate accumulates within and around the microbial colony, rendering it visibly colored. This mechanism is analogous to the well-known blue-white screening using X-gal for β-galactosidase activity.[3][4]
The Enzymatic Reaction Pathway
The detection of α-galactosidase activity using 6-Chloro-3-indolyl α-D-galactopyranoside is a two-step process initiated by enzymatic hydrolysis. The following diagram illustrates the transformation from a colorless substrate to a colored precipitate.
Caption: Enzymatic cleavage of 6-Chloro-3-indolyl α-D-galactopyranoside.
Key Applications and Considerations
The primary application of 6-Chloro-3-indolyl α-D-galactopyranoside is in the differentiation of microbial colonies based on their α-galactosidase expression. This is particularly valuable in:
-
Yeast Two-Hybrid Systems: In some yeast two-hybrid systems, the MEL1 gene, which encodes a secreted α-galactosidase, is used as a reporter.[5] A positive protein-protein interaction activates the transcription of the MEL1 gene, and the resulting enzyme is secreted into the medium.[5][6] The presence of 6-Chloro-3-indolyl α-D-galactopyranoside in the medium leads to the development of colored colonies, indicating a successful interaction.[5][6]
-
Microbial Identification: The presence or absence of α-galactosidase activity can be a key characteristic in the identification of certain microbial species, including some species of Salmonella.[2]
-
Gene Expression Studies: The gene encoding α-galactosidase can be used as a reporter gene in various molecular biology applications to study gene expression and regulation.
Causality in Experimental Design: The choice of this substrate is predicated on the specific enzyme being targeted. It is crucial to ensure that the microbial species or the genetic system under investigation utilizes α-galactosidase as a reporter or a distinguishing feature. For systems relying on β-galactosidase, the analogous substrate, X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), should be used.[3]
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of reagents and the application of 6-Chloro-3-indolyl α-D-galactopyranoside for the detection of α-galactosidase activity in microbial colonies.
Protocol 1: Preparation of Stock Solution
A concentrated stock solution of 6-Chloro-3-indolyl α-D-galactopyranoside is prepared for convenient addition to culture media.
Materials:
-
6-Chloro-3-indolyl α-D-galactopyranoside powder
-
N,N-Dimethylformamide (DMF)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
In a sterile, light-protected container, dissolve 6-Chloro-3-indolyl α-D-galactopyranoside in DMF to a final concentration of 20 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light. The stock solution is stable for at least six months under these conditions.[6]
Expert Insight: DMF is the recommended solvent due to the high solubility of the substrate.[2] It is important to ensure the powder is fully dissolved before use to guarantee a homogenous distribution in the culture medium.
Protocol 2: Preparation of Indicator Plates
This protocol describes the incorporation of 6-Chloro-3-indolyl α-D-galactopyranoside into a solid growth medium.
Materials:
-
Autoclaved microbial growth medium (e.g., LB agar, YPD agar)
-
6-Chloro-3-indolyl α-D-galactopyranoside stock solution (20 mg/mL)
-
Water bath or incubator set to 55°C
-
Sterile petri dishes
Procedure:
-
Prepare the desired microbial growth medium and sterilize it by autoclaving.
-
Cool the autoclaved medium to approximately 55°C in a water bath. It is critical that the medium is not too hot, as excessive heat can degrade the substrate.
-
Add the 6-Chloro-3-indolyl α-D-galactopyranoside stock solution to the cooled medium to achieve the desired final concentration. A typical starting concentration is 20 µg/mL (a 1:1000 dilution of the 20 mg/mL stock solution).[6]
-
Gently swirl the medium to ensure even distribution of the substrate without introducing air bubbles.
-
Pour the medium into sterile petri dishes and allow them to solidify at room temperature.
-
Store the prepared plates at 4°C in the dark until use.
Protocol 3: Plating and Incubation of Microbial Colonies
This protocol outlines the procedure for plating microorganisms and observing color development.
Materials:
-
Prepared indicator plates
-
Microbial culture for plating
-
Sterile spreaders or inoculating loops
-
Incubator
Procedure:
-
Plate the microbial culture onto the surface of the indicator plates using standard microbiological techniques (e.g., spread plating, streaking).
-
Incubate the plates at the optimal temperature for the growth of the specific microorganism (e.g., 30°C for yeast, 37°C for E. coli).[6]
-
Monitor the plates for colony growth and color development. The appearance of a rose-to-red color indicates α-galactosidase activity. The time required for color development can vary depending on the strength of the promoter driving the expression of the α-galactosidase gene and the specific microbial strain.
Workflow for α-Galactosidase Detection
The following diagram provides a visual representation of the entire experimental workflow, from reagent preparation to result interpretation.
Caption: Experimental workflow for microbial colony screening.
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Substrate Name | 6-Chloro-3-indolyl α-D-galactopyranoside | Also known as Rose α-Gal.[2] |
| Molecular Weight | 329.73 g/mol | |
| Stock Solution Conc. | 20 mg/mL | In N,N-Dimethylformamide (DMF).[6] |
| Stock Solution Storage | -20°C, protected from light | Stable for at least 6 months.[6] |
| Final Conc. in Medium | 20 µg/mL | Can be optimized for specific applications. |
| Agar Cooling Temp. | ~55°C | Prevents thermal degradation of the substrate.[6] |
| Incubation Temperature | Varies (e.g., 30°C for yeast) | Dependent on the microbial species.[6] |
| Expected Result | Rose-to-red colored colonies | For α-galactosidase positive strains.[2] |
Troubleshooting and Expert Recommendations
-
No Color Development: If no color develops in expected positive colonies, consider increasing the concentration of the substrate in the medium or extending the incubation time. Also, verify the expression of the α-galactosidase gene in your system.
-
Faint Color Development: Weak α-galactosidase expression will result in slower and fainter color development. Ensure optimal growth conditions for your microbial strain to maximize enzyme production.
-
Background Coloration: A slight background coloration of the medium can sometimes occur. This can be minimized by storing the plates in the dark and using them within a reasonable timeframe.
-
Self-Validation: It is highly recommended to include both positive and negative control strains in every experiment. A known α-galactosidase-producing strain will validate that the substrate and the medium are prepared correctly, while a non-producing strain will confirm the absence of false positives.
By following these detailed protocols and considering the underlying scientific principles, researchers can effectively utilize 6-Chloro-3-indolyl α-D-galactopyranoside for the reliable detection of α-galactosidase activity in microbial colonies.
References
-
X-Alpha-Gal. Glycosynth. [Link]
-
X-alpha-Gal for yeast two-hybrid studies. Takara Bio. [Link]
-
6-Chloro-3-indolyl alpha-D-galactopyranoside. Glycosynth. [Link]
-
Screening Bacterial Colonies Using X-Gal and IPTG: α-Complementation. PubMed. [Link]
-
Screening Bacterial Colonies Using X-Gal and IPTG: α-Complementation. ResearchGate. [Link]
-
6-Chloro-3-Indolyl-β-D-Galactopyranoside. Inalco. [Link]
-
Purification, characterization of α-galactosidase from a novel Bacillus megaterium VHM1, and its applications in the food processing industry. Heliyon. [Link]
-
High Molecular Weight α-Galactosidase from the Novel Strain Aspergillus sp. D-23 and Its Hydrolysis Performance. MDPI. [Link]
-
Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo. Nature Protocols. [Link]
-
This compound. PubChem. [Link]
-
LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. PubMed Central. [Link]
Sources
Application Notes and Protocols for Histochemical Staining with 6-Chloro-3-indolyl-α-D-galactopyranoside
Introduction: Visualizing α-Galactosidase Activity in Situ
6-Chloro-3-indolyl-α-D-galactopyranoside is a chromogenic substrate designed for the sensitive detection of α-galactosidase activity within a histochemical context. This synthetic glycoside is a powerful tool for researchers in cellular biology, developmental biology, and pharmacology, enabling the visualization of enzyme expression at the cellular and tissue level. The underlying principle of this technique is an enzyme-mediated hydrolysis reaction. In the presence of α-galactosidase, the substrate is cleaved, releasing a 6-chloro-3-indoxyl moiety. This intermediate product then undergoes oxidation and dimerization to form an insoluble, brightly colored precipitate at the site of enzymatic activity. The resulting colored deposit, typically a salmon-pink to red, provides a clear and localized signal that can be observed using standard light microscopy.
The selection of this particular substrate is predicated on its ability to generate a well-defined, localized precipitate, which is crucial for achieving high-resolution mapping of enzyme activity. The choice of the α-anomer of the galactopyranoside ensures specificity for α-galactosidase, distinguishing its activity from that of β-galactosidase, another widely studied glycosidase. This application note provides a comprehensive guide to the use of 6-Chloro-3-indolyl-α-D-galactopyranoside for the histochemical staining of tissues, detailing the rationale behind the protocol steps and offering insights for successful application.
Mechanism of Action and Workflow
The histochemical staining process with 6-Chloro-3-indolyl-α-D-galactopyranoside is a multi-step procedure that begins with proper tissue preparation and culminates in the visualization of the colored precipitate. The enzymatic reaction is the core of this process.
The Enzymatic Reaction
The workflow for histochemical staining with 6-Chloro-3-indolyl-α-D-galactopyranoside is depicted in the following diagram:
Caption: A generalized workflow for histochemical staining.
The chemical transformation at the core of the staining process is illustrated below. The α-galactosidase enzyme hydrolyzes the glycosidic bond of the substrate, initiating the color-forming reaction.
Caption: The enzymatic reaction leading to colored precipitate.
Detailed Application Protocols
The following protocols are designed to provide a robust starting point for the histochemical detection of α-galactosidase activity. Optimization may be required depending on the specific tissue and the level of enzyme expression.
Reagents and Buffers
| Reagent/Buffer | Component | Concentration | Notes |
| Fixation Solution | Glutaraldehyde | 0.2% - 0.5% in PBS | Prepare fresh. Over-fixation can inhibit enzyme activity. |
| Formaldehyde | 2% in PBS | An alternative fixative. | |
| Phosphate-Buffered Saline (PBS) | NaCl | 137 mM | pH 7.4. |
| KCl | 2.7 mM | ||
| Na₂HPO₄ | 10 mM | ||
| KH₂PO₄ | 1.8 mM | ||
| Staining Buffer | Citrate-Phosphate Buffer | 50 mM, pH 5.0 | Optimal for many fungal and lysosomal α-galactosidases.[1] |
| Potassium Ferricyanide | 5 mM | Part of the redox system to facilitate precipitate formation. | |
| Potassium Ferrocyanide | 5 mM | ||
| MgCl₂ | 2 mM | ||
| Substrate Stock Solution | 6-Chloro-3-indolyl-α-D-galactopyranoside | 20 mg/mL | Dissolve in N,N-dimethylformamide (DMF). Store at -20°C in the dark. |
| Complete Staining Solution | Staining Buffer | 1 mL | Prepare fresh before use. |
| Substrate Stock Solution | 50 µL | Final concentration of 1 mg/mL. | |
| Counterstain | Nuclear Fast Red | As required | For visualization of cellular nuclei. |
Protocol for Frozen Tissue Sections
This protocol is optimized for fresh-frozen tissues, as this method generally preserves enzyme activity better than paraffin embedding.
1. Tissue Preparation:
-
Snap-freeze fresh tissue in isopentane cooled with liquid nitrogen.
-
Embed the frozen tissue in Optimal Cutting Temperature (OCT) compound.
-
Store tissue blocks at -80°C until sectioning.
-
Cut cryosections at 10-15 µm thickness and mount on positively charged slides.
2. Fixation:
-
Air dry the sections for 15-30 minutes at room temperature.
-
Immerse the slides in pre-chilled Fixation Solution (0.2% glutaraldehyde in PBS) for 10 minutes at 4°C. The choice of fixative and fixation time is critical; glutaraldehyde is effective at preserving morphology and enzyme activity, but over-fixation should be avoided.[2]
-
Wash the slides three times for 5 minutes each in cold PBS.
3. Staining:
-
Prepare the Complete Staining Solution immediately before use. Protect from light.
-
Carefully remove excess PBS from around the tissue section without letting it dry.
-
Apply enough Complete Staining Solution to cover the tissue section.
-
Incubate the slides in a humidified chamber at 37°C for 2 to 18 hours. The incubation time will vary depending on the abundance of the enzyme and should be determined empirically. Monitor the color development periodically under a microscope.
4. Post-Staining Washes and Counterstaining:
-
After sufficient color development, wash the slides twice for 5 minutes each in PBS to stop the reaction.
-
(Optional) Counterstain with Nuclear Fast Red for 1-5 minutes to visualize cell nuclei.
-
Wash gently in distilled water.
5. Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%).
-
Clear in xylene or a xylene substitute.
-
Mount with a permanent mounting medium.
Trustworthiness and Self-Validation
To ensure the reliability and specificity of the staining results, the inclusion of appropriate controls is imperative.
-
Negative Control: Process a tissue section known to lack α-galactosidase activity in parallel. This will help to identify any non-specific background staining.
-
Inhibitor Control: Incubate a tissue section with a known α-galactosidase inhibitor, such as 1-deoxygalactonojirimycin, prior to and during the staining procedure. A significant reduction in color development in the presence of the inhibitor validates the specificity of the staining for α-galactosidase.
-
Endogenous Activity: Be aware that some tissues may exhibit endogenous α-galactosidase activity. The pH of the staining buffer can be adjusted to differentiate between the target enzyme and endogenous activity if their pH optima differ. For example, lysosomal α-galactosidase has an acidic pH optimum.[1]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or Weak Staining | Inactive enzyme due to improper tissue handling or over-fixation. | Use fresh-frozen tissue and minimize fixation time. Ensure the tissue was not stored improperly. |
| Suboptimal pH of the staining buffer. | Determine the optimal pH for the target α-galactosidase and adjust the buffer accordingly. Most fungal and lysosomal α-galactosidases prefer an acidic pH around 5.0.[1] | |
| Insufficient incubation time. | Increase the incubation time and monitor color development. | |
| High Background Staining | Non-specific precipitation of the substrate. | Ensure the Complete Staining Solution is freshly prepared and filtered if necessary. |
| Endogenous enzyme activity. | Adjust the pH of the staining buffer to be suboptimal for the endogenous enzyme. Include an inhibitor control. | |
| Crystalline Precipitates | Evaporation of the staining solution. | Use a humidified incubation chamber and ensure the tissue is adequately covered with the staining solution. |
| Poor solubility of the substrate. | Ensure the substrate is fully dissolved in DMF before adding to the staining buffer. Gentle warming of the staining solution to 37°C can aid in solubility. |
References
-
High Molecular Weight α-Galactosidase from the Novel Strain Aspergillus sp. D-23 and Its Hydrolysis Performance. MDPI. Available at: [Link]
-
An Optimized Protocol for Histochemical Detection of Senescence-associated Beta-galactosidase Activity in Cryopreserved Liver Tissue. PMC - NIH. Available at: [Link]
Sources
In Situ Detection of α-Galactosidase Activity with 6-Chloro-3-indolyl-α-D-galactopyranoside: An Application and Protocol Guide
This comprehensive guide provides a detailed methodology for the in situ detection of α-galactosidase (α-Gal) activity using the chromogenic substrate 6-Chloro-3-indolyl-α-D-galactopyranoside. This substrate, upon enzymatic cleavage, yields a vibrant rose-colored precipitate, enabling the precise localization of α-Gal activity within cells and tissues. This technique is particularly valuable for researchers in cell biology, diagnostics, and drug development, with significant applications in the study of lysosomal storage disorders such as Fabry disease.
Introduction: The Significance of α-Galactosidase and its Detection
α-Galactosidase (EC 3.2.1.22) is a crucial lysosomal enzyme that catalyzes the hydrolysis of terminal α-galactosyl moieties from a wide range of glycolipids and glycoproteins.[1] The functional deficiency of a specific isoenzyme, α-galactosidase A (α-Gal A), due to mutations in the GLA gene, leads to the X-linked lysosomal storage disorder, Fabry disease.[2] This deficiency results in the systemic accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids, leading to severe cellular dysfunction and multi-organ pathology.[3]
Consequently, the detection and localization of α-Gal A activity are paramount for both the diagnosis of Fabry disease and for evaluating the efficacy of therapeutic interventions like enzyme replacement therapy (ERT) and substrate reduction therapy (SRT).[4] While quantitative assays using fluorogenic or colorimetric substrates in cell lysates are common, in situ staining provides invaluable spatial information about enzyme activity within intact cellular and tissue structures.
6-Chloro-3-indolyl-α-D-galactopyranoside serves as an excellent tool for this purpose. Its distinct colorimetric signature allows for straightforward visualization of enzymatic activity under bright-field microscopy, offering a robust and accessible detection method.
The Chemistry of Detection: Mechanism of Action
The in situ detection of α-galactosidase activity using 6-Chloro-3-indolyl-α-D-galactopyranoside is a multi-step process rooted in enzyme kinetics and organic chemistry. The causality behind the protocol steps is designed to facilitate this reaction cascade efficiently and specifically.
-
Enzymatic Hydrolysis : The substrate, 6-Chloro-3-indolyl-α-D-galactopyranoside, is a synthetic molecule that mimics the natural substrates of α-galactosidase. In the presence of the enzyme, the α-glycosidic bond is hydrolyzed, releasing galactose and a highly reactive intermediate, 6-chloro-3-indoxyl.
-
Oxidative Dimerization : The liberated 6-chloro-3-indoxyl is unstable and, in the presence of an oxidizing agent, undergoes rapid dimerization. This crucial step involves the formation of a stable, intensely colored, and insoluble indigo-type dye. To facilitate this, the staining solution typically includes a redox system, most commonly a combination of potassium ferricyanide and potassium ferrocyanide. This system ensures the efficient oxidation of the indoxyl intermediate to form the final colored precipitate.[5]
-
Precipitation and Localization : The resulting dimeric product is a vibrant rose-colored precipitate that is insoluble in aqueous solutions. This insolubility is key to the in situ application, as it ensures that the colored product remains localized at the site of enzymatic activity, providing a high-resolution spatial map of the enzyme's presence and function within the cell or tissue.
Core Protocols: A Step-by-Step Guide
The following protocols provide a framework for the in situ detection of α-galactosidase activity in cultured cells and tissue sections. It is imperative to note that optimal conditions, particularly fixation and incubation times, may vary depending on the specific cell type or tissue and should be empirically determined.
Reagent and Solution Preparation
Careful preparation of reagents is critical for the success of the staining procedure.
| Reagent/Solution | Composition | Preparation and Storage |
| Phosphate-Buffered Saline (PBS) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄ | Dissolve in high-purity water, adjust pH to 7.4. Store at room temperature. |
| Fixation Solution | 1% (v/v) Glutaraldehyde in PBS | Prepare fresh from a 25% stock solution. Handle in a fume hood with appropriate personal protective equipment. |
| Substrate Stock Solution | 20 mg/mL of 6-Chloro-3-indolyl-α-D-galactopyranoside | Dissolve in N,N-dimethylformamide (DMF). Store in a glass vial, protected from light, at -20°C.[6] |
| Staining Buffer | 0.1 M Citrate-Phosphate buffer, pH 4.6 | Prepare by mixing 0.1 M citric acid and 0.2 M dibasic sodium phosphate to the desired pH. The acidic pH is crucial for targeting lysosomal α-galactosidase A. |
| Staining Solution | Staining Buffer containing: • 5 mM Potassium Ferricyanide • 5 mM Potassium Ferrocyanide • 2 mM MgCl₂ • 1 mg/mL 6-Chloro-3-indolyl-α-D-galactopyranoside | Prepare fresh before use. Add the substrate stock solution to the buffer containing the other components and mix well. Protect from light. |
Protocol for Cultured Cells (e.g., Fibroblasts)
This protocol is optimized for cells grown on glass coverslips or in multi-well plates.
Workflow for Staining Cultured Cells
Caption: Workflow for in situ α-galactosidase staining in frozen tissue sections.
Step-by-Step Procedure:
-
Tissue Preparation: Snap-freeze fresh tissue in isopentane cooled with liquid nitrogen. Section the frozen tissue at 5-10 µm using a cryostat and mount the sections on positively charged slides.
-
Fixation: Immediately fix the sections in cold (4°C) 4% paraformaldehyde in PBS for 10 minutes. Causality Note: Paraformaldehyde is a less harsh fixative than glutaraldehyde and may be preferable for preserving the antigenicity of other proteins if co-staining is desired, though it may not preserve morphology as well.
-
Washing: Wash the slides three times in PBS for 5 minutes each.
-
Staining: Apply the freshly prepared Staining Solution to the tissue sections, ensuring complete coverage. Incubate in a humidified chamber at 37°C for 2-18 hours, protected from light.
-
Stopping the Reaction: Wash the slides twice in PBS to stop the staining reaction.
-
Counterstaining (Optional): Counterstain with a suitable nuclear stain if desired.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear with xylene, and mount with a permanent mounting medium.
-
Visualization: Examine the sections under a bright-field microscope for the presence of the rose-colored precipitate.
Self-Validating Systems: Essential Controls
To ensure the trustworthiness and specificity of the staining results, the inclusion of appropriate controls is non-negotiable.
-
Positive Control: Use cells or tissues known to express high levels of α-galactosidase. This confirms that the reagents and protocol are working correctly.
-
Negative Control (Biological): In the context of Fabry disease research, cells from a healthy donor (with normal α-Gal A activity) can serve as a positive control, while cells from a male patient with a classic, severe mutation can act as a negative control.
-
Negative Control (Inhibitor): Incubate a parallel sample in the Staining Solution containing a specific inhibitor of α-galactosidase A, such as 1-deoxygalactonojirimycin (DGJ). [7]The absence of staining in the presence of the inhibitor confirms that the observed color is due to specific enzyme activity.
-
Negative Control (No Substrate): Incubate a sample in the Staining Solution prepared without the 6-Chloro-3-indolyl-α-D-galactopyranoside substrate. This control helps to identify any non-specific precipitation or endogenous color in the sample.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Weak Staining | 1. Inactive enzyme due to over-fixation. 2. Insufficient incubation time. 3. Low enzyme expression in the sample. 4. Incorrect pH of the staining buffer. 5. Degraded substrate. | 1. Reduce fixation time or use a milder fixative (e.g., paraformaldehyde). 2. Increase the incubation time, monitoring periodically. 3. Confirm enzyme expression with a more sensitive method (e.g., fluorometric assay). 4. Verify the pH of the staining buffer is optimal for the target isoenzyme (e.g., pH 4.6 for lysosomal α-Gal A). 5. Use a fresh stock solution of the substrate. |
| High Background Staining | 1. Endogenous enzyme activity at the staining pH. 2. Non-specific precipitation of the substrate. 3. Insufficient washing after fixation. | 1. Include an inhibitor control to confirm specificity. 2. Ensure the staining solution is freshly prepared and filtered if necessary. 3. Increase the number and duration of post-fixation washes. |
| Poor Localization (Diffuse Staining) | 1. Under-fixation leading to enzyme diffusion. 2. Cell membrane damage during processing. | 1. Increase fixation time or use a stronger fixative like glutaraldehyde. 2. Handle cells and tissues gently throughout the protocol. |
Concluding Remarks
The in situ detection of α-galactosidase activity using 6-Chloro-3-indolyl-α-D-galactopyranoside is a powerful technique for visualizing the spatial distribution of this medically important enzyme. By understanding the chemical principles of the reaction and carefully optimizing the protocol, researchers can obtain reliable and high-resolution data. The application of this method is particularly impactful in the field of Fabry disease, where it can aid in understanding disease pathology at a cellular level and in the development of novel therapeutics. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to successfully implement this valuable histochemical tool in their work.
References
-
Glycosynth. (n.d.). 6-Chloro-3-indolyl alpha-D-galactopyranoside. Retrieved from [Link]
-
Mignani, R., et al. (2021). Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements. MDPI. Retrieved from [Link]
-
Glycosynth. (n.d.). 6-Chloro-3-indolyl beta-D-galactopyranoside. Retrieved from [Link]
-
Lenders, M., & Brand, E. (2021). Mechanisms of Neutralizing Anti-drug Antibody Formation and Clinical Relevance on Therapeutic Efficacy of Enzyme Replacement Therapies in Fabry Disease. ResearchGate. Retrieved from [Link]
-
Üçpunar, M., & Lenders, M. (2024). Human in vitro models for Fabry disease: new paths for unravelling disease mechanisms and therapies. Journal of Inherited Metabolic Disease. Retrieved from [Link]
-
Li, H., et al. (2022). Isolation and Identification of an α-Galactosidase-Producing Lactosphaera pasteurii Strain and Its Enzymatic Expression Analysis. National Institutes of Health. Retrieved from [Link]
-
Leica Biosystems. (n.d.). Popular Types of Fixatives used in Histopathology. Retrieved from [Link]
-
Lojda, Z. (1981). Histochemical Detection of alpha-D-galactosidase With 5-Br-4-Cl-3-indoxyl alpha-D-galactoside. National Institutes of Health. Retrieved from [Link]
-
Gillam, E. M., et al. (2000). Oxidation of indole by cytochrome P450 enzymes. National Institutes of Health. Retrieved from [Link]
-
Zheng, W., et al. (2011). High Throughput Screening for Inhibitors of Alpha-Galactosidase. National Institutes of Health. Retrieved from [Link]
-
Kiseleva, A. N., et al. (2024). Detection of α-Galactosidase A Reaction in Samples Extracted from Dried Blood Spots Using Ion-Sensitive Field Effect Transistors. MDPI. Retrieved from [Link]
-
Üçpunar, M., & Lenders, M. (2024). Human in vitro models for Fabry disease: new paths for unravelling disease mechanisms and therapies. springermedizin.de. Retrieved from [Link]
-
Zheng, W., et al. (2011). High Throughput Screening for Inhibitors of Alpha-Galactosidase. ResearchGate. Retrieved from [Link]
-
Jourand, P., et al. (2005). A and A ′ , Histochemical localization of the β -galactosidase activity... ResearchGate. Retrieved from [Link]
-
Li, Z., et al. (2018). Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations. Chemical Communications. Retrieved from [Link]
-
Yogasundaram, H., et al. (2023). Inflammation in Fabry disease: stages, molecular pathways, and therapeutic implications. Frontiers in Cardiovascular Medicine. Retrieved from [Link]
-
Arshara Imaging. (n.d.). Technical Note on Fixatives. Retrieved from [Link]
-
Yeung, C. H., et al. (1991). Histochemical Localization and Quantification of Alpha-Glucosidase in the Epididymis of Men and Laboratory Animals. National Institutes of Health. Retrieved from [Link]
-
Asano, N., et al. (2000). In vitro inhibition and intracellular enhancement of lysosomal alpha-galactosidase A activity in Fabry lymphoblasts by 1-deoxygalactonojirimycin and its derivatives. National Institutes of Health. Retrieved from [Link]
-
Tancsa, A., et al. (2016). Case study on the pathophysiology of Fabry disease: abnormalities of cellular membranes can be reversed by substrate reduction in vitro. Journal of Medical Case Reports. Retrieved from [Link]
-
Jourand, P., et al. (2005). A and A ′ , Histochemical localization of the β -galactosidase activity... ResearchGate. Retrieved from [Link]
-
Jamur, M. C., & Oliver, C. (2010). Cell Fixatives for Immunostaining. ResearchGate. Retrieved from [Link]
-
Chen, H., et al. (2022). Fabry disease: Mechanism and therapeutics strategies. Frontiers in Molecular Biosciences. Retrieved from [Link]
-
Fabry Disease News. (2024). Substrate reduction therapy for Fabry disease. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Frontiers | Inflammation in Fabry disease: stages, molecular pathways, and therapeutic implications [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycosynth - this compound [glycosynth.co.uk]
- 7. In vitro inhibition and intracellular enhancement of lysosomal alpha-galactosidase A activity in Fabry lymphoblasts by 1-deoxygalactonojirimycin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Utility of 6-Chloro-3-indolyl α-D-galactopyranoside in the Diagnostic Workflow of Fabry Disease
An Application Guide for Researchers and Drug Development Professionals
Abstract
Fabry disease is an X-linked lysosomal storage disorder resulting from the deficient activity of the enzyme α-galactosidase A (α-Gal A).[1][2] This deficiency leads to the systemic accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids, causing progressive multi-organ damage, particularly to the kidneys, heart, and nervous system.[3] Timely and accurate diagnosis is critical for initiating therapy, such as enzyme replacement therapy (ERT) or chaperone therapy, to slow disease progression.[4][5] The measurement of α-Gal A activity is a cornerstone of diagnosis, especially in males.[6] While fluorometric assays using substrates like 4-methylumbelliferyl-α-D-galactopyranoside are the gold standard for quantitative analysis, chromogenic substrates offer a valuable alternative for qualitative screening and histochemical applications.[7][8] This document provides a detailed guide on the application of 6-Chloro-3-indolyl α-D-galactopyranoside, a chromogenic substrate, for the detection of α-Gal A deficiency in the context of Fabry disease diagnosis.
Part 1: Biochemical Foundation and Principle of Detection
The Role of α-Galactosidase A (α-Gal A)
α-Galactosidase A is a lysosomal hydrolase responsible for cleaving terminal α-galactosyl moieties from glycolipids and glycoproteins.[9] Its primary natural substrate is globotriaosylceramide (Gb3). In Fabry disease, mutations in the GLA gene lead to the production of a deficient or non-functional α-Gal A enzyme.[3] This enzymatic block results in the pathological accumulation of Gb3 within lysosomes, driving the clinical manifestations of the disease.[10]
Mechanism of Chromogenic Detection
The diagnostic utility of 6-Chloro-3-indolyl α-D-galactopyranoside is based on a straightforward enzymatic reaction that produces a visually detectable endpoint.
-
Enzymatic Cleavage: α-Gal A recognizes and hydrolyzes the α-galactosyl bond of the substrate.
-
Release of Indoxyl: This cleavage releases the galactose moiety and an unstable 6-chloro-3-indoxyl intermediate.
-
Oxidative Dimerization: In the presence of oxygen, the 6-chloro-3-indoxyl molecules undergo rapid oxidative dimerization.
-
Formation of Insoluble Precipitate: This dimerization results in the formation of 6,6'-dichloro-indigo, a vibrant, water-insoluble blue precipitate.
The intensity of the blue color produced is proportional to the amount of α-Gal A activity in the sample. A significant reduction or absence of color development compared to a healthy control is indicative of deficient enzyme activity.
Caption: Mechanism of 6-Chloro-3-indolyl α-D-galactopyranoside cleavage by α-Gal A.
Assay Specificity: The α-Galactosidase B Confounder
A critical consideration in designing an α-Gal A assay is the presence of a second isoenzyme, α-galactosidase B (α-Gal B), which is genetically distinct and not deficient in Fabry disease.[7] However, α-Gal B, which is functionally an α-N-acetylgalactosaminidase, can also hydrolyze synthetic α-galactoside substrates, potentially masking an α-Gal A deficiency.[7]
To ensure the assay specifically measures α-Gal A activity, N-acetyl-D-galactosamine must be included in the reaction buffer. N-acetyl-D-galactosamine is a potent inhibitor of α-Gal B but does not significantly affect α-Gal A activity, thereby conferring specificity to the assay.[7][11]
Part 2: Diagnostic Workflow and Applications
The diagnosis of Fabry disease is gender-specific. Measurement of α-Gal A activity is the most reliable method for diagnosing Fabry disease in males.[6] For females, who can have normal or near-normal enzyme levels due to random X-chromosome inactivation, enzymatic assays are not reliable for diagnosis, and genetic testing is required.[7][12] Therefore, chromogenic assays are primarily used for screening at-risk males or for research applications involving cell or tissue staining.
Caption: Gender-specific diagnostic workflow for Fabry disease.
Primary Applications for 6-Chloro-3-indolyl α-D-galactopyranoside:
-
Qualitative Screening in Dried Blood Spots (DBS): Provides a simple, cost-effective first-tier screening method for identifying males with potential α-Gal A deficiency in high-risk populations.[1]
-
Histochemical Staining: The insoluble nature of the final product makes this substrate ideal for localizing enzyme activity in cultured cells or tissue biopsies, allowing for visualization of lysosomal function at a cellular level.
-
Validation of Gene Editing/Therapy Models: Can be used to visually confirm the restoration of α-Gal A activity in cellular models following gene therapy interventions.
Part 3: Experimental Protocols
Universal Reagent: Assay Buffer
-
Composition: 0.1 M Citrate-Phosphate Buffer, pH 4.6.
-
Specificity Additive: Add N-acetyl-D-galactosamine to a final concentration of 100 mM to inhibit α-Gal B activity.[7]
-
Preparation: Prepare fresh and store at 4°C.
Protocol 1: Qualitative α-Gal A Activity Assay in Dried Blood Spots (DBS)
This protocol is designed for high-throughput screening of male subjects.
Materials:
-
Dried Blood Spot (DBS) cards from patients and healthy controls.
-
96-well microtiter plate.
-
Single-hole paper punch (3 mm diameter).
-
Assay Buffer (pH 4.6 with 100 mM N-acetyl-D-galactosamine).
-
Substrate Stock Solution: 10 mg/mL 6-Chloro-3-indolyl α-D-galactopyranoside in Dimethylformamide (DMF). Store protected from light at -20°C.
-
Plate shaker/incubator.
Procedure:
-
Sample Preparation:
-
Punch one 3 mm disc from the DBS card of each patient, a confirmed healthy control (Positive Control), and a blank filter paper spot (Negative Control).
-
Place each disc into a separate well of a 96-well plate.
-
Rationale: The DBS contains intact leukocytes and plasma, which are sources of the α-Gal A enzyme.[7] Using a standardized punch size ensures a relatively consistent amount of sample.
-
-
Enzyme Elution & Rehydration:
-
To each well containing a disc, add 100 µL of Assay Buffer.
-
Seal the plate and incubate on a plate shaker at room temperature for 30 minutes.
-
Rationale: This step rehydrates the sample and allows the α-Gal A enzyme to diffuse into the buffer.
-
-
Enzymatic Reaction:
-
Prepare the Reaction Mix immediately before use: Dilute the Substrate Stock Solution 1:20 in Assay Buffer (e.g., 50 µL stock into 950 µL buffer).
-
Add 50 µL of the Reaction Mix to each well.
-
Seal the plate to prevent evaporation.
-
Rationale: The acidic pH of 4.6 is optimal for the lysosomal α-Gal A enzyme.[11]
-
-
Incubation:
-
Incubate the plate at 37°C for 4-18 hours, protected from light.
-
Rationale: Incubation at 37°C provides optimal conditions for enzymatic activity. Longer incubation times may be required for samples with very low residual activity.
-
-
Result Visualization and Interpretation:
-
Visually inspect the wells. The development of a blue color on the DBS disc and/or in the well indicates enzyme activity.
-
Interpretation:
-
Healthy Control: Strong blue color development.
-
Fabry Patient (Male): Absence of color or significantly attenuated color development compared to the healthy control.
-
Negative Control: No color development.
-
-
Protocol 2: Histochemical Staining of Cultured Fibroblasts
This protocol allows for the in-situ visualization of α-Gal A activity.
Materials:
-
Cultured fibroblasts from patients and healthy controls grown on glass coverslips.
-
Phosphate-Buffered Saline (PBS).
-
Fixative Solution: 2% Formaldehyde, 0.2% Glutaraldehyde in PBS.
-
Staining Solution: 1 mg/mL 6-Chloro-3-indolyl α-D-galactopyranoside in Assay Buffer.
-
Microscope.
Procedure:
-
Cell Preparation:
-
Wash the coverslips with cultured cells twice with cold PBS.
-
-
Fixation:
-
Fix the cells by incubating with the Fixative Solution for 10 minutes at room temperature.
-
Wash the coverslips three times with PBS.
-
Rationale: Mild fixation preserves cell morphology and enzyme integrity while allowing substrate penetration.
-
-
Staining Reaction:
-
Place the coverslips in a petri dish and overlay with the Staining Solution.
-
Incubate at 37°C for 2-6 hours in a humidified chamber, protected from light. Monitor for color development.
-
Rationale: The insoluble blue product will precipitate at the site of enzyme activity, primarily within the lysosomes.
-
-
Finalization and Imaging:
-
Stop the reaction by washing the coverslips thoroughly with PBS.
-
Mount the coverslips onto microscope slides.
-
Visualize using a bright-field microscope.
-
-
Result Interpretation:
-
Healthy Control Cells: Punctate blue staining within the cytoplasm, consistent with lysosomal localization.
-
Fabry Patient Cells: Absence of blue staining.
-
Part 4: Data Interpretation and Validation
The results from a chromogenic assay are primarily qualitative or semi-quantitative and must be interpreted with appropriate controls.
| Sample Type | Expected α-Gal A Activity | Expected Chromogenic Result (Color) | Diagnostic Significance |
| Healthy Control | Normal | Strong Blue | Validates assay reagents and procedure. |
| Classic Fabry Male | <1% of normal[6] | No color development | Highly suggestive of Fabry disease. Requires genetic confirmation.[1] |
| Late-Onset Fabry Male | >1% residual activity[6] | Faint to moderate blue | Suggestive of Fabry disease. Requires genetic confirmation.[1] |
| Heterozygous Female | Variable (low to normal)[6] | Unreliable (no color to strong blue) | Not a reliable diagnostic test. Genetic analysis is mandatory.[7][10] |
| Blank Control | None | No color development | Confirms no substrate auto-hydrolysis. |
Trustworthiness and Self-Validation:
-
Positive Control: A sample from a confirmed healthy individual must be run with every batch to ensure the substrate and buffer system are active.
-
Negative Control: A sample from a confirmed male Fabry patient (if available) or a blank paper disc should be used to define the baseline for "no activity."
-
Confirmatory Testing: A positive screening result (low/no activity) in a male must be confirmed by quantitative fluorometric assay and/or sequencing of the GLA gene.[1][13] All female relatives of an affected individual should be offered genetic testing regardless of enzyme activity levels.[7]
References
-
Doheny, D., et al. (2020). Diagnosis and Screening of Patients with Fabry Disease. Vessel Plus. Available at: [Link]
-
Silva, S. M. (2025). My Approach to Diagnose Fabry Disease. Arq Bras Cardiol: Imagem cardiovasc., 38(2). Available at: [Link]
-
Razi, N., et al. (2014). Fabry's disease--a comprehensive review on pathogenesis, diagnosis and treatment. J Pak Med Assoc. Available at: [Link]
-
Desnick, R. J., & Schuchman, E. H. (2002). Fabry Disease. GeneReviews®. Available at: [Link]
-
Ferraz, M. J., et al. (2021). Fabry Disease: Molecular Basis, Pathophysiology, Diagnostics and Potential Therapeutic Directions. International Journal of Molecular Sciences, 22(4). Available at: [Link]
-
National Fabry Disease Foundation. (n.d.). Diagnosis & Testing. Available at: [Link]
-
Winchester, B., et al. (2006). Biochemical and genetic diagnosis of Fabry disease. Fabry Disease: Perspectives from 5 Years of FOS. Available at: [Link]
-
Yu, C., et al. (2013). Enzymatic Screening and Diagnosis of Lysosomal Storage Diseases. North American Journal of Medicine and Science. Available at: [Link]
-
Scott, C. R., et al. (2013). Newborn Screening for Lysosomal Storage Disorders. Seminars in Perinatology. Available at: [Link]
-
Gelb, M. H., et al. (2020). Newborn Screening for Lysosomal Storage Diseases: Methodologies, Screen Positive Rates, Normalization of Datasets, Second-Tier Tests, and Post-Analysis Tools. International Journal of Neonatal Screening, 6(3). Available at: [Link]
-
Greenwood Genetic Center. (n.d.). Fabry Disease: Alpha-galactosidase Enzyme Analysis. Available at: [Link]
-
Burton, B. K. (2012). Newborn Screening for Lysosomal Storage Diseases: A Concise Review of the Literature on Screening Methods, Therapeutic Possibilities, and Regional Programs. Journal of Pediatric and Neonatal Individualized Medicine. Available at: [Link]
-
la Marca, G., et al. (2012). Short-incubation mass spectrometry assay for lysosomal storage disorders in newborn and high-risk population screening. Journal of Mass Spectrometry. Available at: [Link]
-
Lenders, M., & Brand, E. (2014). Fabry disease: treatment and diagnosis. Hospital Practice. Available at: [Link]
-
Labcorp. (n.d.). 371: Fabry Disease Enzyme Analysis (alpha-galactosidase-A). Available at: [Link]
-
Waldek, S., & Feriozzi, S. (2003). Fabry disease: diagnosis and treatment. Kidney International Supplements. Available at: [Link]
-
PubChem. (n.d.). 6-Chloro-3-indolyl alpha-D-galactopyranoside. Available at: [Link]
-
Benjamin, E. R., et al. (2017). The validation of pharmacogenetics for the identification of Fabry patients to be treated with migalastat. Genetics in Medicine, 19(4). Available at: [Link]
-
Zizzo, C., et al. (2024). Diagnosis of Fabry Disease Using Alpha-Galactosidase A Activity or LysoGb3 in Blood Fails to Identify Up to Two Thirds of Female Patients. International Journal of Molecular Sciences, 25(9). Available at: [Link]
-
Benjamin, E. R., et al. (2017). The validation of pharmacogenetics for the identification of Fabry patients to be treated with migalastat. Genetics in Medicine. Available at: [Link]
-
Guimarães, L. H. S., et al. (2003). Purification and Characterization of an α-Galactosidase from Aspergillus fumigatus. Brazilian Archives of Biology and Technology, 46(4). Available at: [Link]
-
Li, Y., et al. (2023). High Molecular Weight α-Galactosidase from the Novel Strain Aspergillus sp. D-23 and Its Hydrolysis Performance. Journal of Fungi, 9(6). Available at: [Link]
-
Garman, S. C., & Garboczi, D. N. (2004). Catalytic Mechanism of Human α-Galactosidase. Journal of Biological Chemistry. Available at: [Link]
-
Bisson, M., et al. (2021). Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements. Foods, 10(3). Available at: [Link]
-
Benjamin, E. R., et al. (2017). The validation of pharmacogenetics for the identification of Fabry patients to be treated with migalastat. ResearchGate. Available at: [Link]
-
Albeggiani, G., & Cammarata, G. (2022). An Overview of Molecular Mechanisms in Fabry Disease. International Journal of Molecular Sciences, 23(23). Available at: [Link]
-
Nogami, K., et al. (2023). In vitro validation of chromogenic substrate assay for evaluation of surrogate FVIII-activity of emicizumab. Thrombosis Research, 222. Available at: [Link]
-
Ishii, S., et al. (2004). Mutant α-galactosidase A enzymes identified in Fabry disease patients with residual enzyme activity: biochemical characterization and restoration of normal intracellular processing by 1-deoxygalactonojirimycin. Biochemical Journal. Available at: [Link]
-
Duran, M., et al. (2020). Evaluation of Chromogenic Factor VIII Assay Compared with One-Stage Clotting Assay. Journal of Medical Biochemistry, 39(4). Available at: [Link]
Sources
- 1. Diagnosis and Screening of Patients with Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fabry's disease--a comprehensive review on pathogenesis, diagnosis and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fabry disease: treatment and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fabry disease: diagnosis and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fabry Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Biochemical and genetic diagnosis of Fabry disease - Fabry Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Fabry Disease: Alpha-galactosidase Enzyme Analysis | Greenwood Genetic Center [ggc.org]
- 9. Fabry Disease: Molecular Basis, Pathophysiology, Diagnostics and Potential Therapeutic Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diagnosis of Fabry Disease Using Alpha-Galactosidase A Activity or LysoGb3 in Blood Fails to Identify Up to Two Thirds of Female Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutant α-galactosidase A enzymes identified in Fabry disease patients with residual enzyme activity: biochemical characterization and restoration of normal intracellular processing by 1-deoxygalactonojirimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. You are being redirected... [fabrydisease.org]
- 13. My Approach to Diagnose Fabry Disease - ABC Imaging [abcimaging.org]
Application Notes and Protocols: Flow Cytometry Applications of Galactosides
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction: The Tale of Two Galactosidases in Flow Cytometry
In the realm of cellular analysis, glycosidases—enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars—serve as powerful reporters and diagnostic markers. Among these, the galactosidases, which cleave galactose-containing compounds, are of paramount importance. It is crucial, however, to distinguish between the two primary forms, α-galactosidase and β-galactosidase, as their biological roles and applications in flow cytometry are distinct.
While the vast majority of flow cytometry applications, such as the widely used lacZ reporter gene system and senescence assays, rely on the activity of β-galactosidase and its corresponding indolyl-β-D-galactoside substrates, the user's query for indolyl α-D-galactosides opens the door to a more specialized, yet clinically significant, application: the assessment of α-galactosidase A (AGAL) activity. This enzyme is critically implicated in Fabry disease, a lysosomal storage disorder.[1][2][3]
This guide, therefore, will navigate the nuanced landscape of galactosidase detection by flow cytometry. It will begin by detailing the established and vital application of measuring α-galactosidase activity for disease research and diagnostics. It will then explore the world of indolyl-based substrates, clarifying their roles and suitability for different analytical platforms.
Section 1: High-Throughput Analysis of α-Galactosidase A Activity by Flow Cytometry
Principle and Significance: Diagnosing Fabry Disease at the Single-Cell Level
Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency in α-galactosidase A (AGAL).[1][2][3] This enzymatic defect leads to the accumulation of glycosphingolipids, most notably globotriaosylceramide (Gb3), within cells, resulting in progressive multi-organ damage.[1][2][3]
Traditional diagnostic methods often measure the average AGAL activity in a cell population, which can be unreliable for identifying heterozygous females who may exhibit mosaicism due to random X-chromosome inactivation.[1][2][3] Flow cytometry offers a powerful solution by enabling the quantification of AGAL activity on a single-cell basis.[1][2][3][4]
The assay typically employs a fluorescently labeled substrate, such as a Gb3 analog, that is taken up by live cells and processed by AGAL in the lysosomes. The amount of accumulated fluorescence is inversely proportional to the enzyme's activity; cells with low or absent AGAL activity will exhibit a higher fluorescent signal.[4]
Visualizing the Workflow: α-Galactosidase Activity Assay
Caption: Workflow for assessing α-galactosidase activity using flow cytometry.
Detailed Protocol: Flow Cytometric Measurement of α-Galactosidase A (AGAL) Activity
This protocol is adapted from established methods for detecting AGAL activity in cell lines.[1][2][3][4]
Materials:
-
Cells of interest (e.g., Jurkat cells, patient-derived lymphocytes)
-
Fluorescently labeled globotriaosylceramide (Fl-Gb3) substrate
-
AGAL inhibitor (e.g., 1-deoxygalactonojirimycin) for control
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypan Blue solution (e.g., 20%)
-
Flow cytometer equipped with appropriate lasers and filters
Procedure:
-
Cell Culture and Preparation:
-
Culture cells under standard conditions to ensure they are in a healthy, log-phase growth state.
-
For a negative control, treat a sample of cells with a specific AGAL inhibitor (e.g., 1-deoxygalactonojirimycin) according to the manufacturer's instructions. This will serve as a baseline for high fluorescence (low enzyme activity).
-
Harvest cells by centrifugation and wash twice with PBS to remove any residual medium.
-
Resuspend the cell pellet in pre-warmed culture medium at a concentration of approximately 1 x 10^6 cells/mL.
-
-
Substrate Loading:
-
Prepare the Fl-Gb3 substrate solution at the desired final concentration. A titration is recommended, but a starting point of around 2.83 nmol/mL has been shown to be effective.[1][2][3][4]
-
Add the Fl-Gb3 substrate to the cell suspension.
-
Incubate the cells for an optimized period (e.g., 6 hours) at 37°C in a CO2 incubator. The incubation time should be sufficient to allow for substrate uptake and processing.[1][2][3][4]
-
-
Quenching and Washing:
-
Following incubation, it is critical to eliminate the signal from any substrate bound to the outside of the cell membrane. Add Trypan Blue solution to a final concentration sufficient to quench extracellular fluorescence (e.g., a final concentration of 0.2-20% depending on the stock).[1][2][3][4]
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Wash the cells twice with cold PBS to remove the quenching agent and any remaining unbound substrate.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in a suitable sheath fluid or PBS for analysis.
-
Acquire data on the flow cytometer. Use forward and side scatter to gate on the main cell population and exclude debris.
-
Use a viability dye, if necessary, to exclude dead cells from the analysis.
-
Measure the fluorescence of the Fl-Gb3 substrate in the appropriate channel (e.g., FITC or equivalent for NBD-labeled substrates).
-
Analyze the resulting histograms. A shift to the right (higher fluorescence) indicates lower AGAL activity. Compare the fluorescence of test samples to that of untreated controls and inhibitor-treated controls.
-
| Parameter | Recommendation |
| Substrate | Fluorescently labeled Gb3 (e.g., NBD-ceramide trihexoside) |
| Substrate Concentration | ~2.83 nmol/mL (titration recommended)[1][2][3][4] |
| Incubation Time | ~6 hours at 37°C[1][2][3][4] |
| Quenching Agent | Trypan Blue solution |
| Flow Cytometer Excitation | 488 nm (for NBD) |
| Flow Cytometer Emission | ~530 nm (e.g., FITC channel) |
Section 2: Indolyl α-D-Galactosides: A Note on Their Use
While the primary fluorogenic substrates for α-galactosidase in flow cytometry are not indolyl-based, it is important to address the existence of indolyl α-D-galactosides.
Principle of Chromogenic Indolyl Substrates
The most well-known indolyl α-D-galactoside is 5-Bromo-4-chloro-3-indolyl α-D-galactopyranoside (X-α-Gal).[5] This compound is analogous to its β-galactoside counterpart, X-Gal. The principle of action is as follows:
-
X-α-Gal, a colorless compound, is cleaved by α-galactosidase.
-
This cleavage releases a 5-bromo-4-chloro-indoxyl molecule.
-
In the presence of an oxidizing agent (like atmospheric oxygen), two of these indoxyl molecules dimerize to form an intensely colored, insoluble blue precipitate.
Visualizing the Chromogenic Reaction
Caption: Mechanism of color formation from X-α-Gal.
Suitability for Flow Cytometry: An Expert Assessment
Indolyl-based chromogenic substrates like X-α-Gal are invaluable for applications such as histochemistry, where the insoluble precipitate provides excellent spatial localization of enzyme activity in tissues and cells on a slide.[6] However, they are generally not suitable for flow cytometry for the following reasons:
-
Insoluble Product: Flow cytometry requires that the signal emanate from single cells in suspension. An insoluble precipitate can lead to cell clumping and clogging of the fluidics system.
-
Signal Detection: Flow cytometers are designed to detect fluorescence, not colorimetric precipitates. While some advanced imaging cytometers might capture the color, standard flow cytometers cannot quantify it.
-
Quantification Issues: The precipitation process is not always linear with enzyme activity, making precise quantification difficult compared to the accumulation of a soluble fluorophore.
For these reasons, the field has moved towards fluorogenic substrates for flow cytometry applications, as detailed in Section 1. These substrates produce a soluble, fluorescent product that is retained within the cell, allowing for clean, quantitative, single-cell analysis.
Conclusion
The analysis of galactosidase activity by flow cytometry is a powerful tool for both basic research and clinical diagnostics. While indolyl β-D-galactosides are central to reporter gene and senescence assays, the detection of α-galactosidase activity, particularly for the study of Fabry disease, relies on specialized fluorogenic substrates. This guide provides the foundational principles and a detailed protocol for the flow cytometric measurement of α-galactosidase A, offering researchers a robust method for single-cell enzymatic analysis. Understanding the distinction between substrate types and their suitability for different platforms is key to successful experimental design and data interpretation.
References
-
Bence, M., et al. (2024). Flow Cytometry-Based Assay to Detect Alpha Galactosidase Enzymatic Activity at the Cellular Level. Cells, 13(8), 706. [Link]
-
Szebeni, G. J., et al. (2024). Flow Cytometry-Based Assay to Detect Alpha Galactosidase Enzymatic Activity at the Cellular Level. PubMed, 38667321. [Link]
-
Bence, M., et al. (2024). Flow Cytometry-Based Assay to Detect Alpha Galactosidase Enzymatic Activity at the Cellular Level. ResearchGate. [Link]
-
Bence, M., et al. (2024). Flow Cytometry-Based Assay to Detect Alpha Galactosidase Enzymatic Activity at the Cellular Level. MDPI. [Link]
-
Tsvetkova, I., et al. (2011). Synthesis and characterization of a new fluorogenic substrate for alpha-galactosidase. Analytical Biochemistry, 413(1), 37-43. [Link]
-
Lin, H. Y., et al. (2004). Biochemical and genetic diagnosis of Fabry disease. Methods in Molecular Biology, 259, 277-85. [Link]
-
Del Monte, M. A., et al. (1976). Fabry disease: diagnosis by alpha-galactosidase activities in tears. American Journal of Ophthalmology, 82(3), 464-9. [Link]
-
PubChem. (n.d.). X-Gal. [Link]
-
Uniwriter. (n.d.). Reporter Genes in Applied Molecular Biology: The Role of β-Galactosidase as an Indicator of Genetic Processes. [Link]
-
Lojda, Z. (1970). Histochemical Detection of alpha-D-galactosidase With 5-Br-4-Cl-3-indoxyl alpha-D-galactoside. Histochemie, 23(3), 266-88. [Link]
-
Plovins, A., et al. (1994). Use of fluorescein-di-beta-D-galactopyranoside (FDG) and C12-FDG as substrates for beta-galactosidase detection by flow cytometry in animal, bacterial, and yeast cells. Applied and Environmental Microbiology, 60(12), 4638-41. [Link]
Sources
- 1. Flow Cytometry-Based Assay to Detect Alpha Galactosidase Enzymatic Activity at the Cellular Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Flow Cytometry-Based Assay to Detect Alpha Galactosidase Enzymatic Activity at the Cellular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ≥98.0% (HPLC), powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 6. Histochemical detection of alpha-D-galactosidase with 5-Br-4-Cl-3-indoxyl alpha-D-galactoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-Chloro-3-indolyl-α-D-galactopyranoside Assays
Welcome to the technical support guide for optimizing incubation times in assays utilizing 6-Chloro-3-indolyl-α-D-galactopyranoside. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into achieving robust and reproducible results. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and empowering you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the 6-Chloro-3-indolyl-α-D-galactopyranoside assay?
A1: This assay is a chromogenic method for detecting the activity of the enzyme α-galactosidase.[1][2][3] The substrate, 6-Chloro-3-indolyl-α-D-galactopyranoside, is composed of a galactose sugar molecule linked to a 6-chloro-3-indolyl group. In the presence of α-galactosidase, the enzyme cleaves the α-galactosyl bond.[4][5] This releases the 6-chloro-3-indoxyl moiety, which then undergoes oxidation in the presence of air to form a dimer, a vividly colored, insoluble product.[1] The intensity of the color produced is directly proportional to the α-galactosidase activity.
Q2: Why is optimizing the incubation time so critical for this assay?
A2: Optimizing the incubation time is paramount for ensuring that the assay is operating within its linear range, where the rate of product formation is directly proportional to the enzyme concentration.
-
Too short of an incubation time may result in a signal that is too weak to be accurately detected above the background, leading to an underestimation of enzyme activity.
-
Too long of an incubation time can lead to substrate depletion or product inhibition, where the accumulation of galactose can inhibit the enzyme's activity.[6][7] This can cause the reaction rate to plateau, meaning the color intensity will no longer accurately reflect the initial enzyme concentration.
Q3: What are the primary factors that influence the optimal incubation time?
A3: Several key factors kinetically influence the assay, and understanding their interplay is crucial for optimization:
-
Enzyme Concentration: Higher concentrations of α-galactosidase will lead to a faster rate of substrate conversion and thus require a shorter incubation time.[8]
-
Substrate Concentration: The concentration of 6-Chloro-3-indolyl-α-D-galactopyranoside will affect the reaction velocity, as described by Michaelis-Menten kinetics.[9] Initially, increasing substrate concentration will increase the reaction rate, but this will level off as the enzyme becomes saturated.
-
Temperature: Like most enzymatic reactions, the rate of α-galactosidase activity is temperature-dependent. Higher temperatures generally increase the reaction rate up to an optimal point, beyond which the enzyme may begin to denature and lose activity.[5][10]
-
pH: α-Galactosidase has an optimal pH range for activity.[8][10] Deviations from this optimal pH will result in a decreased reaction rate, necessitating longer incubation times.
-
Presence of Inhibitors or Activators: Compounds in the sample that inhibit or activate α-galactosidase will directly impact the reaction rate and, consequently, the required incubation time.[7][11]
Troubleshooting Guide
Issue 1: No or Very Weak Color Development
Potential Causes & Solutions
-
Inactive Enzyme:
-
Verify Enzyme Activity: Test the enzyme with a known positive control substrate and sample.
-
Proper Storage: Ensure the enzyme has been stored at the correct temperature (typically -20°C or -80°C) to maintain its activity.[8]
-
-
Incorrect Buffer pH:
-
Sub-optimal Temperature:
-
Insufficient Incubation Time:
-
Time-Course Experiment: Perform a time-course experiment, taking measurements at multiple time points to determine the optimal incubation period.
-
Issue 2: Color Develops Too Rapidly and Plateaus
Potential Causes & Solutions
-
Enzyme Concentration is Too High:
-
Dilute the Enzyme: Prepare serial dilutions of your enzyme sample and re-run the assay to find a concentration that results in a linear rate of color development over a measurable time frame.
-
-
Substrate Depletion:
-
Increase Substrate Concentration: If the enzyme concentration is appropriate, consider if the substrate is being consumed too quickly. You may need to increase the initial concentration of 6-Chloro-3-indolyl-α-D-galactopyranoside.
-
Issue 3: High Background Signal in "No Enzyme" Control Wells
Potential Causes & Solutions
-
Substrate Instability:
-
Fresh Substrate Solution: 6-Chloro-3-indolyl-α-D-galactopyranoside solutions should be prepared fresh and protected from light to prevent auto-hydrolysis.
-
-
Contamination:
-
Use Sterile Reagents and Equipment: Ensure all buffers, water, and pipette tips are free from contaminating glycosidase activity.
-
Experimental Protocols
Protocol 1: Step-by-Step Optimization of Incubation Time
This protocol outlines a systematic approach to determine the optimal incubation time for your specific experimental conditions.
-
Prepare Reagents:
-
Assay Buffer: Prepare a buffer at the optimal pH for your α-galactosidase (e.g., 100 mM citrate/phosphate buffer, pH 4.5).[12]
-
Substrate Stock Solution: Dissolve 6-Chloro-3-indolyl-α-D-galactopyranoside in an appropriate solvent like dimethylformamide (DMF) to create a concentrated stock solution.[1]
-
Enzyme Dilution Series: Prepare a series of dilutions of your enzyme sample in cold assay buffer.
-
Stop Solution: Prepare a high pH buffer to stop the reaction (e.g., 200 mM sodium carbonate).[10]
-
-
Assay Setup (96-well plate format):
-
Add a fixed volume of your enzyme dilution to each well.
-
Include "no enzyme" control wells containing only the assay buffer.
-
Initiate the reaction by adding a fixed volume of the substrate solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal temperature (e.g., 37°C).
-
At various time points (e.g., 10, 20, 30, 45, 60, 90 minutes), stop the reaction in a subset of wells by adding the stop solution.
-
Read the absorbance at the appropriate wavelength for the colored product.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Plot absorbance versus time for each enzyme concentration.
-
The optimal incubation time will be within the linear range of this curve for the enzyme concentration you intend to use in your experiments.
-
Key Assay Parameters Summary
| Parameter | Recommended Range | Rationale |
| pH | 4.5 - 6.0 | α-Galactosidases are typically lysosomal enzymes with optimal activity in an acidic environment.[8][12] |
| Temperature | 37°C - 65°C | Activity generally increases with temperature up to an optimum, after which denaturation occurs.[5][12] |
| Substrate Concentration | Variable (determine empirically) | Should be at or near the Michaelis constant (Km) for linear kinetics.[9] |
| Enzyme Concentration | Variable (determine empirically) | Should be low enough to ensure the reaction rate is linear over the desired incubation period. |
Visualizing the Workflow and Troubleshooting
Enzymatic Reaction Workflow
Caption: Workflow of the α-galactosidase enzymatic reaction.
Troubleshooting Decision Tree for Suboptimal Incubation Time
Sources
- 1. Glycosynth - 6-Chloro-3-indolyl alpha-D-galactopyranoside [glycosynth.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. goldbio.com [goldbio.com]
- 4. α-Galactosidase - Wikipedia [en.wikipedia.org]
- 5. High Molecular Weight α-Galactosidase from the Novel Strain Aspergillus sp. D-23 and Its Hydrolysis Performance | MDPI [mdpi.com]
- 6. Kinetic studies of mold alpha-galactosidase on PNPG hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate specificity and kinetic properties of α-galactosidases from Vicia faba - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Throughput Screening for Inhibitors of Alpha-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Extracellular α-Galactosidase from Trichoderma sp. (WF-3): Optimization of Enzyme Production and Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Catalytic Mechanism of Human α-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements [mdpi.com]
Effect of pH on 6-Chloro-3-indolyl alpha-D-galactopyranoside stability and performance
Welcome to the technical support resource for 6-Chloro-3-indolyl α-D-galactopyranoside (also known as S-Gal or Rose-α-Gal). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice regarding the stability and performance of this chromogenic substrate, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is 6-Chloro-3-indolyl α-D-galactopyranoside and how does it work?
A: 6-Chloro-3-indolyl α-D-galactopyranoside is a chromogenic substrate used for the detection of α-galactosidase enzyme activity.[1][2] The detection mechanism involves a two-step enzymatic and chemical reaction:
-
Enzymatic Cleavage: The α-galactosidase enzyme hydrolyzes the α-glycosidic bond in the substrate molecule. This cleavage releases D-galactose and a 6-chloro-3-indoxyl intermediate.
-
Oxidative Dimerization: In the presence of oxygen, the unstable 6-chloro-3-indoxyl intermediate undergoes spontaneous oxidative dimerization. This reaction forms an insoluble, intensely colored red/rose precipitate (6,6'-dichloro-indigo).[1]
This localized precipitate allows for the visual identification of enzyme activity, for example, in bacterial colonies on an agar plate or in fixed tissues for histochemical analysis.
Q2: Why is pH so critical for the performance of this substrate?
A: The pH of the reaction environment is arguably the most critical parameter influencing the outcome of your experiment. It directly impacts two key components: the enzyme and, to a lesser extent, the substrate and its product.
-
Enzyme Activity & Stability: Like all enzymes, α-galactosidase has an optimal pH range where its three-dimensional structure is correctly folded, and its active site is catalytically efficient. Deviations from this optimal pH can lead to a rapid decrease in activity or even irreversible denaturation of the enzyme.[3]
-
Substrate Stability: While generally stable, the glycosidic bond of the substrate can be susceptible to non-enzymatic acid or base-catalyzed hydrolysis under extreme pH conditions, which can lead to false-positive results or high background.
-
Color Development: The pH can influence the rate of the final oxidative dimerization step that produces the visible color.
Q3: What is the optimal pH for α-galactosidase activity?
A: There is no single universal optimal pH. The ideal pH is highly dependent on the source of the α-galactosidase enzyme. This is a crucial point for experimental design. Enzymes from different organisms have adapted to function in different environments.
-
Fungal & Yeast α-Galactosidases: These enzymes typically exhibit optimal activity in an acidic pH range (pH 4.0 - 6.0) .[4][5]
-
Bacterial α-Galactosidases: These often function best in neutral to slightly alkaline conditions (pH 6.0 - 8.0) .[6][7][8]
It is essential to either know the source of your enzyme or perform a pH optimization experiment to determine the ideal condition for your specific system.
| Source Organism | Enzyme Type | Optimal pH for Activity | Reference |
| Aspergillus sp. D-23 | Fungal | 5.0 | [4] |
| Trichoderma sp. | Fungal | 5.0 - 6.0 | [5] |
| Bacillus megaterium VHM1 | Bacterial | 7.0 | [6] |
| Anoxybacillus vitaminiphilus | Bacterial | 7.5 | [8] |
| Bacillus sp. (general) | Bacterial | 6.0 - 7.5 | [7] |
Troubleshooting Guide
This section addresses common issues encountered during experiments using 6-Chloro-3-indolyl α-D-galactopyranoside, with a focus on pH-related causes and solutions.
Problem 1: No or Very Weak Color Development
Weak or absent color is a common issue indicating a failure in the reaction pathway.
Potential Cause 1: Suboptimal Reaction pH
The pH of your buffer system may be outside the optimal range for your specific α-galactosidase, drastically reducing its activity.
Solution:
-
Verify Enzyme Origin: Confirm the source of your α-galactosidase (e.g., bacterial, fungal, or from a specific recombinant source).
-
Check Buffer pH: Use a calibrated pH meter to confirm the pH of your reaction buffer. Do not rely on the theoretical pH from preparation. CO₂ from the air can lower the pH of poorly buffered solutions.[9]
-
Perform pH Optimization: If the optimal pH is unknown, test a range of buffers. For example, use a citrate buffer for a pH range of 4.0-6.0 and a phosphate buffer for a pH range of 6.0-8.0 to identify the pH that yields the strongest signal.[6]
Potential Cause 2: Incorrect Buffer Choice
Some buffer components can interfere with enzyme activity.
Solution:
-
Ensure your chosen buffer system (e.g., citrate, phosphate, Tris) is compatible with your enzyme. Consult the enzyme's technical datasheet or relevant literature.
Potential Cause 3: Substrate Degradation
The substrate is sensitive to light and should be stored properly.[10] Improper storage or handling can lead to degradation.
Solution:
-
Store the solid substrate at -20°C, protected from light.[10]
-
Prepare the substrate solution fresh. 6-Chloro-3-indolyl α-D-galactopyranoside is typically dissolved in dimethylformamide (DMF).[1]
Problem 2: High Background Signal (False Positives)
This occurs when color develops in your negative controls or non-specifically across your sample.
Potential Cause 1: Non-Enzymatic Substrate Hydrolysis
The pH of the medium is too acidic or too alkaline, causing the substrate to break down without enzymatic activity.
Solution:
-
Check and Adjust pH: Ensure the pH of your assay buffer is within the stable range, typically between 5.0 and 8.0. Avoid extreme pH values unless specifically required by the enzyme and validated with proper controls.
-
Run a "No Enzyme" Control: Always include a control reaction containing the buffer and substrate but no enzyme. If color develops, it points to non-enzymatic hydrolysis or a contaminated reagent.
Potential Cause 2: Endogenous Enzyme Activity
In histochemical applications or when using cell lysates, the cells or tissues themselves may have endogenous α-galactosidase activity.
Solution:
-
Adjust Assay pH: If possible, shift the assay pH away from the optimal pH of the endogenous enzyme towards the optimal pH of your target enzyme. For example, senescence-associated β-galactosidase assays are run at pH 6.0 to distinguish the activity from the endogenous lysosomal enzyme, which is optimal at pH 4.0.[9][11][12] A similar principle can be applied here.
-
Use Specific Inhibitors: If known inhibitors for the endogenous enzyme are available, they can be included in the assay medium.
Problem 3: Inconsistent or Irreproducible Results
Variability between experiments is often traced to inconsistencies in reagent preparation.
Potential Cause: Inconsistent Buffer pH
Minor variations in buffer preparation between experiments can lead to significant differences in enzyme activity and results.
Solution:
-
Standardize Buffer Preparation: Use a standard operating procedure (SOP) for making all buffers.
-
Calibrate pH Meter: Ensure your pH meter is calibrated daily before use.
-
Use Fresh Buffers: Prepare buffers fresh, or if stored, ensure they are sealed tightly to prevent pH changes due to atmospheric CO₂ absorption.
Experimental Protocols & Workflows
Diagram: General Troubleshooting Workflow
This diagram outlines a logical path for diagnosing experimental issues.
Caption: A logical workflow for troubleshooting common assay problems.
Protocol: pH Optimization for α-Galactosidase Activity
This protocol provides a framework for determining the optimal pH for your enzyme.
Materials:
-
α-galactosidase enzyme of interest
-
6-Chloro-3-indolyl α-D-galactopyranoside
-
Dimethylformamide (DMF)
-
Buffer systems (e.g., 50 mM Citrate buffer for pH 4.0, 5.0, 6.0; 50 mM Phosphate buffer for pH 6.0, 7.0, 8.0)
-
96-well microplate
-
Microplate reader or microscope
Procedure:
-
Prepare Substrate Stock: Dissolve 6-Chloro-3-indolyl α-D-galactopyranoside in DMF to a concentration of 20-40 mg/mL. Store protected from light.
-
Prepare Buffers: Prepare a series of buffers covering a range of pH values (e.g., from pH 4.0 to 8.0 with 1.0 pH unit increments).
-
Set Up Reactions: In separate wells of a 96-well plate, set up the following reactions for each pH to be tested:
-
Test Reaction: 90 µL of buffer + 5 µL of enzyme solution + 5 µL of substrate stock.
-
Negative Control: 95 µL of buffer + 5 µL of substrate stock (no enzyme).
-
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30 minutes to several hours). The incubation time should be consistent across all pH values.
-
Read Results:
-
Quantitative: Stop the reaction (if necessary) and read the absorbance at a wavelength appropriate for the red precipitate.
-
Qualitative: Visually inspect the wells or colonies for the intensity of the red color.
-
-
Analysis: Plot the signal intensity (absorbance or visual score) against the pH. The pH that gives the highest signal with the lowest background is the optimum for your experimental conditions.
Diagram: Enzymatic Reaction and pH Influence
This diagram illustrates the core reaction and the points where pH exerts its influence.
Caption: The reaction pathway and critical points of pH influence.
References
- V. H. Mulimani, et al. (2025). Purification, characterization of α-galactosidase from a novel Bacillus megaterium VHM1, and its applications in the.
-
MDPI. (n.d.). High Molecular Weight α-Galactosidase from the Novel Strain Aspergillus sp. D-23 and Its Hydrolysis Performance. MDPI. [Link]
-
ResearchGate. (n.d.). Effect of pH on α-galactosidase activity (•) and stability ( ). ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimal pH of the recombinant α-galactosidase. The optimal pH was... ResearchGate. [Link]
-
P. Kumar, et al. (2014). Extracellular α-Galactosidase from Trichoderma sp. (WF-3): Optimization of Enzyme Production and Biochemical Characterization. BioMed Research International. [Link]
-
S. M. El-Kassas, et al. (2018). An Optimized Protocol for Histochemical Detection of Senescence-associated Beta-galactosidase Activity in Cryopreserved Liver Tissue. Journal of Histochemistry & Cytochemistry. [Link]
-
Glycosynth. (n.d.). 6-Chloro-3-indolyl alpha-D-galactopyranoside. Glycosynth. [Link]
-
M. Manafi, et al. (1991). Fluorogenic and chromogenic substrates used in bacterial diagnostics. Microbiological Reviews. [Link]
-
Glycosynth. (n.d.). 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside. Glycosynth. [Link]
-
G. P. Dimri, et al. (2009). Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo. Nature Protocols. [Link]
-
ResearchGate. (n.d.). Assay optimization. a Effect of pH on the enzyme reaction. The optimal... ResearchGate. [Link]
-
M. Marzullo, et al. (2022). Whole-mount Senescence-Associated Beta-Galactosidase (SA-β-GAL) Activity Detection Protocol for Adult Zebrafish. Bio-protocol. [Link]
-
OpenStax. (n.d.). 9.5 The Effects of pH on Microbial Growth. Microbiology - eCampusOntario Pressbooks. [Link]
Sources
- 1. Glycosynth - this compound [glycosynth.co.uk]
- 2. Glycosynth - 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside [glycosynth.co.uk]
- 3. 9.5 The Effects of pH on Microbial Growth – Microbiology: Canadian Edition [ecampusontario.pressbooks.pub]
- 4. High Molecular Weight α-Galactosidase from the Novel Strain Aspergillus sp. D-23 and Its Hydrolysis Performance [mdpi.com]
- 5. Extracellular α-Galactosidase from Trichoderma sp. (WF-3): Optimization of Enzyme Production and Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jabonline.in [jabonline.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. telomer.com.tr [telomer.com.tr]
- 10. goldbio.com [goldbio.com]
- 11. An Optimized Protocol for Histochemical Detection of Senescence-associated Beta-galactosidase Activity in Cryopreserved Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris.uniroma1.it [iris.uniroma1.it]
Preventing non-specific staining with 6-Chloro-3-indolyl alpha-D-galactopyranoside
A Guide to Preventing Non-Specific Staining in Chromogenic Assays
Understanding the Staining Mechanism
6-Chloro-3-indolyl α-D-galactopyranoside is a chromogenic substrate that, upon cleavage by the enzyme α-galactosidase, yields a galactose molecule and a 6-chloro-3-indoxyl intermediate. This intermediate subsequently undergoes oxidation and dimerization to form an insoluble, vibrant red-to-magenta precipitate at the site of enzymatic activity. The localized nature of this precipitate is crucial for accurate interpretation. Non-specific staining, however, can obscure these results, leading to false positives and confounding data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when using 6-Chloro-3-indolyl α-D-galactopyranoside and provides a structured approach to troubleshooting.
Q1: What are the primary causes of high background or non-specific staining with this substrate?
High background staining is a frequent challenge that can arise from several factors, often related to either the biological sample itself or procedural missteps.[1][2] The most common culprits include:
-
Endogenous Enzyme Activity: Many tissues, particularly from the kidney, liver, and intestine, naturally express enzymes that can either mimic the activity of the target enzyme or interfere with the detection system.[2][3]
-
Substrate Auto-oxidation: The indolyl substrate can slowly oxidize and precipitate spontaneously, especially when exposed to light or non-optimal buffer conditions over extended incubation periods.
-
Improper Fixation: Inadequate or excessive tissue fixation can lead to poor morphological preservation and create artificial binding sites for the substrate or other reagents.[4][5]
-
Reagent Concentration and Incubation Times: Using too high a concentration of the substrate or incubating for too long can amplify background signal.[5][6]
-
Tissue Drying: Allowing tissue sections to dry out at any stage of the staining process can cause non-specific reagent absorption and high background.[2][5]
Q2: My negative control tissue is showing positive (red) staining. How do I address this?
This is a classic sign of endogenous enzyme activity or non-specific substrate binding. Here’s a systematic approach to resolving this issue:
Step 1: Identify the Source of Endogenous Activity
-
For Peroxidase-Based Amplification Systems: If your protocol uses horseradish peroxidase (HRP), endogenous peroxidases in tissues like the liver or in red blood cells are a likely cause.[2][3]
-
For Alkaline Phosphatase (AP) Activity: Tissues such as the kidney, intestine, and lymphoid tissues have high levels of endogenous alkaline phosphatase.[3]
Step 2: Optimize Blocking Steps
Insufficient blocking can lead to non-specific binding of reagents.[1][5]
-
Protein Blocking: Before adding your primary detection conjugate, incubate the tissue with a protein-based blocking solution, such as 5-10% normal serum from the same species as the secondary antibody or a solution of bovine serum albumin (BSA).[9] This saturates non-specific binding sites.[3]
Workflow for Diagnosing and Mitigating Non-Specific Staining
Caption: Step-by-step experimental workflow.
By implementing these troubleshooting strategies and adhering to optimized protocols, researchers can significantly reduce non-specific staining and achieve reliable, high-quality results with 6-Chloro-3-indolyl α-D-galactopyranoside.
References
-
Boster Biological Technology. (n.d.). IHC Troubleshooting Guide | Common Issues & Fixes. Retrieved from [Link]
-
Sumi, Y., & Suda, M. (2021). Pitfalls and Caveats in Applying Chromogenic Immunostaining to Histopathological Diagnosis. Diagnostics, 11(6), 1086. [Link]
-
HistoSure. (n.d.). FAQ – Why do I have high background or non-specific staining? Retrieved from [Link]
-
Sino Biological. (n.d.). How to avoid non-specific staining? Retrieved from [Link]
-
National Society for Histotechnology. (2021, February 19). Basics of the Blocking Step in IHC. Retrieved from [Link]
-
IHC WORLD. (2024, January 27). Blocking Endogenous Peroxidase. Retrieved from [Link]
-
American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Retrieved from [Link]
-
Glycosynth. (n.d.). X-Alpha-Gal. Retrieved from [Link]
-
ResearchGate. (2016, August 29). Hello friends... can you suggest me how to reduce high background , i followed some troubleshooting tips but still getting high background score? Retrieved from [Link]
-
Vilar-Gomez, E., et al. (2018). An Optimized Protocol for Histochemical Detection of Senescence-associated Beta-galactosidase Activity in Cryopreserved Liver Tissue. Bio-protocol, 8(12), e2883. [Link]
-
PCR Society. (n.d.). 6-Chloro-3-indolyl α-D-galactopyranoside. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-3-indolyl alpha-D-galactopyranoside. Retrieved from [Link]
-
BenchSci. (2025, October 24). Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background. Retrieved from [Link]
-
Garman, S. C., & Garboczi, D. N. (2004). The molecular defect leading to Fabry disease: structure of human alpha-galactosidase. Journal of molecular biology, 337(2), 319–335. [Link]
-
Wójcik, M., et al. (2023). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. International Journal of Molecular Sciences, 24(13), 11116. [Link]
-
Fischer, J., et al. (2019). Role and Mechanism of Galactose-Alpha-1,3-Galactose in the Elicitation of Delayed Anaphylactic Reactions to Red Meat. Current treatment options in allergy, 6(3), 268–278. [Link]
-
ResearchGate. (2019). Role and Mechanism of Galactose-Alpha-1,3-Galactose in the Elicitation of Delayed Anaphylactic Reactions to Red Meat. Retrieved from [Link]
-
Pattanaik, D., et al. (2020). “Doc, Will I Ever Eat Steak Again?” : Diagnosis and Management of Alpha-gal Syndrome. The journal of allergy and clinical immunology. In practice, 8(9), 2969–2976. [Link]
-
National Institutes of Health. (2023). Chemoenzymatic Synthesis of Indole-Containing Acyloin Derivatives. Retrieved from [Link]
-
National Agricultural Library. (n.d.). UNDERSTANDING ALPHA-GAL RED MEAT ALLERGY. Retrieved from [Link]
-
MDPI. (2024). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Retrieved from [Link]
-
Takara Bio. (2003, March 13). X-α-Gal Protocol-at-a-Glance. Retrieved from [Link]
-
Mehlich, J., et al. (2018). The α-Gal Syndrome and Potential Mechanisms. Frontiers in immunology, 9, 2632. [Link]
-
Wikipedia. (n.d.). Adrenochrome. Retrieved from [Link]
-
Tüberküloz ve Toraks Dergisi. (n.d.). Delayed anaphylaxis due to Alpha-gal allergy: A modified desensitization protocol with red meat in an adult patient. Retrieved from [Link]
-
Commins, S. P. (2020). Diagnosis & management of alpha-gal syndrome:lessons from 2,500 patients. Expert review of clinical immunology, 16(7), 667–677. [Link]
Sources
- 1. bosterbio.com [bosterbio.com]
- 2. sysy-histosure.com [sysy-histosure.com]
- 3. Basics of the Blocking Step in IHC [nsh.org]
- 4. Pitfalls and Caveats in Applying Chromogenic Immunostaining to Histopathological Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biossusa.com [biossusa.com]
- 6. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 7. Methods to Block Endogenous Detection | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Blocking Endogenous Peroxidase - IHC WORLD [ihcworld.com]
- 9. How to deal with high background in ELISA | Abcam [abcam.com]
How to reduce background in alpha-galactosidase assays using indolyl substrates
A Guide for Researchers on Mitigating Background Signal with Indolyl Substrates
Welcome to the technical support center for alpha-galactosidase (α-Gal) assays. As a Senior Application Scientist, I understand that achieving a high signal-to-noise ratio is paramount for generating reliable and reproducible data. A common challenge when using indolyl-based chromogenic substrates, such as 5-Bromo-4-chloro-3-indolyl-α-D-galactopyranoside (X-α-Gal), is managing non-specific background signal. This guide provides in-depth troubleshooting advice, proactive strategies, and detailed protocols to help you minimize background and maximize the accuracy of your results.
Troubleshooting Guide: Tackling High Background
This section addresses the most common issues leading to high background in a direct question-and-answer format.
Q1: My "no-enzyme" control wells are showing a strong blue color. What is causing this spontaneous substrate breakdown?
A1: This is a classic case of non-enzymatic substrate hydrolysis, where the indolyl substrate is breaking down without any enzyme present. The primary culprits are typically suboptimal pH and elevated temperature.
-
Causality—The Role of pH: Indolyl substrates like X-α-Gal are sensitive to their chemical environment. While the optimal pH for most lysosomal α-galactosidases is acidic (typically pH 4.6-5.9), the substrate itself can become unstable outside of a neutral pH range.[1][2][3][4] If your assay buffer is too acidic or, more commonly, if it becomes alkaline, the rate of spontaneous hydrolysis can increase significantly, leading to a high background signal.
-
Causality—The Impact of Temperature: Heat accelerates chemical reactions, including the non-enzymatic breakdown of your substrate.[5] Storing substrate solutions at room temperature for extended periods or running incubation steps at temperatures significantly above the enzyme's optimum (e.g., >37°C) can contribute to this problem.[3][6]
Troubleshooting Steps:
-
Verify Buffer pH: Use a calibrated pH meter to confirm that your assay buffer is at the correct pH for your specific enzyme (e.g., pH 4.6 for human lysosomal α-Gal A).[3]
-
Freshly Prepare Buffers: Do not use old buffers. Prepare fresh assay buffer and ensure proper storage at 4°C.[1]
-
Control Incubation Temperature: Ensure your incubator or water bath is accurately calibrated to the intended reaction temperature (e.g., 37°C).[3][6]
-
Minimize Light Exposure: Indolyl substrates can be light-sensitive.[7] Store stock solutions protected from light at -20°C and keep plates covered during incubation.[7][8]
Q2: I've optimized my pH and temperature, but the background in my substrate-only control is still creeping up. Could my substrate solution be the problem?
A2: Absolutely. The preparation and handling of the substrate stock solution are critical checkpoints.
-
Causality—Solvent Choice and Purity: X-α-Gal is typically dissolved in an organic solvent like dimethylformamide (DMF).[8][9] Using a low-quality or old solvent can introduce impurities that catalyze substrate breakdown.
-
Causality—Storage Conditions: Even when frozen, substrate stock solutions have a finite shelf life. Repeated freeze-thaw cycles can degrade the substrate. A stock solution stored at -20°C should be stable for about a month, while storage at -80°C can extend this to six months.[10]
Troubleshooting Steps:
-
Use High-Purity Solvent: Always use a fresh, unopened bottle of high-purity, anhydrous DMF to prepare your stock solution.
-
Aliquot and Store Properly: Prepare small, single-use aliquots of your substrate stock solution to avoid repeated freeze-thaw cycles. Store these at -20°C or -80°C, protected from light.[10]
-
Prepare Working Solutions Fresh: Dilute the substrate stock into the assay buffer immediately before you are ready to add it to the plate. Do not let the final substrate working solution sit for extended periods.
Q3: My background signal is variable across the plate. What could cause this inconsistency?
A3: Inconsistent signal often points to procedural or environmental factors rather than a single chemical cause.
-
Causality—Evaporation and Temperature Gradients: In multi-well plates, wells at the edges are more prone to evaporation, which concentrates the reactants and can increase background. This "edge effect" can be exacerbated by uneven heating in an incubator.
-
Causality—Mixing Issues: Inadequate mixing after adding the substrate or stop solution can lead to localized areas of high concentration and, consequently, variable background.[5]
Troubleshooting Steps:
-
Use Plate Seals: Apply an adhesive plate seal to minimize evaporation during incubation.[5]
-
Ensure Uniform Temperature: Allow plates to equilibrate to room temperature before adding reagents and place them in the center of the incubator to avoid temperature gradients.
-
Optimize Mixing: After adding reagents, mix the plate gently on an orbital shaker for 30-60 seconds to ensure homogeneity.
Proactive Strategies and Essential Controls
A well-designed assay includes controls that validate the experiment and help pinpoint the source of any issues.
The Power of Proper Controls
To effectively diagnose background issues, every assay plate should include a specific set of controls. The signal from these wells allows you to systematically isolate the problem.
| Control Type | Components | Purpose | Acceptable Result |
| Blank | Assay Buffer Only | Measures the intrinsic background of the buffer and plate. | Very low to no signal. |
| Substrate Control | Assay Buffer + Substrate | Measures non-enzymatic hydrolysis of the substrate.[11][12] | Low, stable signal. This is your primary indicator of background. |
| Enzyme Control | Assay Buffer + Enzyme | Measures any intrinsic signal from the enzyme preparation itself. | Very low to no signal. |
| Positive Control | Buffer + Substrate + Enzyme | Confirms that the enzyme is active and the assay is working. | High signal. |
Subtracting the "Substrate Control" reading from all other wells is a standard method for background correction.[6]
Workflow for Diagnosing High Background
This decision tree illustrates a logical workflow for troubleshooting, starting with the most common and easiest-to-fix issues.
Caption: Troubleshooting Decision Tree for High Background.
Key Experimental Protocols
Protocol 1: Optimizing Substrate Concentration
Excess substrate can sometimes contribute to higher background.[13] Determining the lowest concentration that still provides a robust signal is beneficial.
-
Prepare Substrate Dilutions: Perform a serial dilution of your indolyl substrate (e.g., X-α-Gal) in assay buffer to create a range of concentrations. A good starting point is from your current concentration down to 10-fold lower.
-
Set Up Assay Plate: To separate wells, add your enzyme at its standard concentration. Include "Substrate Only" controls for each substrate concentration.
-
Initiate Reaction: Add the different substrate concentrations to the appropriate wells.
-
Incubate and Stop: Incubate for your standard time and temperature, then add the stop solution.
-
Read and Analyze: Read the plate. Plot the signal from the enzyme-containing wells versus substrate concentration. Also, plot the signal from the "Substrate Only" wells.
-
Determine Optimal Concentration: Choose the lowest substrate concentration that gives you a strong positive signal while maintaining the lowest possible background signal.
Protocol 2: Preparation of an Effective Stop Solution
A high-pH stop solution is crucial not only to halt the enzymatic reaction but also to maximize the signal from the resulting indolyl product.
-
Reagent Preparation: Prepare a solution of 0.5 M Glycine and 0.5 M Sodium Hydroxide. A common formulation involves using a glycine-carbonate buffer.[1][3]
-
pH Adjustment: Adjust the pH of the solution to between 10.7 and 11.6 using a calibrated pH meter.[1][3] This alkaline environment is critical for stopping the acidic α-galactosidase and ensuring the chromogenic product is stable and provides a maximal signal.
-
Storage: Store the stop solution at room temperature. It is chemically stable for several months.
-
Application: To stop the reaction, add the stop solution in a volume at least equal to the reaction volume (e.g., add 100 µL of stop solution to a 100 µL reaction). Mix immediately and thoroughly.
Frequently Asked Questions (FAQs)
Q: Can components in my sample (e.g., cell lysate, tissue homogenate) cause high background? A: Yes. Some biological samples may contain interfering substances. Always run a "sample only" control (your sample in assay buffer without substrate) to check for intrinsic color or fluorescence. If this control is high, you may need to dilute your sample further or consider a sample purification step.[5]
Q: How long should I incubate my assay? A: Incubation time is a trade-off. Longer incubations can increase the signal from low-activity samples, but they also provide more time for non-enzymatic background to develop. You should optimize the incubation time to find a window where the enzymatic reaction is proceeding linearly and the background remains low. Typical incubation times range from 30 to 120 minutes at 37°C.[3][6][12]
Q: My substrate is X-α-Gal, but I've seen protocols for other substrates like 4-MUG. Does this advice apply? A: The principles are broadly applicable. Both indolyl (X-α-Gal) and umbelliferyl (4-Methylumbelliferyl-α-D-galactopyranoside, or 4-MUG) substrates are used to measure α-galactosidase activity.[2] While 4-MUG is a fluorogenic substrate, it is also subject to non-enzymatic hydrolysis due to pH and temperature instability.[1][6] The control and optimization strategies described here are best practices for virtually all enzyme assays.
References
-
High Throughput Screening for Inhibitors of Alpha-Galactosidase. (n.d.). National Institutes of Health. [Link]
-
Optimization of the GLA assay. (a) GLA activity at different pH values... (n.d.). ResearchGate. [Link]
-
Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements. (2021). National Institutes of Health. [Link]
-
High Throughput Screening for Inhibitors of Alpha-Galactosidase. (2010). ResearchGate. [Link]
-
Reversing Pathology in an Aggravated Fabry Mouse Model Using Low-Dose Engineered Human Alpha-Galactosidase A AAV Gene Therapy. (n.d.). National Institutes of Health. [Link]
-
Optimal pH of the recombinant α-galactosidase. The optimal pH was... (n.d.). ResearchGate. [Link]
-
X-Alpha-Gal. (n.d.). Glycosynth. [Link]
-
Effect of varying substrate concentrations under enzyme assay... (n.d.). ResearchGate. [Link]
-
A statistical strategy for optimizing the production of α-galactosidase by a newly isolated Aspergillus niger NRC114 and assessing its efficacy in improving soymilk properties. (2022). National Institutes of Health. [Link]
-
High Molecular Weight α-Galactosidase from the Novel Strain Aspergillus sp. D-23 and Its Hydrolysis Performance. (n.d.). MDPI. [Link]
-
X-alpha-Gal. (n.d.). Pure Science. [Link]
-
X-gal. (n.d.). Wikipedia. [Link]
-
Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements. (2021). MDPI. [Link]
-
Effect of pH (A) and temperature (B) on the activity of αgalactosidase... (n.d.). ResearchGate. [Link]
-
Optimization of fermentation parameters and enzyme immobilization of alpha-galactosidase isolated from different bacteria. (n.d.). International Journal of Current Microbiology and Applied Sciences. [Link]
-
X-α-Gal Protocol-at-a-Glance. (2003). Takara Bio. [Link]
-
Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements. (2021). ResearchGate. [Link]
-
Synthesis and characterization of a new fluorogenic substrate for alpha-galactosidase. (n.d.). National Institutes of Health. [Link]
-
The Effect of Substrate Concentration on Enzyme Activity. (2016). TSFX. [Link]
-
Substrate specificity and kinetic properties of α-galactosidases from Vicia faba. (n.d.). National Institutes of Health. [Link]
Sources
- 1. High Throughput Screening for Inhibitors of Alpha-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reversing Pathology in an Aggravated Fabry Mouse Model Using Low-Dose Engineered Human Alpha-Galactosidase A AAV Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. revvity.com [revvity.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. purescience.com.au [purescience.com.au]
- 8. takarabio.com [takarabio.com]
- 9. Glycosynth - - X-Alpha-Gal [glycosynth.co.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Substrate specificity and kinetic properties of α-galactosidases from Vicia faba - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of 6-Chloro-3-indolyl alpha-D-galactopyranoside for in vitro assays
Welcome to the technical support center for 6-Chloro-3-indolyl α-D-galactopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for its use in in vitro assays. As your dedicated support partner, we aim to empower you with the knowledge to overcome common challenges and ensure the success of your experiments.
Understanding the Reagent: The Chemistry of Color
6-Chloro-3-indolyl α-D-galactopyranoside is a chromogenic substrate for the enzyme α-galactosidase. The principle of its application lies in a straightforward enzymatic reaction. When α-galactosidase is present and active, it cleaves the glycosidic bond of the substrate. This cleavage releases the 6-chloro-3-indolyl moiety, which then undergoes oxidation and dimerization to form an insoluble, intensely colored red or rose precipitate. This localized color change provides a clear visual indicator of enzyme activity.
The choice of this substrate is often driven by its ability to produce a distinct color, which can be advantageous in various screening and detection assays, including the identification of specific microorganisms like Salmonella.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve 6-Chloro-3-indolyl α-D-galactopyranoside?
The solubility of 6-Chloro-3-indolyl α-D-galactopyranoside is a critical first step for any successful assay. Based on available data and our experience, we recommend the following solvents:
-
N,N-Dimethylformamide (DMF): This is the most recommended solvent, with a reported solubility of 5%.[1] It is highly effective for preparing concentrated stock solutions.
-
Methanol: The beta-anomer is soluble in methanol, suggesting that the alpha-anomer may also have some solubility. However, it is generally less effective than DMF or DMSO for preparing high-concentration stock solutions.
Note: This compound is insoluble in water.
Q2: How should I prepare a stock solution of 6-Chloro-3-indolyl α-D-galactopyranoside?
Preparing a stable and accurate stock solution is paramount. Here is a validated protocol for preparing a 50 mg/mL stock solution in DMF:
Protocol for Preparing a 50 mg/mL Stock Solution
-
Weighing: Accurately weigh 50 mg of 6-Chloro-3-indolyl α-D-galactopyranoside powder in a suitable chemical-resistant tube.
-
Dissolving: Add 1 mL of high-purity DMF to the tube.
-
Vortexing: Vortex the solution at room temperature until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.
-
Storage: Store the stock solution in a tightly sealed, light-protecting (amber) vial at -20°C. For long-term storage, overlaying the solution with an inert gas like nitrogen or argon is recommended to prevent oxidation.[1]
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 50 mg/mL stock solution.
Q3: What are the recommended storage conditions for the powder and stock solutions?
Proper storage is crucial to maintain the integrity of the reagent.
-
Powder: Store the lyophilized powder at -20°C in a desiccated, dark environment.[1] The compound is sensitive to moisture and light.
-
Stock Solution: Store the stock solution at -20°C, protected from light.[1] Under these conditions, the solution is stable for several months. If you observe any color change in the stock solution, it is an indication of degradation, and the solution should be discarded.
Troubleshooting Guide
Problem 1: No or Weak Color Development
This is one of the most common issues encountered in the lab. Here’s a systematic approach to troubleshooting this problem:
| Possible Cause | Explanation | Recommended Solution |
| Inactive Enzyme | The α-galactosidase may have lost its activity due to improper storage, handling, or the presence of inhibitors. | Run a positive control with a known active enzyme to confirm its functionality. Ensure the enzyme is stored at the correct temperature and handled according to the manufacturer's instructions. |
| Incorrect Buffer pH | Enzyme activity is highly dependent on pH. The optimal pH for α-galactosidase can vary depending on its source. | Verify the pH of your assay buffer. The optimal pH for many α-galactosidases is in the acidic range (e.g., pH 4.5-6.5). |
| Sub-optimal Temperature | The enzymatic reaction rate is temperature-dependent. | Ensure your assay is performed at the optimal temperature for the enzyme, typically 37°C.[2] |
| Presence of Inhibitors | Certain ions or compounds in your sample or buffer can inhibit enzyme activity. For example, some metal ions like Fe³⁺ can completely inhibit α-galactosidase.[3] | Review the composition of your sample and buffer for known inhibitors. Consider a buffer exchange or sample purification step. |
| Insufficient Substrate Concentration | The concentration of the substrate may be too low to produce a visible color change. | Increase the working concentration of 6-Chloro-3-indolyl α-D-galactopyranoside in your assay. Titrate the substrate to find the optimal concentration for your specific conditions. |
Troubleshooting Workflow for Weak/No Color
Caption: Systematic troubleshooting for weak or no color development.
Problem 2: High Background Signal
A high background can mask the true signal from your experiment. Here are some potential causes and their solutions:
| Possible Cause | Explanation | Recommended Solution |
| Spontaneous Substrate Hydrolysis | Although generally stable, the substrate can undergo slow, spontaneous hydrolysis, especially if the stock solution is old or improperly stored. | Prepare a fresh stock solution of 6-Chloro-3-indolyl α-D-galactopyranoside. Always include a "no-enzyme" control in your assay to measure the background signal. |
| Contaminating Enzyme Activity | Your sample may contain endogenous enzymes that can cleave the substrate. | Run a control with your sample and a known inhibitor of α-galactosidase to see if the background signal is reduced. If so, sample purification may be necessary. |
| Light Exposure | The indolyl product is sensitive to light, which can lead to non-enzymatic color formation. | Perform the assay in a dark or low-light environment, and protect your assay plate from direct light exposure. |
Problem 3: Precipitate Formation in the Assay Well
While the colored product is an insoluble precipitate, excessive or premature precipitation can interfere with accurate measurements.
| Possible Cause | Explanation | Recommended Solution |
| High Enzyme Concentration | A very high concentration of α-galactosidase can lead to rapid and dense precipitate formation, which can be difficult to quantify. | Reduce the concentration of the enzyme in your assay. Perform a titration to find an enzyme concentration that gives a linear response over time. |
| Solvent Incompatibility | Adding a high concentration of the organic solvent (e.g., DMF) from the stock solution to the aqueous assay buffer can cause the substrate to precipitate before it is cleaved by the enzyme. | Keep the final concentration of the organic solvent in the assay well as low as possible, typically below 1%. Prepare a more dilute working solution of the substrate if necessary. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 329.73 g/mol | [4] |
| Solubility in DMF | 5% (50 mg/mL) | [1] |
| Solubility in Water | Insoluble | |
| Storage Temperature (Powder) | -20°C | [1] |
| Storage Temperature (Stock Solution) | -20°C | [1] |
References
-
Glycosynth. 6-Chloro-3-indolyl alpha-D-galactopyranoside. [Link]
-
PubChem. This compound. [Link]
-
MDPI. Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements. [Link]
-
NIH. Isolation and Identification of an α-Galactosidase-Producing Lactosphaera pasteurii Strain and Its Enzymatic Expression Analysis. [Link]
-
ResearchGate. No yellow color formation in alpha Glucosidase Inhibition Assay though colour is developing in control?. [Link]
-
NIH. High Throughput Screening for Inhibitors of Alpha-Galactosidase. [Link]
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Identification of an α-Galactosidase-Producing Lactosphaera pasteurii Strain and Its Enzymatic Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C14H16ClNO6 | CID 10286594 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 6-Chloro-3-indolyl-α-D-galactopyranoside (S-Gal) Microbial Screening
Welcome to the technical support center for the use of 6-Chloro-3-indolyl-α-D-galactopyranoside (S-Gal) in microbial screening assays. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to empower you to achieve accurate and reliable results in your experiments by understanding the nuances of this chromogenic substrate.
I. Frequently Asked Questions (FAQs)
Q1: What is 6-Chloro-3-indolyl-α-D-galactopyranoside (S-Gal) and how does it work?
A1: 6-Chloro-3-indolyl-α-D-galactopyranoside, often referred to as S-Gal or Salmon-Gal, is a chromogenic substrate used to detect the activity of the enzyme α-galactosidase in microbial colonies.[1] When α-galactosidase cleaves the glycosidic bond in S-Gal, it releases 6-chloro-3-hydroxyindole. This molecule then undergoes oxidative dimerization to form an insoluble, salmon-pink colored precipitate.[2] This distinct color allows for the visual identification of microbial colonies expressing α-galactosidase activity.
Q2: What is the primary application of S-Gal in microbial screening?
A2: S-Gal is primarily used as an alternative to X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) for the detection of β-galactosidase activity in "blue-white" screening of bacterial colonies. The resulting salmon-pink colonies can offer a different color contrast, which may be advantageous in certain screening contexts.[3][4]
Q3: Can S-Gal produce false positive results?
A3: Yes, false positives can occur with S-Gal, as with other chromogenic substrates. A false positive is a result where a microbial colony develops a color similar to a true positive, but does not actually possess the target α-galactosidase activity. These can arise from several factors, including the presence of other microbial enzymes with cross-reactivity, or specific components in the culture medium that interfere with the assay.
Q4: How does S-Gal compare to other chromogenic substrates like X-Gal?
A4: S-Gal and X-Gal are both indolyl-based chromogenic substrates that are cleaved by galactosidases to produce a colored precipitate. The primary difference is the resulting color: S-Gal produces a salmon-pink precipitate, while X-Gal produces a blue one.[2][3][4] The choice between them often comes down to user preference for color contrast against the background of microbial colonies and the specific microbial species being screened. Some studies suggest that combinations of S-Gal with tetrazolium salts can offer increased sensitivity compared to traditional X-Gal formulations.[1][5][6]
Q5: What are the optimal storage and handling conditions for S-Gal?
A5: S-Gal powder should be stored at -20°C in a desiccated environment to prevent degradation.[7] Solutions of S-Gal are typically prepared in a solvent like N,N-dimethylformamide (DMF) and should also be stored at -20°C, protected from light. It is recommended to prepare fresh solutions for optimal performance.
II. Troubleshooting Guide: False Positives and Other Common Issues
This guide provides a systematic approach to identifying and resolving common issues encountered during microbial screening with S-Gal, with a primary focus on addressing false positives.
Issue 1: Appearance of Unexpectedly Colored or Pale Pink Colonies (Potential False Positives)
Underlying Causes and Solutions:
-
Cross-reactivity with other microbial enzymes: Some non-α-galactosidase enzymes, such as certain esterases or other glycosidases, may exhibit promiscuous activity and cleave S-Gal, leading to a colored product. This is a known phenomenon with indolyl-based substrates.[8]
-
Troubleshooting Steps:
-
Perform a Confirmatory Assay: The most reliable way to confirm true α-galactosidase activity is to use a secondary assay with a different substrate. The ONPG (o-nitrophenyl-β-D-galactopyranoside) assay is a widely accepted method for quantifying β-galactosidase activity and can be adapted for α-galactosidase.[9][10][11] True positive colonies will show activity in both S-Gal and ONPG assays.
-
Genetic Confirmation: If possible, sequence the relevant gene(s) in the suspect colonies to confirm the presence of a functional α-galactosidase gene.
-
-
-
Influence of Culture Media Components: Certain components in the growth medium can interfere with the S-Gal reaction.
-
High background: Some complex media components, like yeast extract or peptones, can sometimes lead to a general darkening or slight coloration of the agar, making it difficult to distinguish true positives.[12][13][14]
-
Troubleshooting Steps:
-
Use a Defined Medium: If possible, switch to a minimal or defined medium to reduce the complexity of media components.
-
Optimize S-Gal Concentration: Titrate the concentration of S-Gal in your plates. Using the lowest effective concentration can help minimize background coloration.
-
Run a Media Blank Control: Prepare and incubate a plate with the medium and S-Gal but without any microorganisms to check for spontaneous degradation or color change of the substrate.
-
-
-
Sub-optimal pH of the Medium: The activity of α-galactosidase and the stability of the S-Gal substrate are pH-dependent. The optimal pH for most bacterial β-galactosidases is around 7.0.[15] Deviations from the optimal pH can affect enzyme activity and potentially lead to ambiguous results.
-
Troubleshooting Steps:
-
Verify Media pH: Ensure the final pH of your agar medium is within the optimal range for the target enzyme (typically pH 6.8-7.2 for bacterial α-galactosidase).
-
Buffer the Medium: Use a well-buffered medium to prevent significant pH shifts during microbial growth.
-
-
Issue 2: High Background Coloration on the Plate
Underlying Causes and Solutions:
-
Spontaneous Degradation of S-Gal: Prolonged exposure to light and elevated temperatures can cause S-Gal to degrade, leading to a background color on the plate.
-
Troubleshooting Steps:
-
Protect from Light: Store S-Gal stock solutions and prepared plates in the dark.
-
Prepare Fresh Plates: Use freshly prepared plates for your experiments.
-
-
-
Contamination of Reagents: Contamination of the S-Gal stock solution or media components with α-galactosidase-producing microorganisms can lead to widespread coloration.
-
Troubleshooting Steps:
-
Filter-Sterilize S-Gal Solution: Filter-sterilize the S-Gal stock solution before adding it to the sterile, cooled agar medium.
-
Aseptic Technique: Ensure strict aseptic technique is followed during media preparation and plating.
-
-
III. Experimental Protocols
Protocol 1: Confirmatory ONPG Assay for α-Galactosidase Activity in Microbial Colonies
This protocol allows for a quantitative or semi-quantitative confirmation of α-galactosidase activity in colonies that appear positive on S-Gal plates.
Materials:
-
Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)
-
ONPG solution (4 mg/mL in Z-buffer)
-
Chloroform
-
0.1% SDS (Sodium Dodecyl Sulfate)
-
1 M Na2CO3 (Sodium Carbonate)
-
Microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Inoculate Cultures: Pick suspect colonies from the S-Gal plate and inoculate them into 5 mL of appropriate liquid culture medium. Grow overnight at the optimal temperature with shaking.
-
Cell Lysis:
-
Transfer 1 mL of the overnight culture to a microcentrifuge tube.
-
Add 100 µL of chloroform and 50 µL of 0.1% SDS.
-
Vortex for 10 seconds to lyse the cells.
-
-
Enzymatic Reaction:
-
Add 700 µL of Z-buffer to the lysed cell suspension.
-
Add 200 µL of the ONPG solution to start the reaction.
-
Incubate at 37°C and monitor for the development of a yellow color.
-
-
Stop Reaction: Once a sufficient yellow color has developed, stop the reaction by adding 500 µL of 1 M Na2CO3.
-
Quantification:
-
Centrifuge the tubes at high speed for 5 minutes to pellet the cell debris.
-
Transfer the supernatant to a clean cuvette and measure the absorbance at 420 nm (OD420).
-
A significant increase in OD420 compared to a negative control (a colony that was white on the S-Gal plate) confirms α-galactosidase activity.
-
Protocol 2: Preparation of S-Gal Plates for Microbial Screening
Materials:
-
Autoclaved microbial growth medium (e.g., LB agar)
-
S-Gal stock solution (20 mg/mL in DMF)
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) stock solution (100 mg/mL in water, filter-sterilized) - if required for induction
-
Appropriate antibiotic stock solution - if required
Procedure:
-
Prepare Agar Medium: Autoclave the desired agar medium and cool it to 45-50°C in a water bath.
-
Add Supplements:
-
If using an antibiotic, add it to the cooled agar.
-
If induction is required, add IPTG to a final concentration of 0.1-1.0 mM.
-
Aseptically add the S-Gal stock solution to a final concentration of 20-40 µg/mL. Swirl the flask gently to mix thoroughly, avoiding the introduction of air bubbles.
-
-
Pour Plates: Pour the S-Gal containing agar into sterile petri dishes.
-
Storage: Allow the plates to solidify at room temperature, and then store them at 4°C in the dark for up to two weeks.
IV. Visualizations
Diagram 1: S-Gal Enzymatic Reaction Pathway
Caption: The enzymatic cleavage of S-Gal by α-galactosidase and subsequent oxidative dimerization to form a colored precipitate.
Diagram 2: Troubleshooting Workflow for Potential False Positives
Caption: A stepwise decision-making process for troubleshooting potential false positive results in S-Gal microbial screening.
V. References
-
Beta-galactosidase enzyme assay. (n.d.). Retrieved January 14, 2026, from [Link]
-
42: Beta-Galactosidase Test (ONPG) - Biology LibreTexts. (2021, August 1). Retrieved January 14, 2026, from [Link]
-
(PDF) A practical method for screening for beta-galactosidase secreting microbial colonies. (2025, August 7). Retrieved January 14, 2026, from [Link]
-
(PDF) -Galactosidase Assay. (2025, August 10). Retrieved January 14, 2026, from [Link]
-
STUDY OF PH AND TEMPERATURE ON THE ACTIVITY OF BETA GALACTOSIDASE ENZYME FROM FUNGI - Jetir.Org. (n.d.). Retrieved January 14, 2026, from [Link]
-
Colony Lift Colorimetric Assay for β-Galactosidase Activity - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Case report: Enteral nutritional supplement as a likely cause of false-positive galactomannan testing - PubMed. (2013, December 16). Retrieved January 14, 2026, from [Link]
-
Chromogenic hydroxyanthraquinone-based enzyme substrates for the detection of microbial β-d-galactosidase, β-d-glucuronidase and β-d-ribosidase - NIH. (2025, February 7). Retrieved January 14, 2026, from [Link]
-
Heterologous Production, Purification and Characterization of Two Cold-Active β-d-Galactosidases with Transglycosylation Activity from the Psychrotolerant Arctic Bacterium Arthrobacter sp. S3* Isolated from Spitsbergen Island Soil - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
-
ONPG Test - Principle, Procedure, Uses and Interpretation - MicrobiologyInfo.com. (2022, August 10). Retrieved January 14, 2026, from [Link]
-
Effects of the composition of bacteriological growth media on a chemiluminometric assay of beta-galactosidase in Escherichia coli - PubMed. (1997, May-June). Retrieved January 14, 2026, from [Link]
-
Impact of Media Components on CQAs of Monoclonal Antibodies | BioPharm International. (2017, September 1). Retrieved January 14, 2026, from [Link]
-
Elisa troubleshooting tips – High background - Blog | ARP American Research Products, Inc. (n.d.). Retrieved January 14, 2026, from [Link]
-
ELISA Troubleshooting: High Background | Sino Biological. (n.d.). Retrieved January 14, 2026, from [Link]
-
Detection of β-Gal activity using assays based on two chromogenic... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
6-Chloro-3-Indolyl-β-D-Galactopyranoside. (n.d.). Retrieved January 14, 2026, from [Link]
-
A fast and sensitive alternative for β-galactosidase detection in mouse embryos - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
An improved method with high sensitivity and low background in detecting low β-galactosidase expression in mouse embryos - PubMed Central. (2017, May 5). Retrieved January 14, 2026, from [Link]
-
Genotypic false detections from blood culture bottles: Are we only seeing the tip of the iceberg? (n.d.). Retrieved January 14, 2026, from [Link]
-
The Ultimate Guide to Troubleshooting Microplate Assays - Bitesize Bio. (2024, October 2). Retrieved January 14, 2026, from [Link]
-
LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
-
Modified Enzyme Substrates for the Detection of Bacteria: A Review - MDPI. (2020, August 13). Retrieved January 14, 2026, from [Link]
-
Peculiarities and systematics of microbial diglycosidases, and their applications in food technology - Notables de la Ciencia - CONICET. (n.d.). Retrieved January 14, 2026, from [Link]
-
Preventing false positive transformation in bacteria - ResearchGate. (2021, February 19). Retrieved January 14, 2026, from [Link]
-
Scanning assay of beta-galactosidase activity - PubMed. (2012, November-December). Retrieved January 14, 2026, from [Link]
-
Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background. (2025, October 24). Retrieved January 14, 2026, from [Link]
-
Distinct Roles of β-Galactosidase Paralogues of the Rumen Bacterium Mannheimia succiniciproducens - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Structure-reactivity relationships for beta-galactosidase (Escherichia coli, lac Z). 2. Reactions of the galactosyl-enzyme intermediate with alcohols and azide ion - PubMed. (1995, September 19). Retrieved January 14, 2026, from [Link]
-
Measuring β-Galactosidase Activity in Bacteria: Cell Growth, Permeabilization, and Enzyme Assays in 96-Well Arrays | Request PDF - ResearchGate. (2025, August 9). Retrieved January 14, 2026, from [Link]
-
Overview and assessment of the histochemical methods and reagents for the detection of β-galactosidase activity in transgenic animals - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
-
Measuring β-Galactosidase Activity in Gram-Positive Bacteria Using a Whole-Cell Assay with MUG as a Fluorescent Reporter | Request PDF - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Measuring beta-galactosidase activity in bacteria: cell growth, permeabilization, and enzyme assays in 96-well arrays. - Semantic Scholar. (n.d.). Retrieved January 14, 2026, from [Link]
Sources
- 1. A fast and sensitive alternative for β-galactosidase detection in mouse embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. repository.karyailmiah.trisakti.ac.id [repository.karyailmiah.trisakti.ac.id]
- 4. Investigating Factors of False-Positive Results of Aspergillus Galactomannan Assay: A Case–Control Study in Intensive Care Units - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved method with high sensitivity and low background in detecting low β-galactosidase expression in mouse embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview and assessment of the histochemical methods and reagents for the detection of β-galactosidase activity in transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. mdpi.com [mdpi.com]
- 9. Screening and characterization of β-galactosidase activity in lactic acid bacteria for the valorization of acid whey - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. A Simple Quantitative Assay for Measuring β-Galactosidase Activity Using X-Gal in Yeast-Based Interaction Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arp1.com [arp1.com]
- 14. sinobiological.com [sinobiological.com]
- 15. jetir.org [jetir.org]
Technical Support Center: Optimizing 6-Chloro-3-indolyl α-D-galactopyranoside Reactions
Welcome to the technical support resource for optimizing reactions using 6-Chloro-3-indolyl α-D-galactopyranoside (X-α-Gal). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions regarding the use of this chromogenic substrate for the detection of α-galactosidase activity.
Introduction to X-α-Gal Reactions
6-Chloro-3-indolyl α-D-galactopyranoside is a chromogenic substrate for the enzyme α-galactosidase (EC 3.2.1.22)[1][2]. The enzymatic reaction involves the hydrolysis of the α-galactoside bond, releasing galactose and 6-chloro-3-indoxyl. The subsequent dimerization and oxidation of the 6-chloro-3-indoxyl molecule results in the formation of a vibrant, insoluble blue precipitate. This distinct color change provides a clear visual indicator of α-galactosidase activity and is widely used in various applications, including yeast two-hybrid screening to detect MEL1 gene activation and for differentiating α-galactosidase-positive microbial strains[3][4][5].
The efficiency and accuracy of assays employing X-α-Gal are critically dependent on the reaction conditions. The buffer composition, pH, temperature, and presence of potential inhibitors or activators can significantly influence the enzymatic activity of α-galactosidase. This guide will provide detailed insights into optimizing these parameters to ensure reliable and reproducible results.
Enzymatic Reaction Workflow
The fundamental workflow for a typical X-α-Gal assay involves the preparation of the substrate, incubation with the enzyme source, and subsequent observation of color development. The following diagram illustrates this process.
Caption: General workflow for an X-α-Gal based enzymatic assay.
Frequently Asked Questions (FAQs)
What is the optimal pH for α-galactosidase activity with X-α-Gal?
The optimal pH for α-galactosidase is highly dependent on its source. There is no single universal optimal pH. For instance, fungal and yeast α-galactosidases generally exhibit optimal activity in acidic conditions, typically between pH 3.5 and 5.0[1][6]. Conversely, bacterial α-galactosidases often function best in a pH range of 6.0 to 7.5[6][7]. Human lysosomal α-galactosidase has an acidic pH optimum, around 4.5, which is consistent with its localization within the lysosome[8]. It is crucial to determine the pH optimum for your specific enzyme or experimental system.
| Source of α-Galactosidase | Typical Optimal pH Range | References |
| Fungal (e.g., Aspergillus, Trichoderma) | 3.5 - 6.0 | [1][6] |
| Yeast (e.g., Saccharomyces) | 4.5 - 6.5 | [9] |
| Bacterial (e.g., Bacillus, Lactobacillus) | 6.0 - 7.5 | [7][10] |
| Plant | 4.0 - 5.5 | [9] |
| Human (lysosomal) | 4.5 - 5.9 | [8] |
Which buffer system should I use?
The choice of buffer should correspond to the optimal pH of the enzyme.
-
Citrate or Acetate buffers are commonly used for enzymes with acidic pH optima (pH 4.0-6.0)[10][11].
-
Phosphate buffers are suitable for enzymes with optimal activity in the neutral pH range (pH 6.0-7.5)[10].
-
A citrate-phosphate buffer can be a good choice as it covers a broad pH range and is effective for many α-galactosidases[6].
The buffer concentration is typically maintained between 50-100 mM.
How should I prepare and store the X-α-Gal stock solution?
X-α-Gal is not readily soluble in water. A stock solution is typically prepared at a concentration of 20 mg/mL in N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[3][12]. It is important to store this stock solution at -20°C in a light-protected container, such as a glass or polypropylene bottle[3][12]. Under these conditions, the solution is stable for several months. Discard the solution if it turns pink, as this indicates degradation[12].
What is the optimal reaction temperature?
Similar to pH, the optimal temperature for α-galactosidase activity varies depending on the source of the enzyme. Many α-galactosidases function well at 37°C. However, enzymes from thermophilic organisms can have much higher optimal temperatures, ranging from 50°C to 75°C[1][6][9]. It is recommended to consult the literature for the specific enzyme you are using or to perform a temperature optimization experiment.
Are there any known inhibitors of α-galactosidase I should be aware of?
Yes, several substances can inhibit α-galactosidase activity. The end-product of the reaction, galactose , can act as a competitive inhibitor[9]. Certain metal ions, such as Cu²⁺, Hg²⁺, and Zn²⁺ , have also been shown to inhibit enzyme activity[1][9]. If your sample contains these substances, it may be necessary to remove them through dialysis or other purification methods. Additionally, specific small molecule inhibitors like 1-deoxygalactonojirimycin (DGJ) are known to potently inhibit α-galactosidase[8].
Troubleshooting Guide
This section addresses common problems encountered during X-α-Gal reactions, their probable causes, and recommended solutions.
Problem 1: No or Weak Color Development
| Potential Cause | Explanation | Solution |
| Inactive Enzyme | The enzyme may have denatured due to improper storage, handling, or the presence of proteases in the sample. | Ensure proper storage of the enzyme at the recommended temperature. Use protease inhibitors in your sample preparation if applicable. |
| Suboptimal pH or Temperature | The reaction buffer pH or incubation temperature is outside the optimal range for the enzyme, leading to low activity. | Verify the pH of your buffer. Perform a pH and temperature optimization experiment for your specific enzyme. Refer to the table in the FAQ section for typical ranges. |
| Presence of Inhibitors | The reaction may be inhibited by components in your sample, such as galactose or heavy metal ions[1][9]. | If possible, purify your enzyme or dialyze your sample against the reaction buffer to remove potential inhibitors. Run a control with a known active enzyme to confirm buffer integrity. |
| Incorrect Substrate Concentration | The concentration of X-α-Gal in the reaction may be too low. | Ensure the final concentration of X-α-Gal is sufficient. A typical starting point is 40-80 µg/mL in the final reaction volume. |
| Insufficient Incubation Time | The reaction may not have been incubated long enough for a visible color to develop, especially with low enzyme concentrations. | Increase the incubation time. Monitor the reaction at several time points to determine the optimal duration. |
Problem 2: High Background Color
High background refers to the development of blue color in negative controls or uniformly across the assay plate, which can mask the true signal.
| Potential Cause | Explanation | Solution |
| Contamination of Reagents | One or more of the reagents (buffer, water, enzyme preparation) may be contaminated with α-galactosidase or microbial growth. | Use fresh, sterile reagents. Filter-sterilize your buffers. Always run a "no-enzyme" control to check for reagent contamination. |
| Spontaneous Substrate Hydrolysis | Prolonged incubation at non-optimal pH or high temperatures can lead to the slow, non-enzymatic breakdown of X-α-Gal. | Optimize the incubation time to be as short as necessary to detect a true signal. Ensure the reaction pH is within the stable range for the substrate. |
| Non-Specific Binding | In assays involving cell lysates or complex biological samples, other components may non-specifically interact with the substrate or vessel, leading to false positives[13]. | Add a non-ionic detergent like Tween-20 (0.01% - 0.05%) to the reaction buffer to reduce non-specific binding[8][13]. |
| Impure Substrate | The X-α-Gal powder or stock solution may be degraded or contain impurities. | Use high-quality X-α-Gal from a reputable supplier. Store the stock solution properly at -20°C and protected from light[3][12]. |
Problem 3: Inconsistent or Irreproducible Results
| Potential Cause | Explanation | Solution |
| Pipetting Inaccuracies | Small variations in the volumes of enzyme or substrate can lead to significant differences in results, especially when working with small volumes. | Calibrate your pipettes regularly. Use positive displacement pipettes for viscous solutions. Prepare a master mix of reagents to be added to all wells to minimize pipetting errors. |
| Temperature Fluctuations | Inconsistent temperature across the incubation plate or between experiments can affect the rate of the enzymatic reaction. | Use a calibrated incubator or water bath. Ensure that all components have reached the reaction temperature before starting the assay. |
| Variability in Sample Preparation | Differences in how samples are prepared between experiments can introduce variability. | Standardize your sample preparation protocol. Ensure consistent lysis efficiency, protein concentration, and handling of all samples. |
| Reaction Timing | Inconsistent start and stop times for the reaction, especially in kinetic assays, will lead to variable results. | Use a multichannel pipette to start reactions simultaneously. Stop the reaction decisively, for example, by adding a stop solution (e.g., 0.5 M sodium carbonate) to raise the pH and inactivate the enzyme[11]. |
Troubleshooting Decision Tree
The following diagram provides a logical workflow for troubleshooting common issues with X-α-Gal assays.
Caption: A decision tree for troubleshooting X-α-Gal reactions.
References
-
Aslanidis, C., et al. (n.d.). High Throughput Screening for Inhibitors of Alpha-Galactosidase. PMC - NIH. Available at: [Link]
-
Takara Bio. (2003). X-α-Gal Protocol-at-a-Glance. Available at: [Link]
-
ResearchGate. (n.d.). Effect of pH (A) and temperature (B) on the activity of α-galactosidase.... Available at: [Link]
-
ResearchGate. (n.d.). Effect of pH on α-galactosidase activity (•) and stability ( ). Available at: [Link]
-
StudyCorgi. (2024). Effects of PH on Alpha Galactosidase Enzyme. Available at: [Link]
-
ResearchGate. (n.d.). Effect of pH on α-galactosidase activity (A) and β-galactosidase activity (B). Available at: [Link]
-
Hindawi. (n.d.). Extracellular α-Galactosidase from Trichoderma sp. (WF-3): Optimization of Enzyme Production and Biochemical Characterization. Available at: [Link]
-
MDPI. (n.d.). High Molecular Weight α-Galactosidase from the Novel Strain Aspergillus sp. D-23 and Its Hydrolysis Performance. Available at: [Link]
-
MDPI. (2021). Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements. Available at: [Link]
-
ScienceDirect. (n.d.). Purification, characterization of α-galactosidase from a novel Bacillus megaterium VHM1, and its applications in the. Available at: [Link]
-
American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Available at: [Link]
-
Bioline. (n.d.). X-GAL. Available at: [Link]
-
HistoSure. (n.d.). FAQ – Why do I have high background or non-specific staining?. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. takarabio.com [takarabio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. X-alpha-Gal | TargetMol [targetmol.com]
- 6. Extracellular α-Galactosidase from Trichoderma sp. (WF-3): Optimization of Enzyme Production and Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High Throughput Screening for Inhibitors of Alpha-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jabonline.in [jabonline.in]
- 11. mdpi.com [mdpi.com]
- 12. bioline.com [bioline.com]
- 13. arp1.com [arp1.com]
Validation & Comparative
Validating alpha-galactosidase assay results obtained with 6-Chloro-3-indolyl alpha-D-galactopyranoside
An Application Scientist's Guide to Assay Validation: A Comparative Analysis of 6-Chloro-3-indolyl α-D-galactopyranoside and Other Common Substrates for α-Galactosidase
Introduction: The Role of α-Galactosidase and the Imperative for Robust Assays
Alpha-galactosidase (α-Gal) is a critical lysosomal enzyme that catalyzes the hydrolysis of terminal α-galactosyl moieties from glycolipids and glycoproteins.[1][2] Its deficiency leads to the rare genetic disorder Fabry disease, characterized by the accumulation of globotriaosylceramide (Gb3) in various tissues. Beyond its clinical significance, α-galactosidase is a workhorse in biotechnology, used in applications ranging from improving the nutritional quality of animal feed to modifying blood group antigens.[3]
This guide provides a senior application scientist's perspective on validating α-galactosidase assays. We will focus on the unique properties of the chromogenic substrate 6-Chloro-3-indolyl α-D-galactopyranoside, comparing its performance and validation considerations against two other widely used substrates: the colorimetric p-nitrophenyl-α-D-galactopyranoside (pNPG) and the fluorometric 4-methylumbelliferyl-α-D-galactopyranoside (MUG).
The Chromogenic Substrate: 6-Chloro-3-indolyl α-D-galactopyranoside
6-Chloro-3-indolyl α-D-galactopyranoside is a specialized substrate used to detect α-galactosidase activity.[5][6] Its mechanism is analogous to the more commonly known X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) used for β-galactosidase detection.[7]
Mechanism of Action: The assay principle relies on a two-step reaction:
-
Enzymatic Cleavage: α-Galactosidase hydrolyzes the glycosidic bond, releasing D-galactose and a 6-chloro-3-indoxyl molecule.
-
Oxidative Dimerization: The liberated 6-chloro-3-indoxyl is unstable and, in the presence of oxygen, undergoes rapid oxidative dimerization. This forms an intensely colored, water-insoluble indigo derivative, 5,5'-dichloro-diindigo, which precipitates at the site of enzymatic activity.
This mechanism results in a distinct, localized color, making it an excellent tool for applications where spatial detection of enzyme activity is required, such as in histochemistry, colony lifts, or native polyacrylamide gel electrophoresis (PAGE) activity staining.[8]
The Foundation of Reliability: Assay Validation Principles
Assay validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[9] The International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), provide a globally recognized framework for this process, ensuring data integrity and reliability.[10][11] For any quantitative enzyme assay, the following core performance characteristics must be evaluated.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][10] In an enzyme assay, this means ensuring the substrate is specific to the target enzyme and that other components in the sample do not interfere with signal generation.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1] This is determined by analyzing a series of enzyme dilutions and assessing the linear relationship between concentration and signal (e.g., absorbance or fluorescence).
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][9]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11] It is often assessed via recovery studies, where a known amount of enzyme is "spiked" into a sample matrix.[1]
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).[12]
-
Intermediate Precision: Precision within-laboratory variations: different days, different analysts, different equipment, etc.[12]
-
Reproducibility: Precision between laboratories (inter-laboratory precision).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
A Practical Guide to α-Galactosidase Assay Validation
The validation process must be tailored to the substrate and the intended application. Because 6-Chloro-3-indolyl α-D-galactopyranoside produces an insoluble precipitate, it is not ideal for standard quantitative spectrophotometry in solution. Therefore, we present a validation workflow for a quantitative assay using the soluble chromogenic substrate pNPG, followed by considerations for validating methods using indolyl-based substrates.
Sources
- 1. Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemimpex.com [chemimpex.com]
- 7. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Molecular Weight α-Galactosidase from the Novel Strain Aspergillus sp. D-23 and Its Hydrolysis Performance [mdpi.com]
- 9. propharmagroup.com [propharmagroup.com]
- 10. fda.gov [fda.gov]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to α-D-Galactosidase Substrates: Alternatives to 6-Chloro-3-indolyl-α-D-galactopyranoside
Introduction: The Role and Detection of α-D-Galactosidase
α-D-Galactosidase (EC 3.2.1.22) is a glycoside hydrolase that catalyzes the cleavage of terminal α-D-galactosyl moieties from a wide range of glycoconjugates, including glycolipids and glycoproteins.[1][2] This enzymatic activity is fundamental across biology, from microbial metabolism to human lysosomal function. In the context of life sciences research, α-galactosidase is frequently employed as a reporter enzyme in yeast two-hybrid systems (MEL1 gene), a tool for detecting microbial contamination, and a diagnostic marker for lysosomal storage disorders such as Fabry disease.[2][3]
The reliable detection of α-galactosidase activity is therefore paramount. This is achieved using synthetic substrates that, upon enzymatic cleavage, produce a detectable signal—be it color, fluorescence, or light. 6-Chloro-3-indolyl-α-D-galactopyranoside, often marketed as Salmon™-α-Gal, is a chromogenic substrate that yields a distinctive salmon-pink precipitate.[4][5] While effective, the specific experimental context—such as the need for high sensitivity, quantification, or multiplexing—often necessitates the use of alternative substrates. This guide provides a comprehensive comparison of viable alternatives, supported by mechanistic insights and actionable experimental protocols.
Mechanism of Action: Indolyl-Based Chromogenic Substrates
Indolyl-based substrates like 6-Chloro-3-indolyl-α-D-galactopyranoside and its more famous cousin, X-Gal (used for β-galactosidase), share a common reaction mechanism. The process is a two-step enzymatic and chemical reaction.
-
Enzymatic Cleavage: α-Galactosidase hydrolyzes the glycosidic bond, releasing the galactose moiety and a substituted indolyl molecule (e.g., 6-chloro-3-hydroxyindole). This initial product is colorless and soluble.
-
Oxidative Dimerization: In the presence of oxygen, the indolyl intermediate spontaneously dimerizes and is oxidized to form an insoluble, colored indigo-type dye that precipitates at the site of enzymatic activity.[6][7] For 6-Chloro-3-indolyl-α-D-galactopyranoside, this dimer is a salmon-pink color.
Caption: Enzymatic cleavage and subsequent oxidative dimerization of an indolyl-based substrate.
Comparative Analysis of α-D-Galactosidase Substrates
The choice of substrate is dictated by the experimental goal. Key differentiators include the nature of the signal (colorimetric, fluorescent, luminescent), the solubility of the product, and the overall sensitivity of the assay.
Chromogenic Substrates: For Visual Screening
Chromogenic substrates are ideal for applications requiring direct visualization of enzyme activity, such as colony screening on agar plates or histochemical staining.[4][8] The resulting colored precipitate is localized to the cells expressing the enzyme.
| Substrate Name | Chemical Name | Product Color | Product Solubility | Key Applications |
| Salmon™-α-Gal | 6-Chloro-3-indolyl-α-D-galactopyranoside | Salmon-Pink | Insoluble | Microbial identification (Salmonella), reporter gene assays.[4][9] |
| X-α-Gal | 5-Bromo-4-chloro-3-indolyl-α-D-galactopyranoside | Blue | Insoluble | Yeast two-hybrid (MEL1 reporter), microbial detection.[3][10][11] |
| p-NPG | p-Nitrophenyl-α-D-galactopyranoside | Yellow | Soluble | Quantitative enzyme kinetics, biochemical assays in solution.[11][12] |
Expert Insights: While X-α-Gal is a widely used and effective substrate, producing a strong blue color, Salmon™-α-Gal offers a distinct color that can be advantageous in certain contexts, for instance, to avoid confusion with natural blue-green pigments in some organisms.[8] Unlike the indolyl substrates, p-NPG is cleaved to produce a water-soluble yellow product (p-nitrophenol), making it unsuitable for colony screening but excellent for quantitative measurements of enzyme activity in solution using a spectrophotometer.[12]
Fluorogenic Substrates: For High-Sensitivity Quantification
When low levels of enzyme activity must be detected or precisely quantified, fluorogenic substrates are the superior choice. Their signal amplification provides significantly higher sensitivity than colorimetric methods.[13]
| Substrate Name | Product Signal (Ex/Em) | Key Advantages | Common Applications |
| MUG-α-Gal | Blue Fluorescence (~360 nm / ~449 nm) | High sensitivity, well-characterized.[1][14] | Enzyme kinetics, high-throughput screening (HTS), diagnostic assays for Fabry disease.[1][13] |
| Resorufin-α-Gal | Red Fluorescence (~570 nm / ~590 nm) | Avoids blue autofluorescence from cells/compounds, low pH tolerance.[13][15] | HTS for enzyme inhibitors, assays prone to background fluorescence.[15] |
Expert Insights: The most common fluorogenic substrate is 4-Methylumbelliferyl-α-D-galactopyranoside (MUG-α-Gal), which yields a bright blue fluorescent signal upon cleavage.[14] However, a significant drawback of blue fluorophores is potential interference from the natural autofluorescence of cells, media components, or test compounds.[13] Resorufinyl-α-D-galactopyranoside circumvents this issue by shifting the emission to the red spectrum, drastically improving the signal-to-noise ratio in many HTS applications.[13][15]
Chemiluminescent Substrates: For Ultrasensitive Detection
For the utmost sensitivity, often required for detecting minute quantities of enzyme in applications like ELISAs or Western blotting, chemiluminescent substrates are unparalleled. While direct chemiluminescent substrates for α-galactosidase are less common, the principle is often applied in coupled enzyme systems. A common approach involves using an α-galactosidase conjugate that, after binding, acts on a substrate to generate a product that can be detected by a secondary system, such as horseradish peroxidase (HRP) with luminol.[16] More advanced, direct substrates like AquaSpark® are emerging, offering detection levels far exceeding traditional methods.[17]
Expert Insights: The primary advantage of chemiluminescence is its extremely high sensitivity and wide dynamic range, capable of detecting protein at the femtogram level.[16] This makes it the gold standard for quantitative immunoassays where enzyme-conjugated antibodies are used.
Experimental Protocols
The following protocols are designed to be self-validating, incorporating essential controls for trustworthy and reproducible results.
Protocol 1: Chromogenic Screening of Yeast Colonies with X-α-Gal
This protocol is designed for detecting protein-protein interactions in a GAL4-based yeast two-hybrid system where MEL1 (encoding a secreted α-galactosidase) is used as a reporter gene.[3][18]
Materials:
-
Yeast colonies on appropriate selective agar plates.
-
X-α-Gal stock solution (20 mg/mL in N,N-dimethylformamide). Store protected from light at -20°C.[10]
-
Sterile water or 1X PBS.
-
Sterile filter paper (85 mm diameter).
Procedure:
-
Prepare X-α-Gal Solution: Dilute the 20 mg/mL X-α-Gal stock solution 1:50 in sterile water to a final working concentration of 400 µg/mL.
-
Plate Overlay: Carefully lift the yeast colonies from the agar plate using a sterile filter paper.
-
Substrate Application: Place the filter paper, colony-side up, in a sterile petri dish. Pipette 1.5-2.0 mL of the working X-α-Gal solution onto the filter, ensuring it is fully saturated.
-
Incubation: Cover the petri dish and incubate at 30°C.
-
Observation: Monitor the filter for the development of a blue color. Positive interactions, which lead to the expression and secretion of α-galactosidase, will result in blue coloration around the yeast patch.[3] Color development can take from 30 minutes to several hours depending on the strength of the interaction.
-
Controls:
-
Positive Control: A yeast strain known to have a strong interaction and express MEL1.
-
Negative Control: A yeast strain with no interacting partners or a non-functional MEL1 gene.
-
Protocol 2: Quantitative Fluorometric Assay of α-Galactosidase Activity
This protocol provides a method for quantifying α-galactosidase activity in cell lysates or purified enzyme preparations using MUG-α-Gal in a 96-well plate format.
Caption: Workflow for a quantitative fluorometric α-galactosidase assay.
Materials:
-
Enzyme source (e.g., cell lysate, tissue homogenate).[1]
-
α-Gal Assay Buffer (e.g., 50 mM sodium citrate, pH 4.5).
-
MUG-α-Gal substrate solution (1 mM in Assay Buffer).
-
4-Methylumbelliferone (4-MU) Standard (1 mM stock in DMSO).
-
Stop Buffer (e.g., 0.2 M Glycine-NaOH, pH 10.5).
-
96-well black, flat-bottom microplates.
-
Fluorescence microplate reader.
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the 4-MU standard in Assay Buffer to generate concentrations from 100 µM down to 0 µM (blank).
-
Sample Preparation: Dilute your enzyme samples in ice-cold Assay Buffer to a concentration that falls within the linear range of the assay.
-
Plate Setup:
-
Add 50 µL of each 4-MU standard dilution to separate wells.
-
Add 50 µL of your diluted enzyme samples to other wells.
-
Include a "no-enzyme" control well containing 50 µL of Assay Buffer.
-
-
Reaction Initiation: Add 50 µL of the 1 mM MUG-α-Gal substrate solution to all wells (except the standards, to which you add 50 µL of Assay Buffer).
-
Incubation: Incubate the plate at 37°C for 15-60 minutes, protected from light. The optimal time depends on enzyme concentration and should be determined empirically.
-
Reaction Termination: Stop the reaction by adding 100 µL of Stop Buffer to all wells. The high pH enhances the fluorescence of the 4-MU product.
-
Measurement: Read the fluorescence on a microplate reader with excitation set to ~360 nm and emission to ~450 nm.[1]
-
Data Analysis: Subtract the fluorescence of the blank from all readings. Plot the standard curve (Fluorescence vs. 4-MU concentration). Use the equation from the linear regression of the standard curve to determine the concentration of 4-MU produced in your sample wells and calculate the enzyme activity (e.g., in nmol/min/mg protein).
Conclusion
While 6-Chloro-3-indolyl-α-D-galactopyranoside is a valuable tool for the chromogenic detection of α-galactosidase, a wide array of alternative substrates exists to meet diverse experimental demands. For simple visual screening, X-α-Gal remains a robust and popular choice, while substrates like p-NPG are tailored for quantitative colorimetric assays in solution. When high sensitivity is critical, fluorogenic substrates such as MUG-α-Gal and Resorufin-α-Gal provide superior performance, with the latter offering a key advantage in mitigating background fluorescence. For applications demanding the lowest possible detection limits, chemiluminescent systems represent the pinnacle of sensitivity. By understanding the distinct mechanism, advantages, and optimal applications of each substrate, researchers can select the ideal tool to generate accurate, reliable, and insightful data.
References
-
Tsuji, D., et al. (2009). Synthesis and characterization of a new fluorogenic substrate for alpha-galactosidase. Bioorganic & Medicinal Chemistry Letters, 19(12), 3257-3259. Retrieved from [Link]
-
Tsuji, D., et al. (2009). Synthesis and characterization of a new fluorogenic substrate for alpha-galactosidase. NIH National Library of Medicine. Retrieved from [Link]
-
Takara Bio. (n.d.). X-alpha-Gal for yeast two-hybrid studies. Takara Bio. Retrieved from [Link]
-
Wikipedia. (2023). X-gal. Wikipedia. Retrieved from [Link]
-
Glycosynth. (n.d.). X-Alpha-Gal. Glycosynth. Retrieved from [Link]
-
Li, Y., et al. (2022). High Molecular Weight α-Galactosidase from the Novel Strain Aspergillus sp. D-23 and Its Hydrolysis Performance. MDPI. Retrieved from [Link]
-
DC Fine Chemicals. (2023). Chromogenic Substrates Overview. DC Fine Chemicals. Retrieved from [Link]
-
Inalco. (n.d.). 6-Chloro-3-Indolyl-β-D-Galactopyranoside. Inalco. Retrieved from [Link]
-
Tanaka, K., et al. (1993). Chemiluminescent enzyme immunoassay for alpha-fetoprotein using beta-D-galactosidase as label and 5-bromo-4-chloro-3-indolyl-beta-D-galactopyranoside as substrate. Journal of Bioluminescence and Chemiluminescence, 8(3), 135-139. Retrieved from [Link]
-
Bio Meeter. (n.d.). 6-Chloro-3-indolyl α-D-galactopyranoside. Bio Meeter. Retrieved from [Link]
-
Glycosynth. (n.d.). 6-Chloro-3-indolyl alpha-D-galactopyranoside. Glycosynth. Retrieved from [Link]
-
Li, J., et al. (2017). An improved method with high sensitivity and low background in detecting low β-galactosidase expression in mouse embryos. PLoS One, 12(5), e0177237. Retrieved from [Link]
-
Eglen, R. M., & Singh, R. (2007). Beta galactosidase complementation: a cell-based luminescent assay platform for drug discovery. Assay and Drug Development Technologies, 5(1), 137-144. Retrieved from [Link]
-
del Valle, A. E., et al. (2012). A fast and sensitive alternative for β-galactosidase detection in mouse embryos. Genesis, 50(10), 759-764. Retrieved from [Link]
-
Yoshida, S., et al. (1997). Substrate specificities of alpha-galactosidases from yeasts. Bioscience, Biotechnology, and Biochemistry, 61(2), 359-361. Retrieved from [Link]
-
Wikipedia. (2023). Blue–white screen. Wikipedia. Retrieved from [Link]
-
Megazyme. (2025). Purification, characterization of α-galactosidase from a novel Bacillus megaterium VHM1, and its applications in the. International Journal of Biological Macromolecules, 276, 128309. Retrieved from [Link]
-
Practical Biology. (n.d.). Gene induction: ß-galactosidase in E. coli. Practical Biology. Retrieved from [Link]
-
Cepham Life Sciences. (n.d.). X-Gal; 5-bromo-4-chloro-3-indolyl-ß-D-galactopyranoside. Cepham Life Sciences. Retrieved from [Link]
-
Addgene. (2015). Plasmids 101: Blue-white Screening. Addgene Blog. Retrieved from [Link]
-
Griffith, K. L., & Wolf, R. E. Jr. (2002). Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader. Biotechniques, 32(1), 32-34. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. X-alpha-Gal for yeast two-hybrid studies [takarabio.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. 6-Chloro-3-Indolyl-β-D-Galactopyranoside [inalcopharm.com]
- 6. X-gal - Wikipedia [en.wikipedia.org]
- 7. A fast and sensitive alternative for β-galactosidase detection in mouse embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. Glycosynth - this compound [glycosynth.co.uk]
- 10. goldbio.com [goldbio.com]
- 11. High Molecular Weight α-Galactosidase from the Novel Strain Aspergillus sp. D-23 and Its Hydrolysis Performance | MDPI [mdpi.com]
- 12. jabonline.in [jabonline.in]
- 13. Synthesis and characterization of a new fluorogenic substrate for alpha-galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MU-alpha-GAL, Fluorogenic alpha-D-galactosidase substrate (CAS 38597-12-5) | Abcam [abcam.com]
- 15. Synthesis and characterization of a new fluorogenic substrate for alpha-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SignalBright Chemiluminescent Substrate [ptglab.com]
- 17. biosynth.com [biosynth.com]
- 18. Glycosynth - - X-Alpha-Gal [glycosynth.co.uk]
A Senior Application Scientist's Guide to the Cross-Reactivity of 6-Chloro-3-indolyl-α-D-galactopyranoside
For the discerning researcher in glycoscience and drug development, the selection of a chromogenic substrate is a critical decision that dictates the reliability and specificity of enzymatic assays. This guide provides an in-depth analysis of 6-Chloro-3-indolyl-α-D-galactopyranoside, a substrate for α-D-galactosidase, with a focus on its potential for cross-reactivity with other glycosidases. We will delve into the mechanistic underpinnings of substrate specificity and provide a framework for empirical validation.
Introduction to 6-Chloro-3-indolyl-α-D-galactopyranoside
6-Chloro-3-indolyl-α-D-galactopyranoside, often referred to as Rose-α-Gal, is a chromogenic substrate designed for the detection of α-D-galactosidase activity.[1] Upon enzymatic cleavage of the α-galactosidic bond, it releases 6-chloro-3-indoxyl. In the presence of oxygen, this intermediate undergoes oxidative dimerization to form an insoluble, vibrant rose-colored precipitate, 5,5'-dichloro-indigo. This localized color formation is invaluable for applications ranging from microbial colony screening to histochemical staining.[1]
It is crucial to distinguish this substrate from the similarly named "Salmon-Gal," which is 6-Chloro-3-indolyl-β-D-galactopyranoside and serves as a substrate for β-galactosidase.[2][3][4] The seemingly minor difference in the anomeric configuration of the glycosidic bond is, in fact, the cornerstone of substrate specificity for glycosidases.
The Principle of Detection: A Tale of Two Molecules
The enzymatic reaction at the heart of this detection method is a hydrolysis event. The α-D-galactosidase recognizes the specific stereochemistry of the α-glycosidic linkage between the galactose moiety and the 6-chloro-3-indolyl group.
Caption: Experimental workflow for assessing glycosidase cross-reactivity.
Experimental Protocol: Quantitative Cross-Reactivity Assay
1. Materials:
-
6-Chloro-3-indolyl-α-D-galactopyranoside
-
Purified Enzymes:
-
α-D-Galactosidase (Positive Control)
-
β-D-Galactosidase
-
α-D-Glucosidase
-
β-D-Glucosidase
-
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Stop Solution (e.g., 1 M sodium carbonate)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare Substrate Stock Solution: Dissolve 6-Chloro-3-indolyl-α-D-galactopyranoside in DMSO or DMF to a concentration of 20 mg/mL.
-
Prepare Enzyme Solutions: Reconstitute or dilute each enzyme in the assay buffer to a working concentration (e.g., 1 U/mL). The optimal concentration should be determined empirically.
-
Assay Setup:
-
In a 96-well microplate, add 80 µL of assay buffer to each well.
-
Add 10 µL of each enzyme solution to its designated wells in triplicate.
-
Include a "no enzyme" control containing 10 µL of assay buffer instead of the enzyme solution.
-
-
Reaction Initiation:
-
Pre-warm the microplate to the optimal temperature for the enzymes (e.g., 37°C).
-
To initiate the reaction, add 10 µL of the substrate stock solution to all wells.
-
-
Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 30-60 minutes). Monitor for color development.
-
Reaction Termination: Stop the reaction by adding 100 µL of the stop solution to each well.
-
Data Acquisition: Measure the absorbance of each well at a wavelength between 540 nm and 565 nm.
3. Data Analysis:
-
Subtract the average absorbance of the "no enzyme" control from all other absorbance readings.
-
Calculate the mean and standard deviation for each set of triplicates.
-
Express the activity of the test enzymes as a percentage of the activity of the positive control (α-D-galactosidase).
Conclusion: A Tool for Precise Inquiry
6-Chloro-3-indolyl-α-D-galactopyranoside stands as a highly specific and reliable substrate for the detection of α-D-galactosidase activity. While the principles of enzyme-substrate recognition strongly suggest minimal cross-reactivity with other common glycosidases, this guide underscores the importance of empirical validation in rigorous scientific practice. The provided protocol offers a clear and actionable framework for researchers to confirm the specificity of this substrate within their unique experimental contexts, ensuring the generation of accurate and defensible data. As with any powerful tool, a thorough understanding of its operational parameters is key to unlocking its full potential.
References
-
Glycosynth. 6-Chloro-3-indolyl alpha-D-galactopyranoside. [Link]
-
Glycosynth. 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside. [Link]
-
Inalco. 6-Chloro-3-Indolyl-β-D-Galactopyranoside. [Link]
- Ardevol, A., & Rovira, C. (2015). Reaction Mechanisms in Glycoside Hydrolases: Glycosyl-Enzyme Intermediates and the Role of the Aglycone. Journal of the American Chemical Society, 137(24), 7528–7547.
- Vocadlo, D. J., & Davies, G. J. (2008). Mechanistic insights into glycosidase chemistry. Current Opinion in Chemical Biology, 12(5), 539–555.
-
Glycosynth. Chromogenic Substrates. [Link]
- Gloster, T. M., & Vocadlo, D. J. (2012). Developing inhibitors of glycan processing enzymes as tools for enabling glycobiology.
- Zechel, D. L., & Withers, S. G. (2000). Glycosidase mechanisms: anatomy of a finely tuned catalyst. Accounts of Chemical Research, 33(1), 11–18.
Sources
Fluorogenic vs. chromogenic substrates for sensitive alpha-galactosidase detection
An In-Depth Guide to Fluorogenic and Chromogenic Substrates for Sensitive Alpha-Galactosidase Detection
Introduction: The Critical Role of Alpha-Galactosidase Detection
Alpha-galactosidase A (α-Gal A) is a lysosomal enzyme responsible for the hydrolysis of terminal α-galactosyl moieties from glycolipids and glycoproteins.[1] A deficiency in this enzyme, caused by mutations in the GLA gene, leads to the progressive, systemic accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3). This accumulation is the underlying cause of Fabry disease, a rare X-linked lysosomal storage disorder that affects multiple organ systems and can lead to renal failure, cardiac disease, and stroke.[2][3]
Accurate and sensitive detection of α-Gal A activity is therefore paramount. It serves as the gold standard for diagnosing Fabry disease in males, monitoring the efficacy of enzyme replacement therapies, and is a critical tool in drug discovery efforts, such as high-throughput screening (HTS) for small-molecule chaperones that can restore enzyme function.[1][2][4]
This guide provides a comprehensive comparison of the two primary methodologies for detecting α-Gal A activity: chromogenic and fluorogenic assays. As a Senior Application Scientist, my goal is to move beyond a simple list of pros and cons and delve into the fundamental principles, practical applications, and experimental nuances that will empower researchers to make informed decisions for their specific needs. We will explore the causality behind protocol choices and present validated experimental workflows to ensure robust and reproducible results.
Chapter 1: The Fundamental Principles of Detection
The choice between a chromogenic and fluorogenic assay is fundamentally a choice between detecting color and detecting light. This difference in the reporter signal dictates nearly every other aspect of the assay, from sensitivity to instrumentation.
The Chromogenic Approach: Visualizing Enzyme Activity
Chromogenic assays rely on a simple, elegant principle: the enzymatic conversion of a colorless substrate into a colored, often insoluble, product.[5][6] This allows for direct visual or spectrophotometric quantification.
The most common chromogenic substrate for α-galactosidase is 5-Bromo-4-chloro-3-indolyl-α-D-galactopyranoside , universally known as X-α-Gal .
-
Mechanism of Action: When α-Gal cleaves the α-galactosyl bond of X-α-Gal, it releases an indoxyl derivative. This intermediate product then undergoes oxidation and dimerization to form an intensely colored, insoluble blue precipitate (5,5'-dibromo-4,4'-dichloro-indigo).[7][8][9] The localized nature of this precipitate makes it exceptionally useful for in-situ applications like colony screening.
Caption: Mechanism of X-α-Gal chromogenic substrate.
The Fluorogenic Approach: Amplifying the Signal with Light
Fluorogenic assays operate on the principle of converting a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product.[10][11] This emission of light can be detected with high sensitivity by a fluorometer.
The gold standard fluorogenic substrate for α-Gal A diagnostics is 4-Methylumbelliferyl-α-D-galactopyranoside (4-MUG) .
-
Mechanism of Action: 4-MUG itself is non-fluorescent. Upon enzymatic cleavage by α-Gal, it releases galactose and the fluorophore 4-methylumbelliferone (4-MU) .[12] When excited by light at a specific wavelength (approx. 360 nm), 4-MU emits a strong fluorescent signal at a longer wavelength (approx. 445-460 nm), which is directly proportional to the enzyme's activity.[13][14]
Caption: Mechanism of 4-MUG fluorogenic substrate.
Chapter 2: Head-to-Head Performance Comparison
The choice of substrate directly impacts assay performance. While chromogenic methods are robust for certain applications, fluorogenic assays are superior in scenarios demanding high sensitivity and quantification.
| Feature | Chromogenic Substrates (e.g., X-α-Gal) | Fluorogenic Substrates (e.g., 4-MUG) | Justification & Expert Insight |
| Sensitivity | Moderate | Very High | Fluorometry can detect picomolar or even femtomolar concentrations of fluorescent product, orders of magnitude lower than the detection limits of absorbance-based methods.[11][12][15] This is crucial for samples with low enzyme expression or for early disease detection. |
| Assay Format | Qualitative (colony lifts, in-situ) or Quantitative (spectrophotometry) | Primarily Quantitative (fluorometry) | The insoluble product of X-α-Gal is ideal for visually identifying positive colonies.[7] 4-MUG yields a soluble product, making it perfect for homogenous, high-throughput liquid assays in microplates. |
| Instrumentation | Standard Brightfield Microscope or Spectrophotometer/Plate Reader | Fluorescence Plate Reader with specific filter sets | The accessibility of a standard plate reader makes chromogenic assays appealing.[16] However, the investment in a fluorescence reader unlocks significantly higher sensitivity and a broader range of applications.[14] |
| Throughput | Low to Medium | High to Very High | Fluorogenic assays are easily miniaturized (e.g., to 384- or 1536-well plates), reducing reagent and sample consumption, which is a major advantage in HTS.[11][12] |
| Interference | Sample turbidity or color can affect absorbance readings. | Autofluorescence from compounds, buffers, or plastics can create high background noise and false positives.[1][17] | Causality: Blue-emitting fluorophores like 4-MU are particularly susceptible to interference, as many biological molecules and library compounds fluoresce in this range.[17] This led to the development of red-shifted substrates (e.g., resorufin-based) to move the emission wavelength away from this noisy region.[1][17] |
| Primary Use Case | Blue-white screening (e.g., Yeast Two-Hybrid), microbial detection.[5][8] | Fabry disease diagnostics, enzyme kinetics, high-throughput screening for drug discovery.[2][12] | The right tool for the right job. Using a highly sensitive fluorogenic assay for simple colony screening would be unnecessarily complex and expensive. |
Chapter 3: Validated Experimental Protocols
Trustworthy data comes from a self-validating protocol. Below are detailed methodologies for both chromogenic and fluorogenic detection of α-galactosidase, explaining the rationale behind each step.
Protocol 1: Qualitative Chromogenic Detection with X-α-Gal
(Application: Screening for protein-protein interactions in a GAL4-based Yeast Two-Hybrid system)
This protocol is designed to visually identify yeast colonies expressing an active α-galactosidase reporter gene (MEL1), indicating a positive protein interaction.
Methodology:
-
Prepare X-α-Gal Stock Solution: Dissolve X-α-Gal powder in N,N-dimethylformamide (DMF) to a final concentration of 20 mg/mL.[7]
-
Prepare Indicator Plates:
-
Prepare 1 liter of the appropriate synthetic defined (SD) agar dropout medium and autoclave.
-
Allow the medium to cool in a 55°C water bath. Adding the substrate to overly hot agar will cause it to degrade.
-
Aseptically add 2 mL of the 20 mg/mL X-α-Gal stock solution to the 1 L of molten agar (final concentration 40 µg/mL).
-
Gently swirl to mix thoroughly. Avoid vigorous shaking, which can introduce bubbles.
-
Pour the plates and allow them to solidify at room temperature.[7]
-
-
Plate Yeast Cells: Plate the transformed yeast cells onto the X-α-Gal indicator plates.
-
Incubation & Observation: Incubate the plates at 30°C for 3-5 days.
-
Trustworthiness: Colonies with a functional α-galactosidase will turn blue due to the accumulation of the insoluble indigo precipitate. Non-interacting (negative) controls will remain white. The color development is a direct and self-validating readout of enzyme activity within the colony.
-
Protocol 2: Quantitative Fluorogenic Detection with 4-MUG
(Application: Determining α-Galactosidase A activity in human cell lysates for Fabry disease research)
This microplate-based assay is optimized for sensitive quantification of enzyme activity.
Caption: General workflow for a quantitative fluorogenic assay.
Materials:
-
α-Gal Assay Buffer: 50 mM Citric Acid, 176 mM K₂HPO₄, 0.01% Tween-20, pH 5.9.[12]
-
4-MUG Substrate Stock: 10 mM in DMSO.
-
Stop Buffer: 0.5 M Glycine, pH 10.7.
-
4-MU Standard Stock: 1 mM in DMSO.
-
96-well black, flat-bottom microplate.
Methodology:
-
Sample Preparation (Cell Lysate):
-
Standard Curve Preparation:
-
Prepare a serial dilution of the 4-MU Standard Stock in Assay Buffer to create standards ranging from 0 µM to 20 µM.[14]
-
Add 50 µL of each standard to wells in the microplate.
-
Expertise: A standard curve is essential for converting relative fluorescence units (RFU) into an absolute amount of product formed. This is a critical self-validating step.
-
-
Assay Setup:
-
Add 10-20 µL of cell lysate to sample wells.
-
Add Assay Buffer to bring the total volume in each sample and background control well to 50 µL. Include a "No Enzyme" background control well containing only Assay Buffer.
-
-
Reaction Initiation:
-
Prepare a 2X working solution of the 4-MUG substrate (e.g., 500 µM) in pre-warmed (37°C) Assay Buffer.
-
Add 50 µL of the 2X 4-MUG working solution to all sample and background control wells to initiate the reaction (final volume 100 µL).
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Causality: The assay is run at an acidic pH (5.9) to mimic the lysosomal environment where α-Gal A is naturally active.[12]
-
-
Reaction Termination:
-
Stop the reaction by adding 100 µL of Stop Buffer to all wells (standards, samples, and controls).
-
Causality: The highly alkaline Stop Buffer denatures the enzyme, halting the reaction. Crucially, it also deprotonates the hydroxyl group of the 4-MU product, which significantly enhances its fluorescence, thereby amplifying the signal for a more sensitive reading.[12]
-
-
Fluorescence Measurement: Read the plate on a fluorescence microplate reader with excitation at ~360 nm and emission at ~445 nm.[14]
-
Data Analysis:
-
Subtract the RFU of the background control from all sample readings.
-
Use the 4-MU standard curve to calculate the concentration of product formed in each sample.
-
Normalize the activity to the total protein concentration of the lysate (determined by a BCA or Bradford assay) and the incubation time.
-
Conclusion: Selecting the Optimal Substrate
The choice between fluorogenic and chromogenic substrates is not a matter of one being universally "better," but of selecting the appropriate tool for the scientific question at hand.
-
Choose Chromogenic Substrates (X-α-Gal) for applications where a simple, visual, and qualitative readout is sufficient. They are cost-effective and ideal for high-density colony screening, microbial detection, and histochemical staining where the spatial localization of enzyme activity is important.[5][6]
-
Choose Fluorogenic Substrates (4-MUG) for any application requiring high sensitivity and precise quantification. Their superior signal amplification, suitability for miniaturization, and broad dynamic range make them the undisputed choice for clinical diagnostics, enzyme kinetic studies, and high-throughput screening in drug development.[10][11][18] While initial instrumentation costs may be higher, the gains in data quality, sensitivity, and throughput provide unparalleled value for quantitative research.
By understanding the underlying mechanisms and the rationale for specific protocol steps, researchers can confidently select and implement the optimal assay, ensuring the generation of accurate, reproducible, and impactful data in the study of alpha-galactosidase.
References
- Greenwood Genetic Center. (n.d.). Fabry Disease: Alpha-galactosidase Enzyme Analysis. Retrieved from GGC website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsrZzGRdrncfE4R1EQowPd9ic3W0KmYaA9CXZnzeSalxRrKU9KpwyYzO95WWKdjqruWW-sOC2eEAZvf9DIr-fY0nVlg9FkJe7mBRE9B1rvYiGuk8-k728slfEr-ZAOAomYAbdNd_0uGvG7NIXzeybTMxY5TrL1o9GsAbtcN_l9PBnrKg==]
- National Fabry Disease Foundation. (n.d.). Diagnosis & Testing. Retrieved from NFDF website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBQ-YdQosAXK2_8NZuxRW-LfkKsWO4h85XI6_VnSrnj2gj1sLgWhA9F1fcpyprEZh5pn4LUb_JIUldcNilhBPM-fCmtJav4rJJKFWbZhXbsufRqealhaklyg-JbBf_xuNQPIjbOlByRP_OestkXq6RFxFJEUeqGLU6suYBlNm4nAidvKUfrlfQCV4D]
- ImmunoChemistry Technologies. (n.d.). Fluorescent Enzymatic Assays. Retrieved from ImmunoChemistry Technologies website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAbufEUphOJz0KGkd-8FFlSM5el8FK2OiigFmTmlkslOI0K69cSQAVInYN0AFMhCLo8JudoDb7382SY9N_hbrzGA1fVgnNGifqlC5tzmvOEYNzPwcx2kBjUsFLe44UHO3aeFzZ3BJBT07adBUN08QvKeW2NnzWA_Dcchwi1VPrxqA=]
- Lidove, O., et al. (n.d.). Biochemical and genetic diagnosis of Fabry disease. Retrieved from National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVbFpQkfLjucO0zdptjGUyUYm3SOPo_jwsiaVXOVpQgyBPylYWGJvB9NwqxICJ6wU-iRTbxoec1m_2EBehRVNbge51vhnBCn5ooNvLWuWOWa1zdTt6i5_X53CHyzF9borQwt-PE31E]
- Sanofi. (n.d.). Fabry disease | For US HCPs. Retrieved from Sanofi campus website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYXcZCaXmBHxmURqbA_Mxp7zOksCND0iWz8WZcDCSnkV4UwoolJBsK_-GEDCZGecYyxU8Q_nY9gOMAqiRQA_mNreOfG5IlgfwH78KIdqggPaDaQq0ZwIfdqhvyan9ou_CjNuywCA==]
- Creative Enzymes. (n.d.). Fluorometric Enzyme Assays. Retrieved from Creative Enzymes website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGASdYS_P1CrdsHfAQ1k7_pCH3h4lvsp7LB_7nLXx1L0F0EQwqucH_K4Ydj-5g9mEDhLUKV2jCad2yMi4nOnoTQI7Zd-HI6qd4u0y4BJWBaYQgQtqqrPA9VTnOxu0pJ3U0QO6DrI5rB2-ZCBNW_Sia-rGrte5VwMowtc15d5blTk2AC6pjwWA==]
- Zheng, W., et al. (2011). Synthesis and characterization of a new fluorogenic substrate for alpha-galactosidase. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbvum3f8DoNfp0FEd_NJq8syHZMdBNyRv2BFXQYdqcyBt0quAaKw_EHLsWerV2RlDYBrUPL8k4CiBQnnBLejBLbDnuvBxXgPtiN4EtsxBo-byyQ6ry7a6EnquHxOCeiCHytHtjhmHY2tGUSa8=]
- Takara Bio. (2003). X-α-Gal Protocol-at-a-Glance. Retrieved from Takara Bio website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfNmk8Boeuh60aWiYvyg_FtOmGYzwLWqLwX7irCYk-ZVnBBAAD7RC-hwI-01aWQ4aeht83KugJYYWrUTnk8aelKt4T6XUxxIzkbN2P6WsSSZrTcmeGY9kFL31y8vTFPn5vRPMO_B0S2gal6bqwFAPVAaocA2_6SKLhoxi3jx7U5A==]
- Zheng, W., et al. (2011). Synthesis and characterization of a new fluorogenic substrate for alpha-galactosidase. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRqGlqrFEdqUHdL01d3xeso4GeazsVCsewPtRzXm4cmx91F4G8cQ2YmTdv4IHz3lYko3g8VdT9iCivH-iogDn6AhKEaSU5dh4ID4IQXlVOOSeHkqBELqQHO3hiuZYM2FrXaiva]
- Cleveland Clinic. (n.d.). Fabry Disease: Symptoms & Causes. Retrieved from Cleveland Clinic website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2jOus5QhoCiu9dy5jxRamJao9_Hn0zp-gcqUvAp5mqrS4mXOh2aS47__wGjlrDYy4e1XpGAoWmD6eiQUA6o4TaWMcaspfuOXk1zFasO9XDuaoG8aTjOZdKd41vvimeNHkEmMi1OIQ1XA5aGj9X8xt8FWzwWU-gDDWsRn3Yw==]
- Patsnap. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Retrieved from Patsnap Synapse. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtEnGpUwu3ngsKg_gCSyeUInOaaH5NbHWd3d_pTZuENJoCbMnyi_vgsPKp9gIJSAMfY1t_K6h_P5Gpp3bYpabIe_qew_5jyGWt2qzZaCM_y5FtUfDJNBkXhonErES2dL5tJmWQITE_euZ3GlR79p5lfYwXm1-Gd_Q8fbpRlqEvQrtILdrs5ifbgS7lytNM__60j4-DqFzMbXW8GsifjQ==]
- Meleddu, R., et al. (n.d.). Fluorescence-Based Enzyme Activity Assay. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgTpo19vdsushEPhg3Nv1tdhs8uyFoQH6Z3adNVkyLOGd7g_2a-ZEDsjL00NFDujufjWiOyPv6i6thxU-oac4CWUR-fRvusFLCTQ-f60ahOP1kpzgZFc1Dy3fQrg5jXCjeEWpsw7lZyNAHjZrz]
- Kitchen, D. P., et al. (n.d.). Clinical utility and impact of the use of the chromogenic vs one‐stage factor activity assays in haemophilia A and B. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGDD59P1T_wy44VzuNuhpMqt03ReNYESYBjd5nifAvCm6HQsj_2Ri6aeBMWJKDoBBJFipvt5BqHwEQYXymsCHuVf9COoJONxMwtAksycSjvpJaXU8NPYCM1nB6_BxtTTNtxiZt-DvqUFV3nLc=]
- Abcam. (n.d.). MU-alpha-GAL, Fluorogenic alpha-D-galactosidase substrate. Retrieved from Abcam website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbjTeC2KW1r0vbS9H7uP4XefyNBN0O1waljZdgjLiinf76CmN2KAoQW9o0eGTZq32PonPQ2lwK9skEXMVjNPv4qF1EOR8g32jnU4QPQnHuj2tQxqaJGF7eVvuaBHTkYQboE4dtE1SMV8rLb3PhiyyDy2raNz2cVTgEYl0UwMk_UA3QXwuw8ZA6SbcY6Bawt7t3jdxi1yx1WUJn1A5mqgTZsSZdNtxQK49bYwVFB1w=]
- GoldBio. (n.d.). Chromogenic Substrates Overview. Retrieved from GoldBio website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaxoRTepu2HFJ8nzcCg3OgmEsrGaDvw_uElcG9k75YkL7mR6007NGLlSsebsgDWHky9TdB4ZJIuXcYxI-tcEyFIA1pDtjtVqoIGp4M5zUrForyWuJpSu8a68vmVd29LMQb446rl8WV79K2ehOE3Jnbj-U8oZxoTXXr4_wX5_UoMZs=]
- G-Biosciences. (n.d.). Fluorescent β-Galactosidase Assay (MUG). Retrieved from G-Biosciences website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-4YyunXip5UulH4vt6hrKWaX00Q6ua3PBq50Ze5RYqrIExVXAvB-fPWGNVUFKWo3svr4VM6Spgy0_qwzRcBtg4DHYHAvsQaC-okOM3wqMRIBAuZeM1rRrO24IzbM3CpWE8BoOGykFJyhKY41s-wCZNtnKDTIMQ6CLWA==]
- Inglese, J., et al. (n.d.). High Throughput Screening for Inhibitors of Alpha-Galactosidase. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3VC_T2tzTUUMqdyI_134A6Z9CVfEgscbcYJt7XC8Z84TMyiQHMLYn8rh0RRvBDsv3OUuAyJ7IVovHilPJMn4L5DA5r5wW8YwvEN4l2teAithhvtjPm9W9BcBKeleE4wunya6hnfLq8MR_gNU=]
- Quora. (2023). What are the advantages and disadvantages of using fluorescence as an indicator of enzyme activity in an experiment?. Retrieved from Quora. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlF1muekle181FRNebC4sv2MfTgMTKClaSGUj79P7ij8JZAaDewtd5dU1ZCHb2-v6SBIHM0bPZQYsjkcA0OGnZH7ZaabF4uHhP4CRvDR9SfRwUBOkao7zJVI58qxsz-HMGzyloF7Cim7QZcWJAONdSy9RrIY9iBkPdIII1pSCNEjQXa51b5v-PrjxW8GowVlWaUvwEDdkAVYOh1H6ADquY3VvE6eQpZOyT6ppK3puJUtrkXeKllpDLWjUmFmkaVHfVkL8JuQ==]
- DC Fine Chemicals. (2023). Chromogenic Substrates Overview. Retrieved from DC Fine Chemicals website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhzjGqY_Gn4uQNR3nqnvgqUieiqzqCOqu-jtdo8VHp59lKqrxPo1lNwuXTEco9SkBOAgk_21fdqB0X6etG4AC8XONAIDWLahb2_qyQ1vHc6W1vTrXWAY0bgu-cWbhH6uGCGC0LeEzjVTjFvb-aFegiKxYz8dpsL-2P3yCpcVTeaIZ0BA==]
- AffiGEN. (n.d.). AffiASSAY® Alpha Galactosidase (α-Gal) Activity Fluorometric Assay Kit. Retrieved from AffiGEN website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiKKd2uAjUVpdIGKy4D_FjDEhA80TGDo6e5dloP-slioPwXX_wBj2aUgP0NpO_SxiAAcRlqbJhYOYIbU3hu30F9BXVhyF0TrahRHAfJcdpwWCOtRHyxrNFz0ExOE_PgYAuPF6CYG7jMVzf2nJJuMCFdL7A1DfeC6I6ArzEI65iY4L7PELtAREIM53C7HfP4dLlxI1e_zlxQWuIe7iWuwu2LpL6]
- GoldBio. (n.d.). X-α-Gal. Retrieved from GoldBio website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf327fibXMHjUT88az5qKB-G8DwNIs_kie63nUDToPaCQQ0x7fomYg5eBxWgL5SJtDqWNYraGKp4v7CrQwZFdTRaIDn_Qi9OlHf6qf3GMOVxSPrx3tL8tuJAk-iSpQ6xyaZM0=]
- Sigma-Aldrich. (n.d.). Alpha Galactosidase (α-Gal) Activity Assay Kit (Fluorometric). Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGwzvMxnJDNhcpczlx7qpz_L_o-imHN46WNm6XCctm9ISmhydZGbtCWaWpzxn5xvhx6fXngVE9jDuJXlLygeKrui8oP_qNpZbW6yOrcK8ycvqI71WwUD63hDX9PFnujrjR8BehCPYJ4dr8FERLAth89Q_eRcVSuFujSLODlTjeIOPAf8UuBJEqryxETNxaGmL5_9j4Gb4antsySRK37g==]
- MedchemExpress.com. (n.d.). X-alpha-Gal | β-galactopyranoside Substrate. Retrieved from MedchemExpress.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEooyrLxp_U8Fm9V_lKOH1xNg0_RezPJLo42H2SsRsxX-QgQ-02xSyZZsPhlKiFmBXvHH-5ZVRuNVErTEorxeLvC6X9TUaMLctFobezJfl7uzO5I20YX2eTB5k35aUyOsZnjTdn9_phrMDU]
- Stone, M. J., & Raushel, F. M. (n.d.). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZFlWJ45lCz7oiP5URLqrMsowvbt5VICNWRFTv1kVxw_7Wd1nKAY7Q19xn2E06N8CLRPnGE3MF3P0_Isiv0AD6E0zNwHsfXEhx2VQmdLQixG2FXqX0iea0cj1FbfoZvaAeLGP6Y9QGHnunVgw=]
- Wang, Y., et al. (2022). High Molecular Weight α-Galactosidase from the Novel Strain Aspergillus sp. D-23 and Its Hydrolysis Performance. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2PNI6N0zsoPXNYo0FN7BPVFug4bBYAinTF3wLlPocq-a5AMsst6J2W0ytpLEfYXlpZ6bpNuBdRu1VOmsReqtR6E37eZIJkQeN4JT11Y8YLjVYyFGI7EkmOfWq_WWsxD_uJA==]
- Abcam. (n.d.). Detection and amplification systems. Retrieved from Abcam website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAg8gB4T_zKzKicB1p06Ef7fdc3JfRGuqzNjydlXIQSPFkeuZNQuQG1LvGrEF7IA0gnIBVmusMFvILuwB-laUsSjhobjAhTp132P0j06GYp5dxvUiEAv4z1AZs1Udq5lJf7-han_RXjHzDWt5H7tzacmkpx5OvZHD-Bg197zJNBe-M0zZfJgjaUexxv6l6dhh6z4qD26E95Nv0TF9w88k=]
- Kitchen, D. P., et al. (2019). Clinical Utility and Impact of the Use of the Chromogenic vs One-Stage Factor Activity Assays in Haemophilia A and B. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV65hDJMX9uOiswT6sgoD0tAG5TBI9jrKUo0c_Qq2ctGvPxMiyqST9FUNAhLbxnqd1GI2i5voRbTaZGymBomnwjCj1xp49YOUCcm5nweIdQr1QRN71CbSFVRvIzvphL2yCUdY9]
- Lee, S., et al. (2024). A Luminol-Based, Peroxide-Free Fenton Chemiluminescence System Driven by Cu(I)-Polyethylenimine-Lipoic Acid Nanoflowers for Ultrasensitive SARS-CoV-2 Immunoassay. MDPI. [https://vertexaisearch.cloud.google.
- Kitchen, D. P., et al. (2019). Clinical utility and impact of the use of the chromogenic vs one-stage factor activity assays in haemophilia A and B. Congresses and Scientific Publications. [https://vertexaisearch.cloud.google.
- ResearchGate. (n.d.). Advantages, disadvantages and optimization of one-stage and chromogenic factor activity assays in haemophilia A and B. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPSr2zM1OP-Dp8zyB9XuIoqA3cCwVgV1s3WTMFWMmorkWi0hmHAC65xaqN-yv9fVY24xsN9e-oeCExD_v4nsWJd5_LgzOjfRT5BBqUmtu1vOxnBwKUjRRg3iFt5X4rKsoXPv_vsTNnBmkViXKtnBTwq7aKwNKxXD7VsBj7Jrug9qSl0BztSA8BRN04VYYalMhtm6ByM33fPipyyLoTgWYAwmfKgGF8WA201tGasWPWYHW5tov8yclZ11adkV7svjTe19Q8tXqHWaXLVbrkCrHMVqYSo489aM4oMhoTcFov34sOQA==]
- Dey, P. M., & Pridham, J. B. (n.d.). Substrate specificity and kinetic properties of α-galactosidases from Vicia faba. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPKNFWHfyZ349Fhzuo-RHIGH87AdTsxzGXcfx8BDEwY8LsP_rI6AqB1aKpZXhupfVRJ06HRVg7occP9TF1Ww0oBttKntFS67jdLbjNPpEmVlilnbeiYV6qWkQEN8qh6qGvDrO1kBNKXVq1seo=]
- Manafi, M., et al. (n.d.). Fluorogenic and chromogenic substrates used in bacterial diagnostics. PubMed Central. [https://vertexaisearch.cloud.google.
- Abcam. (2025). ab239716 Alpha Galactosidase Activity Assay Kit. Retrieved from Abcam website. [https://vertexaisearch.cloud.google.
- National Society for Histotechnology. (2021). Fluorophoric vs Chromogenic Labeling. Retrieved from NSH website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtCS4UPEqjxY9DHa2pI6hzh_XR_HcpKGLWgNIIFj8oKyZkKpomcS8Hbb61QiUgJlpogGvgqdYyxBXbjTo5uBwjjgrFjeUdrYyZWuKTVNj1KZk7FV9UEsEOdbbNixa3ev-IkcptOttdCavV5Qp8btAcd7pVVMpxYhCJX8lN22xBxYJjRWXo4lN2MPbB3ogcNQ0_tTR7Mw==]
- Bioline. (n.d.). X-GAL. Retrieved from Bioline website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeRjhZQ0kbu0HOcIMa5YBW-lovkf4Ukuf6CMIZ8YqsZlGQZTcomWOolfPszGLsEssE_sO5W61RSAL0RJYpWbStZDlrU_XXnmCuI1NxP_XudgPkl-B1S6_EibTXRFv3VjmXbqO72wWBadWGYvZ1mDVHyGzCX4E=]
- Thermo Fisher Scientific. (n.d.). Enzyme Probes. Retrieved from Thermo Fisher Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_If9xYIiZgcETlLMPxKEYahha_eW2vMMgHlPABx8OpYpuR3XvXKJI05NwGKw53XDJPrtsHc6LSzr6dWdq-kFSFytjNbHD-5orMYFezw8izZS74NJ-RfIwkrbEZYoRGYhG23tZr8G2cYaPhNrGCh0mjjNNPkzdrX7hZ6gXb0jZSyrr7hzgDM8wYSQ6_PXkRmO-ZmWxn8Toy3iZ3zymJPsQg_VJ0Yhb5-z-47Bkvxxn5DvSA5oZbIyuoBwjUurzIuXvkE9SrTc-tTNVQGA55U3sdVfvR5V8pumc8zfH2gZsyE2PBeD7IXVJ5Noc]
- Thermo Fisher Scientific. (n.d.). β-Gal Assay Kit. Retrieved from Thermo Fisher Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1g3hnF9AJG_WcjqWRhK04wjiIMlZDFFhkxRqH_QtzW4NXwIY0QZeo49e6a8ay3bhGkPPwjX5Tk_PWcnmDZRv5ulsu766A4rQqzwEIJdSENTrJVyRKPR-vMzF9yOqby4lScnTgR8Ior3pTOWjKnuID67mHrXNqyx2iHFo_A2JuczWSRns5BQ==]
- Creative BioMart. (n.d.). Alpha-Galactosidase Assay Kit. Retrieved from Creative BioMart website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn8celMRKTyWJMzsoJEqxpRwMOMVWvP5HQOVACumx0I_5j8UB2zJn3TPXZXI0qnBKNhg7vVN_nEk3o1n0zJuPU-Vn7O-jbSSIvdPHSyAco3SetZ9TB7eZkszrYWjPXiOH6fCVWIL96PHcPrkBy3VxybTmBSSpK4q_O4papt528m2QVwg==]
Sources
- 1. Synthesis and characterization of a new fluorogenic substrate for alpha-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fabry Disease: Alpha-galactosidase Enzyme Analysis | Greenwood Genetic Center [ggc.org]
- 3. Fabry disease | Rare diseases | For US HCPs [pro.campus.sanofi]
- 4. Biochemical and genetic diagnosis of Fabry disease - Fabry Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. takarabio.com [takarabio.com]
- 8. goldbio.com [goldbio.com]
- 9. High Molecular Weight α-Galactosidase from the Novel Strain Aspergillus sp. D-23 and Its Hydrolysis Performance [mdpi.com]
- 10. antibodiesinc.com [antibodiesinc.com]
- 11. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 12. High Throughput Screening for Inhibitors of Alpha-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MU-alpha-GAL, Fluorogenic alpha-D-galactosidase substrate (CAS 38597-12-5) | Abcam [abcam.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 16. Clinical utility and impact of the use of the chromogenic vs one‐stage factor activity assays in haemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and characterization of a new fluorogenic substrate for alpha-galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative analysis of alpha-galactosidase activity: 6-Chloro-3-indolyl alpha-D-galactopyranoside vs. fluorescent probes
An In-Depth Guide to the Quantitative Analysis of Alpha-Galactosidase Activity: 6-Chloro-3-indolyl-α-D-galactopyranoside vs. Fluorescent Probes
Introduction: The Critical Role of α-Galactosidase and Its Measurement
Alpha-galactosidase (α-Gal) is a vital glycoside hydrolase enzyme responsible for cleaving terminal α-galactosyl residues from glycolipids and glycoproteins.[1][2] In human physiology, the lysosomal form, α-galactosidase A (α-Gal A), is central to cellular homeostasis. A deficiency in this enzyme, caused by mutations in the GLA gene, leads to the progressive, X-linked lysosomal storage disorder known as Fabry disease, characterized by the harmful accumulation of substrates like globotriaosylceramide (Gb3).[3][4][5] Beyond its clinical relevance in diagnostics and monitoring enzyme replacement therapies for Fabry disease, α-Gal is also utilized in dietary supplements to aid in the digestion of complex carbohydrates, thereby mitigating intestinal gas.[4][6]
Given its significance, the precise and reliable quantification of α-Gal activity is paramount for clinical diagnostics, drug development, and industrial quality control.[1][3][7] Researchers primarily rely on synthetic substrates that, when cleaved by α-Gal, produce a detectable signal. This guide provides a comprehensive comparison of two major classes of substrates: the chromogenic compound 6-Chloro-3-indolyl-α-D-galactopyranoside and the highly sensitive class of fluorogenic (fluorescent) probes.
The Foundational Principle of α-Gal Activity Assays
The core of these assays is a simple enzymatic reaction where α-Gal recognizes and hydrolyzes a synthetic substrate. This substrate is cleverly designed to consist of a galactose molecule linked to a reporter molecule (a chromophore or fluorophore). The intact substrate is inactive, but upon enzymatic cleavage, the reporter is released, generating a measurable optical signal proportional to the enzyme's activity.
Caption: Reaction pathway for chromogenic detection with Rose-α-Gal.
Advantages and Limitations
Advantages:
-
Spatial Resolution: The formation of an insoluble precipitate makes this substrate ideal for applications where the localization of enzyme activity is crucial, such as in histochemical staining of tissues or activity staining on native polyacrylamide gels. [8][9]* Simple Detection: The colored product is visible to the naked eye, and for semi-quantitative work, it can be assessed with standard microscopy or imaging equipment without the need for specialized readers. [10][11]* High Stability: The resulting chromophore is generally stable and less prone to fading compared to many fluorescent dyes. [12] Limitations for Quantitative Analysis:
-
Lower Sensitivity: Chromogenic assays are typically less sensitive than their fluorescent counterparts. [12][13]* Quantification Challenges: The insoluble nature of the final product makes it poorly suited for accurate, high-throughput quantitative analysis in solution (e.g., in a 96-well plate). The precipitate can scatter light and does not remain uniformly distributed, complicating spectrophotometric readings.
-
Endpoint-Focused: The two-step reaction and precipitation process make it difficult to monitor enzyme kinetics in real-time.
Fluorogenic Detection: The Gold Standard for Sensitivity
Fluorogenic assays represent the most sensitive method for quantifying α-Gal activity, particularly in solution. [13]The most common substrate is 4-Methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal), though other probes exist. [2][7]
Reaction Mechanism
In its intact form, 4-MU-α-Gal is essentially non-fluorescent. When α-galactosidase cleaves the α-glycosidic bond, it releases the galactose moiety and the highly fluorescent fluorophore 4-methylumbelliferone (4-MU). The intensity of the fluorescence emitted by 4-MU (typically at an emission wavelength of ~445 nm when excited at ~360 nm) is directly proportional to the amount of substrate hydrolyzed and, therefore, to the enzyme's activity. [2][4][14]
Caption: Reaction pathway for fluorogenic detection with 4-MU-α-Gal.
Advantages and Limitations
Advantages:
-
Exceptional Sensitivity: Fluorescence-based assays are often 100 to 1,000 times more sensitive than absorbance-based methods, allowing for the detection of very low enzyme activity and the use of minimal sample volumes. [9][13]* Continuous Kinetic Monitoring: The product is soluble and the signal is generated instantaneously upon cleavage, making these probes ideal for real-time kinetic studies to determine parameters like Vmax and Km. [13]* Wide Dynamic Range: Fluorogenic assays typically offer a broad linear range for quantification.
-
High-Throughput Compatibility: The simple "mix-and-read" format is easily automated for high-throughput screening (HTS) in multi-well plates. [13] Limitations:
-
Specialized Equipment: Requires a fluorescence plate reader or spectrofluorometer for detection. [4][15]* Signal Interference: The assay can be susceptible to background interference from autofluorescent compounds within the biological sample (e.g., cell lysates). [13]Careful selection of controls is essential.
-
Environmental Sensitivity: The fluorescence of 4-MU is pH-dependent, and the signal can be susceptible to photobleaching if exposed to light for extended periods. [12][16]
Head-to-Head Comparison: Chromogenic vs. Fluorogenic Probes
| Feature | 6-Chloro-3-indolyl-α-D-galactopyranoside (Chromogenic) | Fluorescent Probes (e.g., 4-MU-α-Gal) |
| Principle | Forms an insoluble, colored precipitate | Releases a soluble, highly fluorescent molecule |
| Sensitivity | Lower | Very High (up to 1000x higher than colorimetric) [9][13] |
| Assay Format | Primarily endpoint; difficult for kinetics | Ideal for both endpoint and real-time kinetic assays [13] |
| Quantitative Accuracy | Limited in solution due to precipitation | Excellent; considered the gold standard |
| Equipment | Standard light microscope or spectrophotometer | Fluorescence plate reader or spectrofluorometer [4] |
| High-Throughput | Not easily adaptable | Excellent |
| Key Applications | Histochemistry, in-situ staining, activity gels [8] | Enzyme kinetics, diagnostics (Fabry disease), HTS [3][17] |
| Interference | Less prone to chemical interference | Sample autofluorescence, light scattering, quenching [13] |
Experimental Protocol: A Self-Validating Fluorogenic Assay
This protocol describes a robust, quantitative method for determining α-Gal activity in cell lysates using a generic 4-MU-based fluorogenic substrate. The inclusion of a standard curve and proper controls makes the system self-validating.
Reagent Preparation
-
α-Gal Assay Buffer: Prepare a citrate/phosphate buffer (e.g., 100 mM) at the optimal pH for α-Gal A (typically pH 4.5). Store at 4°C.
-
Substrate Stock Solution: Dissolve 4-MU-α-D-galactopyranoside in DMSO or DMF to create a concentrated stock (e.g., 10 mM). Store protected from light at -20°C.
-
Substrate Working Solution: On the day of the assay, dilute the Substrate Stock Solution to the final desired concentration (e.g., 2 mM) using the α-Gal Assay Buffer.
-
4-MU Standard Stock Solution: Dissolve 4-Methylumbelliferone powder in DMSO to create a 5 mM stock. Store protected from light at -20°C. [14]* Stop Buffer: Prepare a high pH buffer, such as 0.2 M Glycine-NaOH, pH 10.7. This buffer serves two critical functions: it immediately halts the enzymatic reaction by shifting the pH away from the enzyme's optimum, and it maximizes the fluorescence of the 4-MU product.
Sample Preparation (Cell Lysate)
-
Harvest cells (~5 x 10^5) and centrifuge to obtain a cell pellet. [14]2. Wash the pellet with ice-cold PBS.
-
Resuspend the pellet in 100 µL of ice-cold α-Gal Assay Buffer.
-
Homogenize the cells using a Dounce homogenizer or by sonication on ice. [14]5. Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris. [14]6. Carefully collect the supernatant, which contains the soluble enzyme fraction. Determine the total protein concentration using a standard method (e.g., BCA assay) for later normalization of activity.
Assay Procedure (96-Well Plate Format)
-
Standard Curve:
-
Prepare a series of dilutions of the 4-MU Standard Stock Solution in α-Gal Assay Buffer to create standards ranging from 0 to 20 µM. [14] * Add 50 µL of each standard to separate wells of a black, flat-bottom 96-well plate.
-
-
Sample Wells:
-
Add 5-20 µL of your cell lysate supernatant to multiple wells. It is advisable to test several volumes to ensure the final reading falls within the linear range of the standard curve.
-
Add α-Gal Assay Buffer to bring the total volume in each sample well to 50 µL.
-
-
Controls:
-
Reagent Background Control: 50 µL of α-Gal Assay Buffer (no enzyme).
-
Positive Control: A well containing a known amount of purified α-Galactosidase. [14]4. Initiate Reaction:
-
Add 50 µL of the Substrate Working Solution to all sample and control wells (do NOT add to standard curve wells).
-
Mix the plate gently.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-120 minutes, protected from light. The optimal time depends on the enzyme concentration and should be determined empirically to ensure the reaction remains in the linear phase. [14]6. Stop Reaction:
-
Add 100 µL of Stop Buffer to all wells (including standards, samples, and controls). Mix thoroughly.
-
-
Measurement:
Data Analysis
-
Subtract the average fluorescence reading of the Reagent Background Control from all sample readings.
-
Plot the fluorescence values of the 4-MU standards against their known concentrations to generate a standard curve. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Use the standard curve equation to convert the corrected fluorescence readings from your samples into the amount of 4-MU produced (in nmol).
-
Calculate the α-Gal activity, typically expressed as nmol of product formed per unit of time per mg of total protein (nmol/hr/mg).
Conclusion: Selecting the Optimal Method
The choice between 6-Chloro-3-indolyl-α-D-galactopyranoside and fluorescent probes is not a matter of one being universally superior, but rather of selecting the right tool for the scientific question at hand.
-
For qualitative, location-based analysis , such as identifying lacZ reporter gene expression in tissue sections or detecting α-Gal activity on a native gel, the insoluble precipitate formed by 6-Chloro-3-indolyl-α-D-galactopyranoside is invaluable. Its strength lies in providing clear spatial information.
-
For sensitive, accurate, and high-throughput quantitative analysis , fluorescent probes like 4-MU-α-Gal are the undisputed gold standard. [13]Their high sensitivity, suitability for kinetic analysis, and compatibility with automation make them the method of choice for clinical diagnostics, enzyme characterization, and drug screening campaigns.
By understanding the distinct mechanisms, advantages, and limitations of each method, researchers can confidently select the appropriate assay to generate robust and meaningful data in their studies of α-galactosidase.
References
-
Fabris, E., et al. (2021). Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements. Molecules, 26(6), 1566. Available at: [Link]
-
ResearchGate. (2021). (PDF) Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements. Retrieved from [Link]
-
Dey, P. M., & Pridham, J. B. (1972). Substrate specificity and kinetic properties of α-galactosidases from Vicia faba. Biochimica et Biophysica Acta (BBA) - Enzymology, 276(2), 439-447. Available at: [Link]
-
Dey, P. M., & Pridham, J. B. (1972). Substrate specificity and kinetic properties of alpha-galactosidases from Vicia faba. PubMed. Retrieved from [Link]
-
Onishi, A., et al. (2016). Kinetic properties and substrate inhibition of α-galactosidase from Aspergillus niger. Bioscience, Biotechnology, and Biochemistry, 80(9), 1747-1752. Available at: [Link]
-
Fuller, M., et al. (2004). Immunoquantification of alpha-galactosidase: evaluation for the diagnosis of Fabry disease. Clinical Chemistry, 50(10), 1979-1981. Available at: [Link]
-
Fabris, E., et al. (2021). Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements. PubMed. Retrieved from [Link]
-
RayBiotech. (n.d.). Alpha‑Galactosidase Activity Assay Kit (Fluorometric). Retrieved from [Link]
-
Winchester, B. (2008). Biochemical and genetic diagnosis of Fabry disease. Acta Paediatrica, 93, 24-27. Available at: [Link]
-
Crowther, J. R., & Elzein, E. M. (1990). Evaluation of the use of chromogenic and fluorogenic substrates in solid-phase enzyme linked immunosorbent assays (ELISA). Journal of Immunological Methods, 128(1), 93-99. Available at: [Link]
-
St John's Laboratory. (n.d.). Chromogenic and Fluorescent detection: differences and uses. Retrieved from [Link]
-
ResearchGate. (n.d.). The kinetics of α-Gal-A enzymes. (A) The Michaelis – Menten plots of.... Retrieved from [Link]
-
Semantic Scholar. (2021). Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements. Retrieved from [Link]
-
Guce, A. I., et al. (2010). Catalytic Mechanism of Human α-Galactosidase. Journal of Biological Chemistry, 285(6), 3625-3632. Available at: [Link]
-
Al-Hayali, A., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(3), 1735. Available at: [Link]
-
Ferri, L., et al. (2024). Diagnosis of Fabry Disease Using Alpha-Galactosidase A Activity or LysoGb3 in Blood Fails to Identify Up to Two Thirds of Female Patients. International Journal of Molecular Sciences, 25(9), 5038. Available at: [Link]
-
Greenwood Genetic Center. (n.d.). Fabry Disease: Alpha-galactosidase Enzyme Analysis. Retrieved from [Link]
-
ResearchGate. (2024). Flow Cytometry-Based Assay to Detect Alpha Galactosidase Enzymatic Activity at the Cellular Level. Retrieved from [Link]
-
Ferri, L., et al. (2024). Diagnosis of Fabry Disease Using Alpha-Galactosidase A Activity or LysoGb3 in Blood Fails to Identify Up to Two Thirds of Female Patients. PMC. Retrieved from [Link]
-
Wang, Y., et al. (2019). A sensitive fluorescent probe for β-galactosidase activity detection and application in ovarian tumor imaging. Journal of Materials Chemistry B, 7(2), 209-215. Available at: [Link]
-
Glycosynth. (n.d.). 6-Chloro-3-indolyl alpha-D-galactopyranoside. Retrieved from [Link]
-
Sundararajan, E., et al. (2012). A fast and sensitive alternative for β-galactosidase detection in mouse embryos. Mechanisms of Development, 128(11-12), 586-591. Available at: [Link]
-
Zhang, Y., et al. (2021). Enzyme-activatable fluorescent probes for β-galactosidase: from design to biological applications. Chemical Society Reviews, 50(15), 8593-8622. Available at: [Link]
-
Du, R., et al. (2022). High Molecular Weight α-Galactosidase from the Novel Strain Aspergillus sp. D-23 and Its Hydrolysis Performance. Foods, 11(23), 3848. Available at: [Link]
-
Bohl, C., et al. (2017). Fluorescent probes for selective protein labeling in lysosomes: a case of α-galactosidase A. The FASEB Journal, 31(11), 4887-4898. Available at: [Link]
-
Slezak, M., & Pfrieger, F. W. (2013). Overview and assessment of the histochemical methods and reagents for the detection of β-galactosidase activity in transgenic animals. Histochemistry and Cell Biology, 140(4), 365-374. Available at: [Link]
Sources
- 1. Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha Galactosidase Activity Assay Kit. Fluorometric (ab239716) | Abcam [abcam.com]
- 3. Immunoquantification of alpha-galactosidase: evaluation for the diagnosis of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. Biochemical and genetic diagnosis of Fabry disease - Fabry Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fabry Disease: Alpha-galactosidase Enzyme Analysis | Greenwood Genetic Center [ggc.org]
- 8. mdpi.com [mdpi.com]
- 9. Detecting Glycosidases—Section 10.2 | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. goldbio.com [goldbio.com]
- 12. biossusa.com [biossusa.com]
- 13. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. goldbio.com [goldbio.com]
- 16. Fluorescent probes for selective protein labeling in lysosomes: a case of α-galactosidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. affigen.com [affigen.com]
A Senior Application Scientist's Guide to the Reproducibility of 6-Chloro-3-indolyl α-D-galactopyranoside (S-Gal) Assays
This guide provides an in-depth technical analysis of 6-Chloro-3-indolyl α-D-galactopyranoside (also known as Salmon™-Gal or S-Gal) based assays, focusing on the critical aspects of reproducibility. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring that every assay is a self-validating system. We will objectively compare S-Gal's performance with key alternatives and provide the supporting data and methodologies necessary for robust and reliable results.
Introduction: The Quest for Reliable α-Galactosidase Detection
Alpha-galactosidase (α-Gal) is a crucial lysosomal enzyme that catalyzes the hydrolysis of terminal α-galactosyl moieties from glycolipids and glycoproteins.[1] Its deficiency is linked to Fabry disease, a rare X-linked genetic disorder, making the accurate quantification of its activity vital for diagnosis, therapeutic monitoring, and drug discovery.[2][3] Furthermore, α-Gal activity is a key indicator in various biological fields, from microbial contamination detection in water to its role as a reporter gene in molecular biology.[4][5]
The S-Gal Mechanism: From Substrate to Signal
The S-Gal assay is predicated on a two-step enzymatic reaction. Understanding this mechanism is the first step toward controlling its variables.
-
Hydrolysis: The α-galactosidase enzyme recognizes and cleaves the α-galactoside bond in the colorless S-Gal substrate. This releases galactose and a 6-chloro-3-indoxyl molecule.
-
Oxidative Dimerization: In the presence of an oxidizing agent, typically atmospheric oxygen facilitated by ferricyanide/ferrocyanide ions or tetrazolium salts, two of the unstable 6-chloro-3-indoxyl molecules spontaneously dimerize.[9][10] This forms an insoluble, salmon-pink to red precipitate (6,6'-dichloro-indigo).
The intensity of the colored precipitate is directly proportional to the α-galactosidase activity in the sample.
Caption: Enzymatic cleavage of S-Gal by α-galactosidase.
Critical Factors Influencing Assay Reproducibility
The path from substrate to a quantifiable signal is influenced by numerous factors. Controlling these variables is the key to achieving high reproducibility.
-
pH: Like most enzymes, α-galactosidase activity is highly pH-dependent. Fungal α-galactosidases generally have an optimal pH between 4.0 and 5.5.[5] It is crucial to perform the assay at the optimal pH for the specific enzyme being studied, as even small deviations can drastically alter results.[11] For senescence-associated β-galactosidase assays (a related technique), activity is often detected at a suboptimal pH of 6.0 to distinguish it from the normal lysosomal enzyme which is optimal at pH 4.0.[12] This principle of pH-dependent activity underscores the necessity of stringent pH control in your buffer system.
-
Temperature: Enzymatic reaction rates are sensitive to temperature. The optimal temperature for α-galactosidase can vary significantly depending on its source, with some fungal enzymes showing optimal activity at temperatures as high as 65°C.[5] For consistent results, incubations must be performed in a calibrated, stable-temperature incubator for a precise duration.
-
Substrate and Cofactor Concentration: The concentration of S-Gal must be sufficient to ensure it is not a rate-limiting factor, especially when measuring high enzyme activity. Similarly, the concentration of oxidizing agents like ferricyanide or tetrazolium salts can impact the speed and intensity of color development.[10]
-
Enzyme Purity and Source: The source of the α-galactosidase (e.g., bacterial, fungal, mammalian) will dictate its kinetic properties.[13] Contaminants in crude enzyme preparations or cell lysates, such as proteases or endogenous inhibitors, can interfere with the assay and be a major source of variability.
-
Presence of Inhibitors/Activators: Various molecules can inhibit or activate α-galactosidase. Galactose, a product of the reaction, is a known competitive inhibitor.[14] Certain metal ions, like Fe²⁺, have been shown to enhance activity, while others may be inhibitory.[5] The sample matrix itself can introduce interfering substances, necessitating appropriate controls.
Comparative Analysis: S-Gal vs. Alternative Substrates
While S-Gal is specific for α-galactosidase, it's useful to compare it with other substrates used for galactosidases to understand its relative performance. The most well-known indolyl substrate is X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), used for β-galactosidase detection.[15]
| Feature | S-Gal (Salmon-Gal) | X-α-Gal | p-Nitrophenyl-α-D-galactopyranoside (pNP-α-Gal) | Fluorogenic Substrates (e.g., 4-MU-α-Gal) |
| Target Enzyme | α-Galactosidase | α-Galactosidase | α-Galactosidase | α-Galactosidase |
| Signal Type | Chromogenic (Colorimetric) | Chromogenic (Colorimetric) | Chromogenic (Colorimetric) | Fluorogenic |
| Product Color | Salmon-pink / Red precipitate | Insoluble blue precipitate[4] | Soluble yellow product (p-nitrophenol)[6] | Highly fluorescent product (4-Methylumbelliferone)[16] |
| Detection Method | Visual / Spectrophotometry | Visual / Spectrophotometry | Spectrophotometry (Absorbance at ~405-420 nm) | Fluorometry (Ex/Em ~360/445 nm)[17] |
| Sensitivity | Moderate to High | Moderate | Lower | High to Very High[18] |
| Quantification | Semi-quantitative (visual); Quantitative with extraction | Semi-quantitative (visual); Quantitative with extraction | Easily quantifiable (soluble product) | Easily quantifiable |
| Key Advantage | High sensitivity in some systems; insoluble precipitate good for histology.[9][10] | Strong, well-defined blue color. | Simple, cost-effective for quantitative solution-based assays. | 10-100 fold higher sensitivity than chromogenic methods.[18] |
| Key Limitation | Insoluble product can make precise quantification in solution difficult. | Insoluble product complicates solution-based quantification. | Lower sensitivity than indolyl or fluorogenic substrates.[17] | Requires a fluorometer; potential for quenching/background fluorescence. |
Studies have shown that S-Gal, particularly when paired with tetrazolium salts like tetranitroblue tetrazolium (TNBT), can provide a more sensitive and faster staining reaction than traditional X-gal/FeCN combinations in some applications, such as detecting reporter gene expression in early-stage mouse embryos.[9] This enhanced sensitivity is a key advantage when detecting low levels of enzyme activity.
Alternative Assay Platforms
Beyond chromogenic substrates, other technologies offer different advantages for measuring α-galactosidase activity.
-
Fluorogenic Assays: These use substrates like 4-methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal). Enzymatic cleavage releases the highly fluorescent 4-methylumbelliferone molecule.[16][17] These assays are significantly more sensitive than their chromogenic counterparts and are well-suited for high-throughput screening (HTS) in drug discovery.[17][18]
-
Luminogenic Assays: Offering the highest sensitivity, these assays produce light as a signal and are also ideal for HTS applications, though they can be more expensive.[18]
-
Flow Cytometry-Based Assays: For cellular analysis, fluorescently labeled substrates can be used to measure α-Gal activity at the single-cell level, which is valuable for diagnosing Fabry disease from patient cells.[19]
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry provides a highly specific and quantitative method, often considered a gold standard for enzyme analysis in complex biological samples like dried blood spots.[2]
Protocols for Reproducible S-Gal Assays
Ensuring reproducibility requires a validated workflow from sample preparation to data analysis.
Experimental Workflow for Assay Validation
The following workflow should be adapted to validate the S-Gal assay for your specific application, ensuring it meets standards for robustness and reliability.[7][20]
Caption: A structured workflow for S-Gal assay validation.
Protocol: α-Galactosidase Staining in Tissues/Cells
This protocol is a starting point and must be optimized for your specific cell or tissue type.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 0.5% Glutaraldehyde in PBS (prepare fresh)
-
S-Gal Staining Solution (prepare fresh, protect from light):
-
Citrate-phosphate buffer (e.g., 100 mM, pH 4.0-5.5, optimized for your enzyme)
-
5 mM Potassium Ferricyanide
-
5 mM Potassium Ferrocyanide
-
2 mM MgCl₂
-
1 mg/mL S-Gal (dissolved in a small amount of DMF or DMSO before adding to buffer)
-
Procedure:
-
Sample Preparation:
-
Fixation:
-
Add Fixation Solution to cover the sample.
-
Incubate for 10-15 minutes at room temperature. Causality: Mild fixation preserves cell morphology without completely destroying the enzyme. Harsh or long fixation will abolish activity.[12]
-
-
Washing:
-
Aspirate fixative and wash the sample three times with PBS to remove all traces of glutaraldehyde.
-
-
Staining:
-
Add freshly prepared S-Gal Staining Solution to the sample.
-
Incubate at 37°C in a dark, CO₂-free environment. Causality: Incubation in the dark is critical as the substrate is light-sensitive. A CO₂ environment can alter the buffer pH.
-
Monitor for color development. Incubation time can range from 2 hours to overnight, depending on the level of enzyme activity.[11][21]
-
-
Controls (Mandatory for Reproducibility):
-
Negative Control: A sample known to have no or very low α-Gal activity, processed in parallel.
-
Inhibitor Control: Incubate a duplicate sample with a known α-Gal inhibitor (e.g., galactose) to confirm specificity.
-
-
Imaging:
-
Stop the reaction by washing with PBS.
-
Counterstain if desired and visualize using brightfield microscopy.
-
Data Interpretation and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No/Weak Staining | 1. Inactive enzyme (improper storage, harsh fixation).2. Incorrect buffer pH.3. Insufficient incubation time.4. Degraded S-Gal substrate. | 1. Use fresh samples/enzyme; reduce fixation time/concentration.2. Verify buffer pH with a calibrated meter.3. Increase incubation time; include a positive control.4. Prepare staining solution fresh; store S-Gal powder at -20°C, protected from light.[22] |
| High Background | 1. Over-fixation.2. Staining solution precipitated before use.3. Endogenous peroxidase activity (if using HRP-based detection). | 1. Reduce fixation time.2. Ensure S-Gal is fully dissolved before adding to the buffer; filter the final solution (0.22 µm).3. Include appropriate blocking steps. |
| Poor Reproducibility (High Inter-Assay Variability) | 1. Inconsistent incubation times or temperatures.2. Reagents prepared differently between experiments.3. Operator variability. | 1. Use calibrated equipment and precise timers.2. Prepare large batches of buffers; use a strict, documented protocol for preparing staining solution.3. Standardize all liquid handling and washing steps. |
Conclusion
The reproducibility of 6-Chloro-3-indolyl α-D-galactopyranoside-based assays is not a matter of chance, but a direct result of meticulous planning, optimization, and validation. While S-Gal offers a sensitive chromogenic alternative for detecting α-galactosidase activity, its reliability hinges on the stringent control of key experimental variables, most notably pH, temperature, and reagent quality.
For qualitative histological applications, S-Gal provides excellent spatial resolution. For quantitative high-throughput applications, fluorogenic or luminogenic alternatives may offer superior performance due to their wider dynamic range and higher sensitivity.[18] By implementing the validation workflows and robust protocols outlined in this guide, researchers can harness the power of S-Gal to generate high-quality, reproducible data, thereby increasing the probability of success in their research and development endeavors.[7]
References
-
Jannone, G., Rozzi, M., Najimi, M., Decottignies, A., & Sokal, E. M. (2020). An Optimized Protocol for Histochemical Detection of Senescence-associated Beta-galactosidase Activity in Cryopreserved Liver Tissue. Journal of Histochemistry & Cytochemistry, 68(4), 269–278. Available from: [Link]
-
Sundararajan, R., Bégin, S., & Gauthier, R. (2012). A fast and sensitive alternative for β-galactosidase detection in mouse embryos. Developmental Dynamics, 241(10), 1654–1659. Available from: [Link]
-
Bégin, S., & Gauthier, R. (2013). Overview and assessment of the histochemical methods and reagents for the detection of β-galactosidase activity in transgenic animals. Histochemistry and Cell Biology, 140(3), 247–256. Available from: [Link]
-
Jannone, G., et al. (2020). An Optimized Protocol for Histochemical Detection of Senescence-associated Beta-galactosidase Activity in Cryopreserved Liver Tissue. ResearchGate. Available from: [Link]
-
Greenwood Genetic Center. (n.d.). Fabry Disease: Alpha-galactosidase Enzyme Analysis. Available from: [Link]
-
Roda, G., et al. (2021). Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements. Foods, 10(3), 629. Available from: [Link]
-
El-Sifari, W., et al. (2022). Whole-mount Senescence-Associated Beta-Galactosidase (SA-β-GAL) Activity Detection Protocol for Adult Zebrafish. Bio-protocol, 12(13), e4457. Available from: [Link]
-
Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Available from: [Link]
-
Fülöp, P., et al. (2024). Flow Cytometry-Based Assay to Detect Alpha Galactosidase Enzymatic Activity at the Cellular Level. International Journal of Molecular Sciences, 25(8), 4496. Available from: [Link]
-
Lenders, M., et al. (2022). Methods for the detection and characterization of α-galactosidase A (AGAL)-specific anti-drug antibodies (ADAs). ResearchGate. Available from: [Link]
-
Itahana, K., Campisi, J., & Dimri, G. P. (2009). Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo. Nature Protocols, 4(12), 1798–1806. Available from: [Link]
-
Cell Biolabs. (n.d.). FAQ: Quantitative Cellular Senescence Assay (Flow Cytometry or Fluorescence Microscopy). Available from: [Link]
-
Zhang, S., et al. (2023). High Molecular Weight α-Galactosidase from the Novel Strain Aspergillus sp. D-23 and Its Hydrolysis Performance. Foods, 12(15), 2947. Available from: [Link]
-
Sinnott, M. L., & Souchard, I. J. (1973). Comparison of several new chromogenic galactosides as substrates for various beta-D-galactosidases. Biochemical Journal, 133(1), 89–97. Available from: [Link]
-
Islam, R., et al. (2022). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal, 24(3), 57. Available from: [Link]
-
Inglese, J., et al. (2015). Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study. Assay and Drug Development Technologies, 13(4), 215-231. Available from: [Link]
-
Yasuda, H., et al. (2013). High Throughput Screening for Inhibitors of Alpha-Galactosidase. PLoS ONE, 8(8), e70734. Available from: [Link]
-
Wikipedia. (n.d.). X-gal. Available from: [Link]
-
PubChem. (n.d.). 6-Chloro-3-indolyl alpha-D-galactopyranoside. Available from: [Link]
-
Cepham Life Sciences. (n.d.). X-Gal; 5-bromo-4-chloro-3-indolyl-ß-D-galactopyranoside. Available from: [Link]
-
Platts-Mills, T. A., et al. (2024). Intrinsic risk factors for alpha-gal syndrome in a case-control study, 2019-2020. Journal of Allergy and Clinical Immunology. Available from: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Disinfection Profiling and Benchmarking: Technical Guidance. Available from: [Link]
-
California State Water Resources Control Board. (n.d.). The California Microbial Source Identification Manual: A Tiered Approach to Identifying Fecal Pollution Sources to Beaches. Available from: [Link]
-
Vera, C., et al. (2012). Determination of the transgalactosylation activity of Aspergillus oryzae β-galactosidase: Effect of pH, temperature, and galactose and glucose concentrations. Food Chemistry, 132(2), 880-885. Available from: [Link]
-
Handley, L. W., et al. (2012). Spatial regulation of alpha-galactosidase activity and its influence on raffinose family oligosaccharides during seed maturation and germination in Cicer arietinum. Plant Science, 191-192, 1-10. Available from: [Link]
-
Miller, J. M., et al. (2018). A Guide to Utilization of the Microbiology Laboratory for Diagnosis of Infectious Diseases: 2018 Update by the Infectious Diseases Society of America and the American Society for Microbiology. Clinical Infectious Diseases, 67(6), e1-e94. Available from: [Link]
-
Sonoma Water. (2026). Russian River County Sanitation District Spill. Available from: [Link] spill
-
U.S. Department of Agriculture Food Safety and Inspection Service. (n.d.). Microbiology Laboratory Guidebook. Available from: [Link]
Sources
- 1. Spatial regulation of alpha-galactosidase activity and its influence on raffinose family oligosaccharides during seed maturation and germination in Cicer arietinum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fabry Disease: Alpha-galactosidase Enzyme Analysis | Greenwood Genetic Center [ggc.org]
- 3. researchgate.net [researchgate.net]
- 4. goldbio.com [goldbio.com]
- 5. mdpi.com [mdpi.com]
- 6. Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dispendix.com [dispendix.com]
- 8. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A fast and sensitive alternative for β-galactosidase detection in mouse embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview and assessment of the histochemical methods and reagents for the detection of β-galactosidase activity in transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Optimized Protocol for Histochemical Detection of Senescence-associated Beta-galactosidase Activity in Cryopreserved Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. telomer.com.tr [telomer.com.tr]
- 13. Comparison of several new chromogenic galactosides as substrates for various beta-D-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cephamls.com [cephamls.com]
- 16. Alpha Galactosidase Activity Assay Kit. Fluorometric (ab239716) | Abcam [abcam.com]
- 17. High Throughput Screening for Inhibitors of Alpha-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biosynth.com [biosynth.com]
- 19. mdpi.com [mdpi.com]
- 20. Assay Optimization & Validation Services-Creative Enzymes [creative-enzymes.com]
- 21. researchgate.net [researchgate.net]
- 22. goldbio.com [goldbio.com]
Safety Operating Guide
Operational Guide: Personal Protective Equipment for Handling 6-Chloro-3-indolyl α-D-galactopyranoside
As a Senior Application Scientist, my primary goal is to ensure that your work is not only successful but also conducted with the highest degree of safety. This guide provides essential, field-proven safety and handling protocols for 6-Chloro-3-indolyl α-D-galactopyranoside (also known as Rose-α-Gal), a chromogenic substrate used for the detection of α-galactosidase activity.[1] While Safety Data Sheets (SDS) often classify this compound as not hazardous under OSHA and GHS criteria, our approach is grounded in the principle of proactive risk mitigation for all laboratory chemicals.[2][3] The primary physical risk associated with this compound is the handling of its fine, solid powder form, which can be easily aerosolized.[2][4]
This document outlines the necessary personal protective equipment (PPE), operational workflows, and disposal plans to ensure the integrity of your experiments and the safety of your personnel.
Core Safety Principles & Hazard Mitigation
The foundational strategy for handling 6-Chloro-3-indolyl α-D-galactopyranoside revolves around two key principles: containment and contact prevention .
-
Primary Hazard: The principal risk is the inhalation of or direct contact with the fine, lightweight powder.[2][3] While not acutely toxic, foreign particulates can cause respiratory and eye irritation.
-
Engineering Controls First: Before considering PPE, the use of engineering controls is paramount. All handling of the powdered form should occur within a certified chemical fume hood or a ventilated enclosure to contain any dust generated.
-
Moisture Sensitivity: The compound is noted to be moisture-sensitive.[2][4] Proper storage in a desiccated environment at recommended temperatures (-15°C to -20°C) is critical for its stability.[5]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific task being performed. The following table summarizes the required equipment for key operational scenarios. Adherence to these guidelines is mandatory for minimizing exposure risk.
| Task | Primary Control (Engineering) | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | General Laboratory Ventilation | Safety Glasses | Not Required | Lab Coat | Not Required |
| Weighing & Aliquoting Powder | Chemical Fume Hood | Safety Goggles | Disposable Nitrile Gloves | Full-Length Lab Coat | N95 Respirator [6][7] |
| Preparing Solutions (Dissolving Solid) | Chemical Fume Hood | Safety Goggles (Face shield if splash risk is high)[8][9] | Disposable Nitrile Gloves | Full-Length Lab Coat | Not required if performed in a fume hood |
| General Handling of Solutions | Open Bench (If solvent is non-volatile) | Safety Glasses with Side Shields[9] | Disposable Nitrile Gloves | Full-Length Lab Coat | Not Required |
| Spill Cleanup (Solid Powder) | N/A | Safety Goggles | Double Nitrile Gloves | Full-Length Lab Coat | N95 Respirator |
Causality Behind PPE Choices:
-
Safety Goggles vs. Glasses: When handling the powder or preparing solutions, safety goggles provide a full seal around the eyes, offering superior protection from airborne particulates and splashes compared to safety glasses.[6]
-
Nitrile Gloves: Nitrile gloves offer adequate protection against incidental chemical contact for this compound.[10][11] It is crucial to change gloves immediately after handling the primary container or if contamination is suspected.
-
N95 Respirator: The use of an N95 respirator when weighing the powder is a critical risk mitigation step. It is not based on the chemical's toxicity but on the physical hazard of inhaling fine particulates, which is a standard best practice in any microbiology or chemistry lab.[6]
Step-by-Step Safe Handling Workflow
This protocol provides a self-validating system for handling the compound from receipt to disposal.
Step 1: Preparation and Area Setup
-
Designate Work Area: All handling of the solid compound must be performed inside a chemical fume hood. Ensure the sash is at the appropriate working height.
-
Pre-clean Surface: Wipe down the working surface of the fume hood with a suitable decontaminant.
-
Assemble Materials: Bring all necessary items (spatulas, weigh boats, tubes, solvent) into the hood before starting. This minimizes airflow disruption.
-
Don PPE: Put on your lab coat, safety goggles, and N95 respirator first. Then, don your nitrile gloves, ensuring the cuffs are tucked under the sleeves of your lab coat.
Step 2: Weighing the Solid Compound
-
Minimize Air Currents: Keep the container of 6-Chloro-3-indolyl α-D-galactopyranoside closed until you are ready to weigh.
-
Careful Transfer: Use a dedicated spatula to carefully transfer the powder to a weigh boat. Do not pour the powder directly from the bottle, as this can create dust clouds.
-
Immediate Containment: Once the desired amount is weighed, securely close the primary container.
-
Dissolving: If preparing a solution, add the solvent to the vessel containing the weighed powder. Do not add the powder to the solvent, as this can cause splashing. The compound is soluble in dimethylformamide.[1]
Step 3: Spill Management
In the event of a small spill of the solid powder:
-
Do Not Disturb: Do not attempt to blow it away or dry sweep it aggressively, as this will aerosolize the dust.
-
Secure the Area: Ensure others are aware of the spill.
-
Cover Gently: Lightly cover the spill with paper towels to prevent further dispersion.
-
Wet Method: Gently wet the paper towels with water.
-
Clean Up: Carefully wipe up the wetted material, folding the paper towel inwards.
-
Package for Disposal: Place all contaminated materials into a sealed bag or container labeled as "Chemical Waste."[2][4]
-
Decontaminate: Clean the spill area thoroughly.
Step 4: Waste Disposal
-
Categorize Waste: All materials that have come into direct contact with 6-Chloro-3-indolyl α-D-galactopyranoside, including gloves, weigh boats, and pipette tips, must be considered chemical waste.
-
Collect in Designated Bins: Dispose of this waste in a clearly labeled, sealed hazardous waste container. Do not mix with general or biohazardous waste.
-
Consult Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][3] Never dispose of this chemical down the drain.[3]
Visualization of the Safety Workflow
The following diagram illustrates the logical flow of operations and decision points for safely handling 6-Chloro-3-indolyl α-D-galactopyranoside.
Caption: Workflow for handling 6-Chloro-3-indolyl α-D-galactopyranoside.
References
-
6-Chloro-3-indolyl alpha-D-galactopyranoside | C14H16ClNO6 | CID 10286594. PubChem. [Link]
-
SAFETY DATA SHEET, 6-Chloro-3-indolyl-beta-D-galactopyranoside. Alfa Aesar. [Link]
-
Essential Lab Safety Gear for Microbiology Labs. Science Equip. [Link]
-
Safety data sheet, 6-Chloro-3-indoxyl-β-D-galactopyranoside. Carl ROTH. [Link]
-
LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT. University of California, Berkeley. [Link]
-
This compound. Glycosynth. [Link]
-
Biosafety levels and PPE. Biology LibreTexts. [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety. [Link]
-
Personal Protective Equipment (PPE) Used in the Laboratory. Microbe Online. [Link]
Sources
- 1. Glycosynth - this compound [glycosynth.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. goldbio.com [goldbio.com]
- 6. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 7. 6-Chloro-3-indolyl a- D -galactopyranoside = 98.0 HPLC 198402-61-8 [sigmaaldrich.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. scienceequip.com.au [scienceequip.com.au]
- 11. depts.washington.edu [depts.washington.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
